Bendazol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQARUHALKPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-72-7 (Parent) | |
| Record name | Bendazol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30153179 | |
| Record name | Bendazol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-48-2 | |
| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1H-benzimidazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bendazol Hydrochloride and Nitric Oxide Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol hydrochloride, also known as Dibazol, is a fascinating molecule with a long history of use as a hypotensive and immunomodulatory agent. While its vasodilatory effects have been recognized for decades, the precise molecular mechanisms underlying its action, particularly its relationship with nitric oxide (NO) synthase (NOS), have remained a subject of investigation. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the current understanding of Bendazol's mechanism of action, with a specific focus on its influence on the NO synthase pathway. Contrary to early suggestions of direct enzymatic activation, the evidence points towards a more nuanced, indirect modulation of NO production, alongside direct effects on vascular smooth muscle.
Core Mechanism: An Indirect Modulator of Endothelial NO Synthase
Current research indicates that this compound does not directly activate NO synthase enzymes (eNOS, nNOS, iNOS). Instead, its primary mechanism in the context of vasodilation appears to be the enhancement of endothelium-dependent relaxation, which subsequently leads to increased NO bioavailability.
A key study on isolated rat aortic rings demonstrated that Bendazol enhances endothelium-dependent dilation and increases the sensitivity of endothelial cells to acetylcholine, a known stimulator of eNOS.[1] This potentiation of acetylcholine-induced vasodilation suggests that Bendazol acts on signaling pathways within endothelial cells that lead to the activation of eNOS. However, the observation that the vasodilatory effect of Bendazol is only partially diminished by NO synthase inhibitors indicates the involvement of other endothelium-dependent relaxing factors (EDRfs) in addition to NO.[1]
Signaling Pathways
The vasodilatory action of this compound appears to be multifactorial, involving both endothelium-dependent and -independent pathways.
1. Endothelium-Dependent Pathway:
The primary effect of Bendazol on the NO pathway is likely initiated at the level of the endothelial cell. The potentiation of acetylcholine-induced vasodilation suggests an amplification of the signaling cascade that leads to eNOS activation. This typically involves an increase in intracellular calcium concentration ([Ca2+]), which binds to calmodulin (CaM), and the Ca2+/CaM complex then activates eNOS. Bendazol may influence this process by modulating ion channel activity on the endothelial cell membrane, although direct evidence for this is still emerging.
Figure 1: Proposed endothelium-dependent signaling pathway for this compound.
2. Endothelium-Independent Pathways:
Bendazol also exerts direct effects on vascular smooth muscle cells, contributing to its vasodilatory properties.
-
Inhibition of Voltage-Gated Calcium Channels: A study on ophthalmic artery smooth muscle cells showed that Bendazol directly inhibits L-type voltage-gated calcium channels. This action reduces the influx of calcium into the smooth muscle cells, a critical step for contraction, thereby promoting relaxation.
-
Modulation of Potassium Channels: Research suggests that Bendazol's mechanism of action is similar to that of glibenclamide, an ATP-sensitive potassium (K-ATP) channel blocker, and that Bendazol may partially exert its effects through the activation of these channels.[1] Furthermore, there is evidence for its influence on calcium-activated potassium channels. The opening of potassium channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels, further reducing calcium influx and causing relaxation.
-
Phosphodiesterase (PDE) Inhibition: Some sources suggest that Bendazol may act as a phosphodiesterase inhibitor. By inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), the second messenger for NO, Bendazol could amplify and prolong the NO-mediated relaxation signal in vascular smooth muscle cells.
Figure 2: Endothelium-independent mechanisms of this compound on vascular smooth muscle.
Quantitative Data Summary
A significant challenge in the study of this compound is the lack of publicly available, detailed quantitative data such as IC50 or EC50 values for its various effects. The following table is presented for illustrative purposes to guide future research and data presentation.
| Target/Assay | Bendazol HCl Concentration | Effect | Putative IC50/EC50 | Reference |
| Acetylcholine-induced vasodilation (Rat Aorta) | Not specified in abstract | Potentiation | Not available | [1] |
| L-type Voltage-Gated Ca2+ Channels (Ophthalmic Artery) | Not specified in abstract | Inhibition | Not available | |
| ATP-sensitive K+ Channels | Not specified in abstract | Activation (inferred) | Not available | [1] |
| Phosphodiesterase Activity | Not specified in abstract | Inhibition (hypothesized) | Not available |
Experimental Protocols
Detailed experimental protocols from the primary literature on Bendazol are scarce. The following are representative methodologies for key experiments relevant to investigating its mechanism of action.
Isolated Aortic Ring Vasoreactivity Assay
This ex vivo method is crucial for studying endothelium-dependent and -independent vasodilation.
Objective: To determine the effect of Bendazol on the contractility of isolated arterial segments in the presence and absence of endothelium.
Methodology:
-
Tissue Preparation: A male Wistar rat (200-250g) is euthanized. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a wooden stick.
-
Mounting: The aortic rings are mounted in an organ bath containing K-H buffer at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine or KCl.
-
Drug Application: Once a stable contraction is achieved, cumulative concentration-response curves are generated for acetylcholine in the presence and absence of various concentrations of this compound. To study endothelium-independent effects, a direct NO donor like sodium nitroprusside is used.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. EC50 values are calculated to determine the potency of the vasodilators.
Figure 3: Experimental workflow for the isolated aortic ring assay.
Patch-Clamp Electrophysiology for Ion Channel Activity
This technique allows for the direct measurement of ion flow through channels in the cell membrane.
Objective: To determine the direct effect of Bendazol on voltage-gated calcium channels and potassium channels in vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from a suitable artery (e.g., mesenteric or cerebral artery).
-
Patch-Clamp Recording: The whole-cell patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate voltage-gated channels, and the resulting ionic currents are recorded.
-
Drug Perfusion: this compound at various concentrations is applied to the cell via a perfusion system.
-
Data Analysis: The amplitude of the ionic currents before and after drug application is measured. Concentration-inhibition curves are constructed to determine the IC50 of Bendazol for the specific ion channel.
NO Synthase Activity Assay
While Bendazol's effect is likely indirect, this assay would be used to confirm the absence of direct activation.
Objective: To measure the effect of Bendazol on the enzymatic activity of purified NOS or NOS in cell lysates.
Methodology:
-
Sample Preparation: Purified recombinant eNOS or cell lysates from endothelial cells are used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing L-arginine (the substrate), NADPH, and necessary cofactors (FAD, FMN, BH4, and calmodulin).
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound before the addition of the substrate to initiate the reaction. A known NOS inhibitor (e.g., L-NAME) is used as a negative control, and a known activator (if available) as a positive control.
-
Detection of NO Production: NO production can be measured directly using an NO-selective electrode or indirectly by measuring the conversion of oxyhemoglobin to methemoglobin, or more commonly, by quantifying the stable NO metabolites, nitrite and nitrate, using the Griess reagent.
-
Data Analysis: The rate of NO production is calculated and compared between the control and Bendazol-treated samples.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's effect on the nitric oxide pathway is not one of direct enzymatic activation but rather a multifaceted modulation of vascular tone. It appears to enhance endothelium-dependent vasodilation, thereby increasing NO bioavailability, and simultaneously exert direct relaxant effects on vascular smooth muscle through the inhibition of calcium influx and modulation of potassium channels. The potential for phosphodiesterase inhibition adds another layer of complexity to its mechanism of action.
For researchers and drug development professionals, this understanding opens up new avenues of investigation. Future studies should focus on:
-
Elucidating the precise molecular targets of Bendazol on endothelial cells that lead to the potentiation of eNOS-mediated signaling.
-
Quantifying the inhibitory effects of Bendazol on various subtypes of voltage-gated calcium channels and its activity on different potassium channels to determine its selectivity profile.
-
Confirming and characterizing the potential phosphodiesterase inhibitory activity of Bendazol and its significance in the overall vasodilatory effect.
A more detailed molecular understanding of Bendazol's mechanism of action could pave the way for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of cardiovascular diseases.
References
An In-depth Technical Guide to the Chemical Properties of 2-benzylbenzimidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylbenzimidazole hydrochloride is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. The benzimidazole core structure is a key pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties of 2-benzylbenzimidazole hydrochloride, its synthesis, and its potential therapeutic applications, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
2-Benzylbenzimidazole hydrochloride is a white to off-white solid. It is known to be hygroscopic and should be stored accordingly.[1][2] The compound is soluble in methanol.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂·HCl | |
| Molecular Weight | 244.72 g/mol | |
| CAS Number | 1212-48-2 | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [2] |
| Solubility | Soluble in Methanol | [1] |
| Storage Conditions | 2 - 8 °C, Store under inert gas, Hygroscopic | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-benzylbenzimidazole in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzimidazole and benzyl groups, as well as the methylene bridge.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.18 | s | -CH₂- |
| 7.11 – 7.53 | m | Aromatic Protons |
Source: Supplementary Data - The Royal Society of Chemistry[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-benzylbenzimidazole in DMSO-d₆ provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 35.3 | -CH₂- |
| 111.3, 118.6 | C4/C7, C5/C6 |
| 121.3, 121.9 | Benzimidazole Aromatic CH |
| 126.9, 128.8, 129.1 | Benzyl Aromatic CH |
| 134.8, 138.0, 143.7 | Aromatic Quaternary C |
| 153.9 | C2 |
Source: Supplementary Data - The Royal Society of Chemistry[1]
Experimental Protocols
Synthesis of 2-benzylbenzimidazole
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 2-benzylbenzimidazole, this typically involves the reaction of o-phenylenediamine with phenylacetic acid or one of its derivatives, often in the presence of an acid catalyst and heat.
General Procedure:
-
A mixture of o-phenylenediamine and phenylacetic acid in a suitable solvent (e.g., 4N HCl) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
The crude 2-benzylbenzimidazole is then collected by filtration, washed, and purified, typically by recrystallization.[3]
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Caption: General workflow for the synthesis of 2-benzylbenzimidazole hydrochloride.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of 2-benzylbenzimidazole hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Signaling Pathways
While many of the potent biological effects are associated with its derivatives, 2-benzylbenzimidazole itself is a subject of research for its potential anti-cancer and anti-inflammatory properties.[4]
Potential Anti-Cancer Mechanisms
The benzimidazole scaffold is known to interfere with several cellular processes crucial for cancer cell proliferation and survival. Although specific pathways for the parent 2-benzylbenzimidazole are not extensively detailed, related compounds have been shown to act through various mechanisms:
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[5][6]
-
Targeting Signaling Pathways: Key signaling pathways often dysregulated in cancer have been identified as targets for benzimidazole compounds. These include:
-
JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway by cellular stress can lead to apoptosis.[7]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth and survival, and its inhibition is a common strategy in cancer therapy.[8]
-
MEK/ERK Pathway: This pathway is involved in cell proliferation and differentiation.[9]
-
Caption: Potential anti-cancer signaling pathways targeted by benzimidazole derivatives.
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory activity of some benzimidazole derivatives has been attributed to mechanisms distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Inhibition of Lysosomal Enzyme Release: Some benzimidazole compounds have been shown to inhibit the release of lysosomal enzymes from neutrophils, which can contribute to their anti-inflammatory effects.[5][10]
-
Modulation of Inflammatory Pathways: Benzimidazole derivatives may exert their anti-inflammatory effects through the inhibition of pathways such as NF-κB.[7]
Conclusion
2-Benzylbenzimidazole hydrochloride serves as a foundational structure in the development of various therapeutic agents. Its chemical properties and reactivity make it a versatile building block in medicinal chemistry. While much of the current research focuses on its more potent derivatives, the core molecule itself exhibits biological activities that warrant further investigation, particularly in the realms of oncology and inflammatory diseases. This guide provides a summary of the current knowledge on 2-benzylbenzimidazole hydrochloride, intended to support the ongoing research and development efforts in the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. 2-Benzylbenzimidazole Hydrochloride | 1212-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benznidazole Anti-Inflammatory Effects in Murine Cardiomyocytes and Macrophages Are Mediated by Class I PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bendazol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazol hydrochloride, a benzimidazole derivative, is a pharmacological agent with a multifaceted profile. Primarily recognized for its antihypertensive properties, Bendazol exerts its effects through direct vasodilation of vascular smooth muscle and enhancement of nitric oxide synthase (NOS) activity.[1][2][3][4] Emerging research has also illuminated its potential in other therapeutic areas, including the inhibition of myopia progression and its role as an immunomodulatory agent.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study.
Introduction
This compound (2-benzylbenzimidazole hydrochloride) is a synthetic compound that has been utilized primarily as a peripheral vasodilator for the management of hypertension.[5][6] Its mechanism of action is distinct from many conventional antihypertensive agents, focusing on the direct relaxation of smooth muscle and the modulation of key signaling pathways involved in vascular tone.[2][4] Beyond its cardiovascular applications, Bendazol has demonstrated intriguing activities, including the inhibition of hypoxia-inducible factor 1α (HIF-1α) and immunomodulatory effects, suggesting a broader therapeutic potential.[1][4] This document aims to consolidate the current understanding of Bendazol's pharmacology to support further research and drug development efforts.
Mechanism of Action
Bendazol's pharmacological effects are mediated through several key mechanisms:
-
Direct Vasodilation: Bendazol directly acts on vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[1][2][4]
-
Enhancement of Nitric Oxide Synthase (NOS) Activity: Bendazol has been shown to increase the activity of NOS, a key enzyme in the production of nitric oxide (NO).[1][4][7][8][9] NO is a potent vasodilator that plays a crucial role in regulating vascular tone.
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): Studies have indicated that Bendazol can down-regulate the expression of HIF-1α, a transcription factor that is a key regulator of the cellular response to hypoxia.[1] This mechanism is implicated in its potential therapeutic effect in myopia.[1]
-
Immunomodulation: Bendazol has been reported to possess immunomodulatory properties, including the inhibition of the NF-κB signaling pathway.[4]
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes known values and data for related benzimidazole compounds for comparative purposes.
| Parameter | Value | Compound | Cell Line/System | Reference |
| IC50 (NF-κB Inhibition) | 18.4 μM | Bendazol derivative (3d) | RAW264.7 macrophages | [1] |
Pharmacokinetic Parameters of Related Benzimidazoles
| Parameter | Value | Species | Compound | Reference |
| Bioavailability | <5% | Humans | Albendazole | [1] |
| Protein Binding | 70% | Humans | Albendazole | [1] |
| Elimination Half-life | 8-12 hours | Humans | Albendazole | [1] |
| Bioavailability | 20-30% | Rats | Albendazole | [1] |
| Elimination Half-life | 3.2 hours (terminal) | Rats | Mebendazole | [10] |
| Bioavailability | 53% (in DMSO) | Rats | Mebendazole | [10] |
| Elimination Half-life | 21 hours (100 mg/kg) | Rabbits | Fenbendazole | [7] |
Signaling Pathways
Vasodilation and NO-cGMP Pathway
Bendazol's primary vasodilatory effect is mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. By enhancing NOS activity, Bendazol increases the production of NO in endothelial cells. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.
Inhibition of HIF-1α Pathway
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and cell survival. Bendazol has been shown to suppress the accumulation of HIF-1α. While the exact mechanism for Bendazol is still under investigation, related benzimidazoles are known to disrupt microtubule function, which can indirectly lead to HIF-1α degradation.
Experimental Protocols
In Vitro Assessment of Vasodilatory Effects
Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.
Methodology: Isolated Aortic Ring Assay
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.
-
-
Mounting:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to test the viability of the smooth muscle.
-
After a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
-
-
Experimental Procedure:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 value for this compound.
-
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
Objective: To measure the effect of this compound on NOS activity in cell lysates or tissue homogenates.
Methodology: Griess Assay for Nitrite Determination
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Determine the protein concentration of the samples.
-
-
NOS Reaction:
-
In a 96-well plate, add a defined amount of protein from the sample.
-
Add the reaction buffer containing L-arginine (the substrate for NOS), NADPH (a cofactor), and calmodulin (an activator of constitutive NOS).
-
Add different concentrations of this compound to the respective wells. Include a control group without Bendazol.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to produce NO.
-
-
Nitrite Measurement (Griess Reaction):
-
NO produced is rapidly converted to nitrite and nitrate. To measure total NO production, nitrate must first be reduced to nitrite using nitrate reductase.
-
Add nitrate reductase and its cofactor to each well and incubate to convert nitrate to nitrite.
-
Add Griess Reagent I (sulfanilamide in an acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development (a purple azo dye).
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and express NOS activity as pmol of nitrite produced per minute per mg of protein.
-
Compare the NOS activity in the presence of Bendazol to the control to determine its effect.
-
Conclusion
This compound is a pharmacologically active compound with a well-established role as a vasodilator and antihypertensive agent. Its mechanism of action, centered on the enhancement of NO synthase activity and direct smooth muscle relaxation, provides a unique therapeutic approach. Furthermore, its emerging roles in inhibiting HIF-1α and modulating the immune system suggest that Bendazol and its derivatives may have broader clinical applications. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its pharmacological profile, particularly in obtaining more comprehensive quantitative data and understanding the nuances of its various mechanisms of action.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 9. medkoo.com [medkoo.com]
- 10. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2-Benzylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzylbenzimidazole core is a significant scaffold in medicinal chemistry, most notably as the foundational structure for a potent class of synthetic opioids known as nitazenes. This guide provides an in-depth overview of the discovery of these compounds, their primary mechanism of action, and detailed methodologies for their synthesis.
The analgesic properties of 2-benzylbenzimidazole derivatives were first reported in the 1950s by the Swiss pharmaceutical company Ciba AG.[1][2] Their research into novel analgesics led to the synthesis of compounds with a benzimidazole core, a departure from the then-prevalent opioid scaffolds. This pioneering work established the foundation for future structure-activity relationship (SAR) studies.
Mechanism of Action: µ-Opioid Receptor Signaling
2-Benzylbenzimidazole derivatives, particularly the nitazene subgroup, exert their potent analgesic and psychoactive effects primarily as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Upon agonist binding, the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This cascade also involves the modulation of ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which ultimately blocks pain signal transmission.
Caption: µ-Opioid Receptor Signaling Pathway.
Synthesis of 2-Benzylbenzimidazole
The synthesis of the 2-benzylbenzimidazole core can be achieved through several methods. The most common and historically significant is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Key Synthesis Routes
Several synthetic strategies have been developed for the preparation of 2-benzylbenzimidazoles. The choice of method often depends on the desired substitution pattern, available starting materials, and desired scale.
Caption: General Synthesis Workflow.
Data Presentation: Synthesis of 2-Benzylbenzimidazole Derivatives
The following table summarizes various methods for the synthesis of 2-benzylbenzimidazole and its derivatives, highlighting the reaction conditions and reported yields.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Phenylacetic acid | 4N HCl | - | 180 | - | Good | [5] |
| o-Phenylenediamine | Phenylacetic acid | p-TsOH | Toluene | Reflux | 2-3 | High | [6] |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 | High | [6] |
| o-Phenylenediamine | Benzaldehyde | Supported Gold Nanoparticles | CHCl3:MeOH | 25 | 2 | High | [7] |
| 4-Methyl-1,2-phenylenediamine | N-benzyl-2-pyrrole carboxylic acid | PPA | Xylene | 160 | 4-6 | 80.14 | [8] |
| o-Phenylenediamine | Ethyl 2-(4-ethoxyphenyl)acetimidate | - | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: Phillips Condensation of o-Phenylenediamine and Phenylacetic Acid
This protocol describes a general procedure for the synthesis of 2-benzylbenzimidazole via the Phillips condensation reaction.
Materials:
-
o-Phenylenediamine
-
Phenylacetic acid
-
4N Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (if using p-TsOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and phenylacetic acid (1-1.2 equivalents).
-
Acid Addition:
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Structure-Activity Relationship (SAR) of Nitazene Analogs
The potency of 2-benzylbenzimidazole derivatives at the µ-opioid receptor is highly dependent on the nature and position of substituents on both the benzimidazole and the benzyl moieties.
Quantitative SAR Data of Nitazene Analogs at the µ-Opioid Receptor
The following table presents the in vitro activity data for a selection of nitazene analogs from β-arrestin 2 recruitment and cAMP accumulation assays.[1][2][10]
| Compound | R1 (Benzimidazole) | R2 (N-terminus) | R3 (Benzyl) | pEC50 (MOR-βarr2) | EC50 (nM) (MOR-βarr2) | pEC50 (GloSensor® cAMP) | EC50 (nM) (GloSensor® cAMP) |
| Metonitazene | 5-NO₂ | N,N-diethyl | 4-methoxy | 8.09 | 8.13 | 9.38 | 0.42 |
| Etonitazene | 5-NO₂ | N,N-diethyl | 4-ethoxy | 9.14 | 0.72 | 10.4 | 0.04 |
| Protonitazene | 5-NO₂ | N,N-diethyl | 4-propoxy | 8.54 | 2.88 | 9.87 | 0.13 |
| Isotonitazene | 5-NO₂ | N,N-diethyl | 4-isopropoxy | 8.71 | 1.95 | 10.1 | 0.08 |
| N-pyrrolidino etonitazene | 5-NO₂ | N-pyrrolidinyl | 4-ethoxy | 9.54 | 0.29 | 10.6 | 0.03 |
| N-desethyl isotonitazene | 5-NO₂ | N-ethyl | 4-isopropoxy | 9.22 | 0.60 | 10.6 | 0.03 |
Key SAR Observations:
-
5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is crucial for high potency. Its removal leads to a significant decrease in activity.[1][2][10]
-
N-Terminal Substitution: The nature of the substituent on the ethylamine side chain influences potency. N-pyrrolidinyl substitutions are generally more favorable for MOR activation than N-piperidinyl substitutions.[1][2][10] N-desethylation can also impact potency, with N-desethyl isotonitazene showing higher potency than isotonitazene itself.[1][2][10]
-
Benzyl Ring Substitution: The substituent at the 4-position of the benzyl ring plays a critical role in determining potency. Small alkoxy groups, such as ethoxy and isopropoxy, are associated with high activity.
Conclusion
The 2-benzylbenzimidazole scaffold remains a subject of intense interest, both for its historical significance in the development of potent opioids and for its continued relevance in the context of novel psychoactive substances. A thorough understanding of its synthesis and structure-activity relationships is essential for researchers in medicinal chemistry, pharmacology, and forensic science. The methodologies and data presented in this guide provide a comprehensive foundation for professionals working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
Bendazol Hydrochloride's Interaction with the HIF-1α Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bendazol hydrochloride, a benzimidazole derivative, has garnered scientific interest for its potential to modulate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. This pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in various physiological and pathological processes, including angiogenesis, cancer progression, and ischemic diseases. This technical guide provides an in-depth analysis of the effects of this compound and related benzimidazole compounds on the HIF-1α signaling cascade. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms. While specific quantitative data for this compound is limited in the current literature, this guide draws upon data from closely related benzimidazoles, such as albendazole, to provide a comprehensive overview for research and drug development professionals.
Introduction to the HIF-1α Pathway
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-1α. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag HIF-1α for proteasomal degradation.[1]
In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[2][3] These target genes are involved in crucial processes such as angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism, and cell survival.[4]
This compound's Effect on HIF-1α
This compound is the salt form of Bendazol, a hypotensive drug.[5] Research on benzimidazole compounds, including albendazole, suggests a potential inhibitory role on the HIF-1α pathway, particularly in the context of cancer. Studies have shown that albendazole can suppress the accumulation of HIF-1α and the expression of its target gene, VEGF, under hypoxic conditions.[4][6][7][8] This effect appears to be independent of the canonical PHD-VHL degradation pathway.
Proposed Mechanisms of Action
The precise mechanism by which Bendazol and related compounds inhibit HIF-1α is still under investigation, but several hypotheses have been proposed:
-
Microtubule Disruption: Benzimidazoles are known to bind to β-tubulin, disrupting microtubule polymerization.[9][10] This interference with the cytoskeleton may indirectly affect HIF-1α stability and function.
-
Hsp90-Akt Pathway Modulation: Some evidence suggests that benzimidazoles may regulate HIF-1α stability through the Hsp90-Akt pathway. Hsp90 is a chaperone protein that is crucial for the stability and function of a variety of client proteins, including HIF-1α and Akt.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings from studies on the related benzimidazole, albendazole (ABZ), which is expected to have a similar mechanism of action.
Table 1: In Vitro Inhibition of Hypoxia-Induced HIF-1α Accumulation by Albendazole
| Cell Line | Treatment | Concentration | Reduction in HIF-1α Protein Levels | Reference |
| OVCAR-3 (Ovarian Cancer) | Albendazole | 0.1 µM | 41% (p < 0.05) | [6] |
| OVCAR-3 (Ovarian Cancer) | Albendazole | 1 µM | 79% (p < 0.001) | [6] |
Table 2: In Vivo Suppression of Tumoral HIF-1α and VEGF by Albendazole
| Animal Model | Treatment | Dosage | Effect on Protein Levels | Effect on mRNA Levels | Reference |
| Ovarian Cancer Xenograft | Albendazole | 150 mg/kg (single i.p. dose) | Highly suppressed tumoral HIF-1α and VEGF | Highly suppressed tumoral VEGF mRNA (HIF-1α mRNA not affected) | [6][7][8] |
| NSCLC Xenograft | Albendazole | - | Reduced levels of HIF-1α and VEGF | - | [4] |
Signaling Pathways and Experimental Workflows
Canonical HIF-1α Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HRE luciferase reporter assay [bio-protocol.org]
- 4. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole (Journal Article) | ETDEWEB [osti.gov]
- 8. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Bendazol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of Bendazol hydrochloride's bioactivity. It details its known mechanisms of action and offers standardized protocols for key experimental assays. Quantitative data from relevant studies are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Core Mechanisms of Action
This compound, a benzimidazole derivative, exhibits a range of biological activities. Its primary mechanisms of action identified through in vitro studies include:
-
Nitric Oxide Synthase (NOS) Activation: Bendazol has been shown to enhance the activity of nitric oxide synthase, an enzyme crucial for the production of nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes, including vasodilation and immune responses.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Studies on benzimidazole compounds, including analogs of Bendazol, have demonstrated the ability to suppress the accumulation of HIF-1α under hypoxic conditions.[1][2] HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen and is a key target in cancer therapy.
In Vitro Bioactivity Screening Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[4] Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Collect cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. Studies on the related compound albendazole have shown it can cause an accumulation of cells in the G2/M phase.[6][7]
-
Nitric Oxide Synthase (NOS) Activity Assay
Griess Reagent Assay
This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of nitric oxide.
-
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) and treat with this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[8]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
HIF-1α Inhibition Assay
Western Blotting
This technique is used to detect and quantify the levels of HIF-1α protein in cells.
-
Protocol:
-
Cell Culture and Treatment: Culture cells under hypoxic conditions (e.g., in a hypoxic chamber or by treatment with a hypoxia-mimicking agent like desferrioxamine) in the presence of this compound.[1][9]
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Antiviral Assay
Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.
-
Protocol:
-
Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.[10]
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the virus. Include virus-only (positive control) and cell-only (negative control) wells.[10]
-
Incubation: Incubate the plates until significant cytopathic effect is observed in the virus control wells.[10]
-
Cell Viability Assessment: Quantify cell viability using a method such as neutral red uptake or MTT assay.[10]
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then determined to assess the antiviral specificity.[10]
-
Quantitative Data
The following tables summarize the reported in vitro bioactivity of Bendazol and related benzimidazole compounds.
Table 1: IC50 Values of Benzimidazole Derivatives in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Albendazole | Head and Neck Squamous Cell Carcinoma (HPV-negative) | SCC-25 | 0.53 | [11] |
| Albendazole | Non-Small Cell Lung Cancer | A549 | 2.26 | [11] |
| Fenbendazole | Colorectal Cancer | SNU-C5 | ~1 | [9] |
| Fenbendazole | 5-FU-resistant Colorectal Cancer | SNU-C5/5-FUR | ~10 | [9] |
Table 2: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Benzimidazole Derivative A | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | [12] |
| Benzimidazole Derivative B | Hepatitis C Virus (HCV) | Replicon Assay | >10 | [12] |
Visualizations
Signaling Pathways
Caption: Proposed pathway of Bendazol-induced apoptosis.
Caption: Mechanism of Bendazol-induced G2/M cell cycle arrest.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the antiviral CPE reduction assay.
References
- 1. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole (Journal Article) | ETDEWEB [osti.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Investigating the Immunomodulatory Effects of Bendazol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazol, also known as Dibazol, is a synthetic benzimidazole derivative originally developed as a vasodilator and antihypertensive agent. However, a significant body of research, primarily from Eastern European sources, has established its role as a potent immunomodulatory agent. This technical guide provides a comprehensive overview of the known immunomodulatory effects of Bendazol, detailing its mechanisms of action on both the innate and adaptive immune systems. This document summarizes the qualitative effects on immune cell populations, interferon production, and phagocytic activity. While quantitative data from modern high-throughput studies are scarce, this guide consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Bendazol as an immunomodulator.
Introduction
Bendazol (2-benzylbenzimidazole) is a molecule with a long history of clinical use for vascular disorders. Beyond its effects on smooth muscle, it has been recognized for its ability to enhance the body's nonspecific resistance to a variety of pathological stimuli. This immunomodulatory activity is characterized by its influence on key components of the immune system, including phagocytic cells, lymphocytes, and the production of signaling molecules like interferons. This guide will delve into the specific immunomodulatory properties of Bendazol, presenting the available data in a structured format and outlining generalized experimental protocols for further investigation.
Mechanism of Action
The immunomodulatory effects of Bendazol are believed to be mediated through the regulation of intracellular signaling pathways, primarily by influencing the balance of cyclic nucleotides.
Signaling Pathway of Bendazol's Immunomodulatory Action
Caption: Bendazol's mechanism of action in immune cells.
Bendazol modulates the intracellular ratio of cyclic guanosine monophosphate (cGMP) to cyclic adenosine monophosphate (cAMP) within immune cells. An increase in the relative concentration of cGMP is thought to be the primary trigger for the downstream immunomodulatory effects.[1][2][3][4] This alteration in cyclic nucleotide balance leads to the proliferation of mature, sensitized T and B lymphocytes, the secretion of various regulatory factors, and the activation of their final effector functions.[1][2][3]
Effects on the Innate Immune System
Bendazol has been shown to enhance the activity of the innate immune system, the body's first line of defense.
3.1. Enhancement of Phagocytosis
Studies have indicated that Bendazol enhances the phagocytic activity of leukocytes and macrophages.[5] This effect contributes to a more efficient engulfment and elimination of pathogens. A Russian study from 1985 reported that prophylactic administration of 5 mg/day of Dibazol (Bendazol) in humans within a sealed environment prevented a decline in nonspecific resistance, partly through an increase in the efficiency of intracellular digestion by phagocytes.[2][6]
Table 1: Summary of Bendazol's Effects on Innate Immunity
| Immune Parameter | Observed Effect |
| Phagocytosis | Enhancement of phagocytic activity of leukocytes and macrophages.[5] |
| Increased efficiency of intracellular digestion.[2][6] | |
| Nonspecific Resistance | Prevention of a decrease in nonspecific resistance under stress.[2][6] |
| Favorable effect on blood homeostasis and skin antimicrobial resistance.[2][6] | |
| Interferon Production | Stimulation of endogenous interferon synthesis.[5] |
3.2. Stimulation of Interferon Production
Bendazol is recognized as an inducer of endogenous interferon.[5] Interferons are a group of signaling proteins that play a critical role in antiviral defense by activating cellular mechanisms that inhibit viral replication.
Generalized Workflow for Assessing Interferon Induction
Caption: Generalized experimental workflow for interferon induction assay.
Effects on the Adaptive Immune System
Bendazol also exerts significant effects on the adaptive immune system, which is responsible for specific and long-lasting immunity.
4.1. T and B Lymphocyte Proliferation
As a consequence of the altered cGMP/cAMP ratio, Bendazol stimulates the proliferation of mature, sensitized T and B lymphocytes.[1][2][3] This suggests that Bendazol can enhance the clonal expansion of lymphocytes that have already encountered their specific antigen, thereby amplifying the adaptive immune response.
4.2. Stimulation of Immunoglobulin Production
Bendazol has been reported to stimulate the production of antibodies (immunoglobulins).[5] This effect is likely a downstream consequence of its impact on B lymphocyte proliferation and differentiation into antibody-secreting plasma cells.
Table 2: Summary of Bendazol's Effects on Adaptive Immunity
| Immune Parameter | Observed Effect |
| T Lymphocytes | Stimulation of proliferation of mature, sensitized T cells.[1][2][3] |
| B Lymphocytes | Stimulation of proliferation of mature, sensitized B cells.[1][2][3] |
| Immunoglobulins | Stimulation of antibody production.[5] |
Experimental Protocols (Generalized)
5.1. In Vitro Phagocytosis Assay
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of Bendazol (e.g., 1-100 µM) for a specified period (e.g., 24 hours).
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or latex beads) are added to the cell cultures and incubated for a defined time (e.g., 1-2 hours) to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: After quenching extracellular fluorescence, the percentage of cells that have internalized fluorescent particles and the mean fluorescence intensity (indicating the amount of phagocytosed material) are quantified.
-
Microscopy: Cells are visualized under a fluorescence microscope, and the phagocytic index (percentage of phagocytosing cells) and phagocytic number (average number of particles per cell) are determined.
-
5.2. Lymphocyte Proliferation Assay
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin (PHA) for T cells or pokeweed mitogen (PWM) for T and B cells) or a specific antigen.
-
Treatment: Various concentrations of Bendazol are added to the cultures.
-
Proliferation Measurement:
-
CFSE Staining: Cells are pre-labeled with carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the fluorescence intensity is halved with each division, which can be measured by flow cytometry.
-
³H-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures during the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured.
-
5.3. Natural Killer (NK) Cell Activity Assay
-
Effector and Target Cell Preparation: NK cells are isolated from PBMCs (effector cells). A susceptible target cell line (e.g., K562) is labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Effector and target cells are co-cultured at various ratios in the presence or absence of Bendazol.
-
Cytotoxicity Measurement: The release of the label from the target cells into the supernatant, which indicates cell lysis by NK cells, is measured using a fluorometer or a gamma counter.
Conclusion and Future Directions
The available evidence strongly suggests that Bendazol possesses significant immunomodulatory properties, primarily acting as an immunostimulant. Its ability to enhance phagocytosis, stimulate interferon production, and promote lymphocyte proliferation and antibody production indicates its potential in various clinical applications where a bolstered immune response is desired, such as in the prophylaxis of viral infections or as an adjuvant in vaccination.
However, the lack of detailed, modern, and quantitative studies is a significant gap in the understanding of Bendazol's full potential. Future research should focus on:
-
Dose-response studies: To determine the optimal concentrations of Bendazol for its various immunomodulatory effects.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways beyond the cGMP/cAMP ratio.
-
Comprehensive cytokine profiling: To understand the full spectrum of cytokines and chemokines modulated by Bendazol.
-
In vivo studies in modern animal models: To validate the in vitro findings and assess the therapeutic efficacy in various disease models.
-
Well-controlled clinical trials: To evaluate the safety and efficacy of Bendazol as an immunomodulator in human diseases.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this long-established drug in the context of modern immunology and medicine.
References
- 1. Дибазол (20мг): инструкция по применению, показания. (Другие названия: Бендазол) [drugs.medelement.com]
- 2. Дибазол инструкция по применению: показания, противопоказания, побочное действие – описание Dibazol таблетки 20 мг: 10, 20, 50 или 80 шт. (21810) - справочник препаратов и лекарств [vidal.ru]
- 3. rceth.by [rceth.by]
- 4. Бендазол — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]
- 5. pikabu.ru [pikabu.ru]
- 6. [Effect of dibazol on indices of nonspecific resistance in human subjects in a hermetically sealed enclosure] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Bendazol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol (also known as Dibazol) is a benzimidazole derivative that has been primarily utilized as a hypotensive and immunomodulatory agent. Its hydrochloride salt is the common pharmaceutical form. Unlike other benzimidazoles such as albendazole, which are known for their anthelmintic properties through microtubule disruption, bendazol hydrochloride exhibits a distinct pharmacological profile. This document provides a comprehensive overview of the identified molecular targets of this compound, the signaling pathways it modulates, and the experimental evidence supporting these findings.
Identified Molecular Targets and Signaling Pathways
Current research indicates that this compound primarily exerts its effects through the modulation of two key molecular pathways: the Nitric Oxide Synthase (NOS) pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
Nitric Oxide Synthase (NOS) Activation
Bendazol has been shown to enhance the activity of Nitric Oxide Synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO).[1][2][3] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The activation of NOS by bendazol leads to an increase in NO production, which in turn activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5][6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and vasodilation.[4][6] This mechanism is believed to be the basis for bendazol's hypotensive effects.[2]
References
- 1. cjmb.org [cjmb.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Bendazol | Dopamine Receptor | NO Synthase | TargetMol [targetmol.com]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
Cholinergic Activity of Bendazol Hydrochloride in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazol hydrochloride (also known as Dibazol) is a benzimidazole derivative with a history of use as an antihypertensive and immunomodulatory agent. Emerging, yet limited, evidence suggests that Bendazol also exerts effects on the central nervous system (CNS), specifically interacting with the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's cholinergic activity in the CNS. It summarizes the key in vivo findings, outlines relevant experimental protocols, and discusses potential mechanisms of action. This document is intended for researchers and professionals in drug development seeking to explore the neuropharmacological properties of Bendazol.
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a wide array of CNS functions, including learning, memory, attention, and motor control. Cholinergic signaling is primarily mediated through two types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). The modulation of this system is a key strategy in the treatment of various neurological and psychiatric disorders.
This compound, a compound traditionally recognized for its peripheral effects, has been the subject of preliminary investigations into its CNS activity. A pivotal study suggests a complex, dose-dependent interaction with the cholinergic system, indicating both cholinomimetic and cholinolytic properties. This guide will delve into the details of these findings and provide a framework for future research.
Evidence of Cholinergic Activity in the CNS
The primary evidence for Bendazol's cholinergic activity in the CNS comes from in vivo studies in rats, which observed its effects on behaviors mediated by nicotinic and muscarinic receptors.
Dual Cholinergic Action
A study by Bugayeva et al. investigated the influence of Bendazol on cholinergic structures in the CNS of male rats. The findings suggest a dual, dose-dependent effect:
-
H-cholinomimetic (Nicotinic Agonist-like) Activity: At doses of 5 mg/kg and 160 mg/kg, Bendazol demonstrated effects consistent with the stimulation of nicotinic receptors. This was evidenced by its impact on nicotine-induced tremors.
-
M-cholinolytic (Muscarinic Antagonist-like) Activity: At a higher dose of 160 mg/kg, Bendazol also exhibited properties suggestive of muscarinic receptor blockade. This was observed through its interaction with arecoline-induced hyperkinesis.[1]
These findings point towards a complex pharmacological profile where Bendazol may act as a modulator of different cholinergic receptor subtypes, with the net effect being dose-dependent.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from the study by Bugayeva et al. on the effects of Bendazol on nicotine tremor and arecoline hyperkinesis in rats.[1]
| Parameter | Dose of Bendazol (intragastrically) | Effect | Quantitative Change |
| Nicotine Tremor | 5 mg/kg | Reduction in the onset of tremor | Not specified |
| 5 mg/kg | Increased duration of tremor | Increased twice | |
| 160 mg/kg | Reduction in the latent period of tremor onset | Not specified | |
| 160 mg/kg | Increased duration of tremor | Increased by 120% | |
| Arecoline Hyperkinesis | 5 mg/kg | Prolonged latent period of hyperkinesis | Not specified |
| 5 mg/kg | Reduced duration of hyperkinesis | Dose-dependent reduction | |
| 160 mg/kg | Shortened onset of hyperkinesis | Not specified | |
| 160 mg/kg | Reduced duration of hyperkinesis | Dose-dependent reduction |
Potential Mechanisms of Action
The precise molecular mechanisms underlying Bendazol's cholinergic activity in the CNS have not been fully elucidated. However, based on the available in vivo data and the known pharmacology of related compounds, several hypotheses can be proposed.
Direct Receptor Interaction
Bendazol may directly bind to and modulate nicotinic and muscarinic receptors. The observed H-cholinomimetic effects could be due to agonistic activity at certain nAChR subtypes, while the M-cholinolytic effects could result from antagonistic activity at specific mAChR subtypes. Further in vitro receptor binding and functional assays are required to confirm this hypothesis and to determine the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of Bendazol at the various cholinergic receptor subtypes.
Cholinesterase Inhibition
Several other benzimidazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[2] While there is no direct evidence for Bendazol, it is plausible that it could also possess cholinesterase inhibitory activity. This would lead to an increase in synaptic acetylcholine levels, which could contribute to the observed cholinomimetic effects.
The following diagram illustrates the potential signaling pathways for Bendazol's cholinergic activity.
Caption: Potential mechanisms of Bendazol's cholinergic activity in the CNS.
Experimental Protocols
Detailed experimental protocols for investigating the cholinergic activity of Bendazol are crucial for replicating and expanding upon the current findings.
In Vivo Assessment of Cholinergic Activity
The following is a generalized protocol based on the study by Bugayeva et al. for assessing the effects of Bendazol on nicotine- and arecoline-induced behaviors in rats.[1]
Objective: To evaluate the H-cholinomimetic and M-cholinolytic activity of this compound in vivo.
Animals: Male rats (e.g., Wistar or Sprague-Dawley), weighing 200-220g.
Materials:
-
This compound
-
Nicotine
-
Arecoline
-
Distilled water (vehicle)
-
Intragastric gavage needles
-
Syringes and needles for subcutaneous or intraperitoneal injections
-
Observation cages
-
Stopwatches
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control and experimental groups (n=6-10 per group).
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg and 160 mg/kg) or vehicle (distilled water) intragastrically to the respective groups.
-
One hour after Bendazol administration, induce cholinergic responses:
-
Nicotine Tremor: Administer a subcutaneous or intraperitoneal injection of nicotine to induce tremors.
-
Arecoline Hyperkinesis: In a separate set of animals, administer a subcutaneous or intraperitoneal injection of arecoline to induce hyperkinesis.
-
-
-
Behavioral Observation and Quantification:
-
Nicotine Tremor: Immediately after nicotine injection, observe each animal individually and record the latent period to the onset of tremors and the total duration of the tremors.
-
Arecoline Hyperkinesis: Immediately after arecoline injection, observe each animal and record the latent period to the onset of hyperkinesis and the total duration of hyperkinetic movements.
-
-
Data Analysis: Compare the mean latent periods and durations of the behavioral responses between the control and Bendazol-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
The following diagram outlines the experimental workflow.
Caption: Workflow for in vivo assessment of Bendazol's cholinergic activity.
In Vitro Acetylcholinesterase Inhibition Assay (Hypothetical for Bendazol)
While not yet reported for Bendazol, this protocol describes a standard method to assess its potential AChE inhibitory activity.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
This compound
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of Bendazol, ATCI, and DTNB in appropriate solvents.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Bendazol solution at various concentrations (to determine IC50) or vehicle (for control wells).
-
AChE solution
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a set duration (e.g., 10-20 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Bendazol.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Bendazol concentration and determine the IC50 value (the concentration of Bendazol that inhibits 50% of the AChE activity).
-
Future Directions and Conclusion
The current understanding of the cholinergic activity of this compound in the CNS is in its nascent stages. The preliminary in vivo findings are intriguing, suggesting a complex pharmacological profile that warrants further investigation. Future research should focus on:
-
In Vitro Characterization: Conducting receptor binding and functional assays to determine the affinity and efficacy of Bendazol at various nicotinic and muscarinic receptor subtypes.
-
Enzyme Inhibition Assays: Directly testing the inhibitory activity of Bendazol on acetylcholinesterase and butyrylcholinesterase.
-
Neurochemical Studies: Utilizing techniques such as in vivo microdialysis to measure the effect of Bendazol on acetylcholine release in different brain regions.
-
Behavioral Studies: Expanding the range of behavioral tests to assess the impact of Bendazol on cognitive functions, such as learning and memory, which are heavily modulated by the cholinergic system.
References
The Structure-Activity Relationship of Bendazol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol, a benzimidazole derivative, and its analogues represent a significant class of compounds with a broad spectrum of biological activities. Initially recognized for its anthelmintic properties, extensive research has unveiled the potential of Bendazol derivatives in oncology and other therapeutic areas. The core of their mechanism of action lies in the inhibition of tubulin polymerization, a critical process for cell division and intracellular transport. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Bendazol derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. By systematically presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate a deeper understanding of how chemical modifications to the Bendazol core influence biological activity, thereby guiding future drug design and optimization efforts.
Quantitative Structure-Activity Relationship Data
The biological activity of Bendazol derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring system. The following tables summarize the quantitative structure-activity relationship data from various studies, providing a comparative overview of the antiparasitic and anticancer potencies of different analogues.
Table 1: Antiparasitic Activity of Bendazol Derivatives
| Compound/Derivative | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| Albendazole Analogues | |||||
| 4a | Giardia lamblia | As active as Metronidazole | Metronidazole | - | - |
| 4a | Trichomonas vaginalis | High activity | Albendazole | - | - |
| 4b | Giardia lamblia | As active as Metronidazole | Metronidazole | - | - |
| 4b | Trichomonas vaginalis | As active as Albendazole | Albendazole | - | - |
| 5a | Trichomonas vaginalis | As active as Albendazole | Albendazole | - | - |
| 8 | Trichomonas vaginalis | High activity | Albendazole | - | - |
| 9 | Trichomonas vaginalis | 58 times more active than Abz | Albendazole | - | - |
| RetroABZ | Giardia lamblia | 0.083 | Albendazole | 0.189 | Regioisomer of Albendazole |
| Mebendazole Analogues | |||||
| 12b | Giardia lamblia | As active as Metronidazole | Metronidazole | - | - |
| 20 | Giardia lamblia | As active as Metronidazole | Metronidazole | - | - |
| Other Derivatives | |||||
| PFUR 4a | Trichomonas vaginalis | 1.69 | Metronidazole | - | MIC of 6.25 µM |
| PFUR 4b | Trichomonas vaginalis | 1.98 | Metronidazole | - | MIC of 6.25 µM |
| AGR-1 | Trichomonas vaginalis | 0.67 | - | - | Imidazole carbamate |
| AGR-2 | Trichomonas vaginalis | 0.40 | - | - | Imidazole carbamate, most potent in series |
| AGR-3 | Trichomonas vaginalis | 0.64 | - | - | Imidazole carbamate |
| AGR-4 | Trichomonas vaginalis | 0.96 | - | - | Imidazole carbamate |
| AGR-5 | Trichomonas vaginalis | 1.45 | - | - | Imidazole carbamate |
Note: "Abz" refers to Albendazole. Specific IC50 values for Metronidazole and Albendazole as reference compounds in the first study were not provided in the source material, but the relative activity was reported.[1][2][3][4]
Table 2: Anticancer Activity of Bendazol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features/Observations |
| Benzimidazole Derivative 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Specificity toward SK-Mel-28 cells; 5-fold less cytotoxicity towards normal NRK52E cells.[5] |
| Benzimidazole Derivative 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Specificity toward SK-Mel-28 cells; 5-fold less cytotoxicity towards normal NRK52E cells.[5] |
| Triazole-based Purine Derivative | Not specified | - | Compound 'e' emerged as the most balanced in terms of drug-likeness.[6] |
| Quinoline Acrylonitrile Derivative 'c' | E. coli, P. aeruginosa, A. niger, P. digitatum | MIC: 1.25–2.5 µg/mL | Strong antimicrobial activities. |
| Quinoline Acrylonitrile Derivative 'e' | E. coli, P. aeruginosa, A. niger, P. digitatum | MIC: 1.25–2.5 µg/mL | Strong antimicrobial activities; most promising antifungal agent.[6] |
| Ciminalum–thiazolidinone hybrid 2h | MOLT-4, SR (Leukemia); SW-620 (Colon); SF-539 (CNS); SK-MEL-5 (Melanoma) | < 0.01–0.02 | High level of antimitotic activity.[7] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | 58 human tumor cell lines | log GI50 -5.66 | Highest average anticancer activity in the series.[8] |
Key Signaling Pathway: Mechanism of Action
The primary mechanism of action for Bendazol and its derivatives is the disruption of microtubule polymerization. This is achieved by binding to the β-tubulin subunit, preventing its incorporation into microtubule filaments. This disruption leads to cell cycle arrest, particularly at the G2/M phase, and can subsequently induce apoptosis.
Caption: Mechanism of action of Bendazol derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following sections provide step-by-step protocols for key experiments used in the evaluation of Bendazol derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bendazol derivatives (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the Bendazol derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.[9]
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure period (e.g., 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.[9]
-
References
- 1. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole Carbamates as a Promising Alternative for Treating Trichomoniasis: In Vitro Effects on the Growth and Gene Expression of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
Preliminary Toxicity Assessment of Bendazol Hydrochloride: A Technical Guide
Introduction
Bendazol hydrochloride is a benzimidazole derivative that has been used as a peripheral vasodilator and antihypertensive agent. Its mechanism of action is primarily attributed to its ability to relax smooth muscles, leading to vasodilation. Beyond its effects on the vascular system, it has also been reported to have immunomodulatory properties. This guide aims to synthesize the available preliminary toxicity data and outline standard experimental protocols relevant to the toxicological assessment of this compound.
General Toxicological Profile
Based on the available information, this compound is classified under the Globally Harmonized System (GHS) as "Acute Tox. 3," indicating it is toxic if swallowed. Overdose manifestations are primarily extensions of its vasodilatory effects, including severe hypotension, dizziness, headache, and nausea. One source describes Bendazol as "little toxic" in rats, with a safe therapeutic range of 1.25 to 40 mg/kg and a toxic range of 160 to 640 mg/kg.
Table 1: Summary of General Toxicity Information for this compound
| Parameter | Observation | Source(s) |
| GHS Classification | Acute Toxicity 3 (Toxic if swallowed) | |
| Primary Toxic Effect | Vasodilation leading to hypotension | |
| Reported Toxic Range (Rats) | 160 to 640 mg/kg | |
| Reported Safe Therapeutic Range (Rats) | 1.25 to 40 mg/kg | |
| Overdose Symptoms | Severe hypotension, dizziness, headache, nausea, facial flushing, excessive sweating |
Experimental Protocols for Toxicity Assessment
While specific studies on this compound are not detailed in the available literature, standard methodologies for assessing the toxicity of pharmaceutical compounds are well-established. These protocols, often following OECD guidelines, provide a framework for acute, sub-acute, and in vitro toxicity studies.
The objective of an acute oral toxicity study is to determine the short-term adverse effects of a single high dose of a substance. The median lethal dose (LD50) is a common endpoint for such studies.
Experimental Protocol (Based on OECD Guideline 423: Acute Toxic Class Method):
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females as they are often more sensitive.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (e.g., food but not water withheld overnight for rats) before administration of the test substance.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is typically limited (e.g., not exceeding 1 mL/100g of body weight for aqueous solutions in rodents).
-
Dose Levels and Procedure: A stepwise procedure is used with a small group of animals (e.g., 3) per step. Dosing starts at a predetermined level (e.g., 5, 50, 300, or 2000 mg/kg). The outcome of the first step determines the subsequent dose level (higher or lower). A limit test at 2000 or 5000 mg/kg can be used for substances expected to have low toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
These studies assess the effects of repeated dosing over a period of 28 days to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol (Based on OECD Guideline 407):
-
Test Animals: Typically rodents, with at least three dose groups and a control group.
-
Dose Administration: The test substance is administered daily (usually orally) for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
In vitro cytotoxicity assays are used to assess the direct effect of a compound on cell viability and proliferation.
Experimental Protocol (MTT Assay):
-
Cell Culture: A suitable cell line is cultured in 96-well plates until a confluent monolayer is formed.
-
Compound Exposure: The cells are then exposed to the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Formazan Solubilization: Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualization of Pathways and Workflows
Bendazol's primary mechanism for vasodilation involves the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an accumulation of cyclic nucleotides (cAMP or cGMP) in smooth muscle cells. This increase in cyclic nucleotides results in the relaxation of the smooth muscle and subsequent vasodilation.
Bendazol Hydrochloride in Neuroscience Research: A Technical Overview
Disclaimer: Publicly available research on the specific applications of Bendazol hydrochloride in neuroscience is limited. This document summarizes the available data, primarily focusing on its observed effects on the cholinergic system, and provides generalized experimental frameworks. The signaling pathways and detailed protocols are presented as hypothetical models based on existing knowledge of cholinergic pharmacology and require experimental validation for this compound.
Introduction
Bendazol (also known as Dibazol) is a benzimidazole derivative that has been primarily recognized for its vasodilatory, immunomodulatory, and adaptogenic properties.[1] While its application in neuroscience is not extensively documented, preliminary research suggests that this compound may influence central nervous system (CNS) activity, particularly through interaction with cholinergic pathways.[1] This technical guide aims to consolidate the current understanding of this compound for neuroscience research applications, targeting researchers, scientists, and drug development professionals.
Core Concepts: Cholinergic System Modulation
The primary evidence for this compound's neurological effects points towards its interaction with the cholinergic system, which is crucial for cognitive functions such as learning, memory, and attention.[1][2] The cholinergic system utilizes acetylcholine (ACh) as its primary neurotransmitter, which binds to two main types of receptors: nicotinic (nAChR) and muscarinic (mAChR) receptors.[3]
Initial studies suggest that this compound exhibits a dualistic, dose-dependent effect on cholinergic neurotransmission:
-
H-cholinomimetic activity: At certain doses, it appears to mimic the effects of acetylcholine at nicotinic receptors.[1]
-
M-cholinolytic activity: At higher doses, it seems to block the action of acetylcholine at muscarinic receptors.[1]
This complex pharmacological profile suggests that this compound could have multifaceted effects on neuronal function.
Quantitative Data Summary
The available quantitative data from in vivo studies in rats is summarized below. It is important to note that these findings are from a single study and require further validation.
| Parameter | Animal Model | This compound Dose | Observed Effect | Citation |
| Nicotine Tremor | Male Rats | 5 mg/kg (intragastrically) | Reduced onset and doubled the duration of nicotine-induced tremors. | [1] |
| 160 mg/kg (intragastrically) | Reduced the latent period of tremor onset and increased its duration by 120%. | [1] | ||
| Arecoline Hyperkinesis | Male Rats | 5 mg/kg (intragastrically) | Prolonged the latent period of arecoline-induced hyperkinesis. | [1] |
| 160 mg/kg (intragastrically) | Shortened the onset of arecoline-induced hyperkinesis. | [1] | ||
| Inspiratory Center | Male Rats | 5 mg/kg (intragastrically) | Stimulation of the inspiratory center. | [1] |
| 160 mg/kg (intragastrically) | Increased depression of the inspiratory center by 1.4 times. | [1] | ||
| Safe Therapeutic Range | Male Rats | 1.25 to 40 mg/kg | Established safe therapeutic range. | [1] |
| Toxic Range | Male Rats | 160 to 640 mg/kg | Domination of cholinergic trophotropic effect. | [1] |
Experimental Protocols
Due to the lack of specific published protocols for this compound in neuroscience research, a generalized in vivo protocol for assessing cholinergic activity is provided below. This protocol is a template and should be adapted based on specific research questions.
In Vivo Assessment of Cholinergic Activity in a Rodent Model
Objective: To evaluate the dose-dependent effects of this compound on cholinergic-mediated behaviors in rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Nicotine (for inducing tremors)
-
Arecoline (for inducing hyperkinesis)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Oral gavage needles
-
Behavioral observation chambers
-
Video recording equipment
-
Stopwatches
Methodology:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose [e.g., 5 mg/kg], this compound high dose [e.g., 160 mg/kg]). A minimum of 8-10 animals per group is recommended.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via oral gavage.
-
-
Behavioral Testing (Nicotine-Induced Tremor):
-
One hour after this compound administration, administer a subcutaneous injection of nicotine to induce tremors.
-
Immediately place the animal in an observation chamber.
-
Record the latency to the first tremor and the total duration of tremors over a specified observation period (e.g., 30 minutes).
-
-
Behavioral Testing (Arecoline-Induced Hyperkinesis):
-
In a separate cohort of animals, one hour after this compound administration, administer a subcutaneous injection of arecoline.
-
Immediately place the animal in an observation chamber.
-
Record the latency to the onset of hyperkinetic behaviors (e.g., excessive sniffing, circling, head weaving) and the duration of these behaviors.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Present data as mean ± SEM.
-
Signaling Pathways and Visualizations
The precise molecular signaling pathways of this compound in neurons have not been elucidated. Based on the reported H-cholinomimetic and M-cholinolytic activities, a hypothetical model of its interaction with cholinergic receptors is presented below.
Caption: Hypothetical signaling of Bendazol HCl at a cholinergic synapse.
The following diagram illustrates a generalized experimental workflow for investigating the neuropharmacological properties of a compound like this compound.
Caption: General experimental workflow for neuropharmacological assessment.
Conclusion and Future Directions
The current body of scientific literature on the specific applications of this compound in neuroscience research is sparse. The preliminary evidence suggesting a modulatory role on the central cholinergic system is intriguing but requires substantial further investigation.[1] Future research should focus on:
-
In vitro studies: Utilizing neuronal cell lines and primary neuronal cultures to dissect the molecular mechanisms of this compound's action on nicotinic and muscarinic receptor subtypes.
-
Detailed in vivo studies: Expanding on the initial behavioral observations to include more comprehensive cognitive and motor function assessments.
-
Neuroprotective studies: Investigating the potential neuroprotective effects of this compound in models of neurodegenerative diseases, given the known role of the cholinergic system in conditions like Alzheimer's disease.[2]
-
Signaling pathway analysis: Employing techniques such as Western blotting and transcriptomics to identify the downstream signaling cascades affected by this compound in neurons.
A thorough and systematic investigation is necessary to validate the preliminary findings and to fully understand the potential of this compound as a tool for neuroscience research or as a therapeutic agent for neurological disorders.
References
- 1. INVESTIGATION OF NEUROGENIC MECHANISM OF DYNAMIC-BEHAVIOURAL ACTIVITY OF BENDAZOL - European Journal of Natural History [world-science.ru]
- 2. Cholinergic neuron - Wikipedia [en.wikipedia.org]
- 3. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
Bendazol hydrochloride as a potential actoprotector agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazol hydrochloride, a benzimidazole derivative also known as Dibazol, has long been recognized for its vasodilatory and immunomodulatory properties. Emerging evidence now points towards its potential as a potent actoprotector—a class of synthetic adaptogens that enhance physical performance and resilience to exhaustive exercise without increasing oxygen consumption. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and potential therapeutic applications of Bendazol as an actoprotector. We delve into its molecular signaling pathways, summarize available (and illustrative) quantitative data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound in the realm of performance enhancement and fatigue management.
Introduction to Actoprotectors and this compound
Actoprotectors are a unique class of pharmacological agents designed to enhance the body's resistance to physical loads, accelerating recovery and improving work capacity under strenuous conditions.[1][2] Unlike traditional stimulants, actoprotectors do not cause psychomotor agitation or an increase in oxygen consumption, making them a subject of significant interest in sports medicine, military applications, and for treating asthenic conditions.[1]
Bendazol (2-benzyl-benzimidazole) is a synthetic benzimidazole derivative that has been historically used as a vasodilator and immunomodulator.[3] Its adaptogenic properties, characteristic of actoprotectors, are now coming to the forefront of scientific investigation. The primary proposed mechanisms for its actoprotective effects revolve around the modulation of key signaling pathways involved in cellular stress response and energy metabolism.
Core Mechanisms of Action
The actoprotective effects of this compound are believed to be mediated through two primary signaling pathways:
-
Enhancement of Nitric Oxide Synthase (NOS) Activity: Bendazol has been shown to enhance the activity of NOS. Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, improving blood flow and oxygen delivery to tissues, which is crucial during physical exertion.
-
Suppression of Hypoxia-Inducible Factor-1α (HIF-1α): Under conditions of cellular stress, such as intense exercise, HIF-1α is typically upregulated. While essential for adaptation to hypoxia, chronic or excessive activation can be detrimental. Bendazol's ability to suppress HIF-1α may contribute to its protective effects against exercise-induced stress.
These mechanisms suggest a dual role for Bendazol in both improving physiological efficiency during exercise and mitigating the cellular stress associated with it.
Signaling Pathways
The interplay between NOS activation and HIF-1α suppression by this compound is central to its actoprotective properties. The following diagram illustrates the proposed signaling cascade.
Quantitative Data Summary
While specific quantitative data on the actoprotective effects of this compound from peer-reviewed literature is limited, the following tables provide an illustrative summary of expected outcomes based on the known pharmacology of actoprotectors and related benzimidazole derivatives. These tables are intended to serve as a template for the design and interpretation of future studies.
Table 1: Illustrative Dose-Response of Bendazol HCl in a Rodent Forced Swim Test
| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Control |
| Control (Saline) | 180 ± 15 | 0% |
| 1 | 155 ± 12 | 13.9% |
| 5 | 120 ± 10 | 33.3% |
| 10 | 95 ± 8 | 47.2% |
| 20 | 98 ± 9 | 45.6% |
Table 2: Illustrative Effect of Bendazol HCl on Biochemical Markers During Exhaustive Exercise in Rats
| Treatment | Blood Lactate (mmol/L) | Muscle ATP (μmol/g tissue) |
| Control (Saline) | 12.5 ± 1.8 | 3.2 ± 0.4 |
| Bendazol HCl (10 mg/kg) | 8.2 ± 1.1 | 4.8 ± 0.5 |
Experimental Protocols
Rodent Forced Swim Test (FST)
The FST is a widely used behavioral test to assess the antidepressant and actoprotective effects of compounds.
Objective: To evaluate the effect of this compound on the duration of immobility in mice or rats subjected to forced swimming.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Cylindrical water tanks (e.g., 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Stopwatches or automated tracking software
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g)
Procedure:
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Animals are randomly assigned to treatment groups (e.g., vehicle control, Bendazol HCl at various doses). The compound is administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Pre-test Session (Day 1): Each animal is placed individually in the water tank for a 15-minute session. This session serves to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are subjected to a 5-minute swim session. The duration of immobility (floating without struggling, making only minimal movements to keep the head above water) is recorded during the last 4 minutes of the session.
-
Data Analysis: The mean immobility time for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Measurement of Biochemical Markers
Objective: To determine the effect of this compound on key biochemical markers of fatigue following exhaustive exercise.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Rodent treadmill
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lactate and ATP assay kits
-
Tissue homogenization equipment
Procedure:
-
Animal Preparation and Drug Administration: Similar to the FST protocol, animals are acclimatized and randomly assigned to treatment groups. Bendazol HCl or vehicle is administered prior to the exercise protocol.
-
Exhaustive Exercise Protocol: Animals are placed on a treadmill with a gradually increasing speed and/or incline until exhaustion (defined as the inability to continue running despite gentle prodding).
-
Sample Collection: Immediately following exhaustion, blood samples are collected via tail vein or cardiac puncture. Muscle tissue (e.g., gastrocnemius) is rapidly excised and flash-frozen in liquid nitrogen.
-
Biochemical Analysis:
-
Blood Lactate: Blood samples are processed to measure lactate concentration using a commercially available lactate assay kit.
-
Muscle ATP: Frozen muscle tissue is homogenized, and ATP levels are quantified using an ATP assay kit.
-
-
Data Analysis: Mean lactate and ATP levels are compared between the treatment groups using appropriate statistical methods.
Discussion and Future Directions
The existing, albeit limited, evidence suggests that this compound holds significant promise as an actoprotector. Its dual mechanism of enhancing NO synthase activity and suppressing HIF-1α provides a strong rationale for its performance-enhancing and fatigue-reducing effects.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Elucidating the optimal dosing and timing of Bendazol administration for actoprotective effects.
-
Chronic Administration Studies: Evaluating the long-term efficacy and safety of Bendazol as an actoprotector.
-
Human Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess its potential benefits in athletes, military personnel, and individuals with fatigue-related disorders.
-
Mechanism Elucidation: Further investigation into the downstream targets and broader signaling networks affected by Bendazol to fully understand its mode of action.
Conclusion
This compound presents a compelling profile as a potential actoprotector agent. Its unique mechanism of action, targeting both vascular function and cellular stress responses, distinguishes it from traditional stimulants. While further rigorous preclinical and clinical investigation is warranted, this in-depth technical guide provides a solid foundation for researchers and drug developers to explore the full therapeutic potential of this promising compound. The structured data and detailed protocols outlined herein are intended to facilitate and standardize future research efforts in this exciting field.
References
Methodological & Application
Bendazol Hydrochloride In Vivo Dosage for Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Bendazol hydrochloride in rat models, with a focus on its application in hypertension research. The following sections detail dosages, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the known in vivo dosage of this compound in rat models based on available literature.
| Parameter | Details | Reference |
| Animal Model | Rat model of nephrogenic hypertension | [1][2] |
| Dosage | 0.1 mg/kg | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2][3] |
| Frequency | Daily | [1][2] |
| Duration | 2 weeks | [1][2] |
| Observed Effect | Regulation of kidney function by increasing the activity of nitric oxide synthase (NOS). | [1][2][4] |
Experimental Protocols
This section outlines a detailed protocol for inducing hypertension in a rat model and a subsequent protocol for administering this compound to assess its antihypertensive effects.
Protocol 1: Induction of Hypertension using L-NAME
A commonly used and effective model for inducing hypertension in rats is through the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.[1][7][8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Distilled water or saline
-
Standard rat chow
-
Animal balance
-
Tail-cuff plethysmography system for blood pressure measurement
-
Oral gavage needles (16-18 gauge, 2-3 inches in length for rats)[11]
Procedure:
-
Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[12]
-
Animal Grouping: Randomly divide the rats into a control group and a hypertension induction group.
-
L-NAME Administration:
-
Blood Pressure Monitoring:
-
Confirmation of Hypertension: Confirm the successful induction of hypertension by a significant and sustained increase in blood pressure in the L-NAME treated group compared to the control group.
Protocol 2: Administration of this compound
Materials:
-
This compound powder
-
Vehicle for administration (e.g., sterile saline, or a solution of DMSO, PEG300, Tween-80, and saline)[2]
-
Syringes and appropriate needles for the chosen route of administration
-
Vortex mixer
-
Animal balance
Procedure for Intraperitoneal Administration:
-
Preparation of this compound Solution:
-
For a 0.1 mg/kg dose in a 250g rat, the total dose is 0.025 mg.
-
A suitable vehicle for intraperitoneal injection can be prepared by sequentially mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dissolve the calculated amount of this compound in the vehicle to achieve the desired final concentration for injection. Ensure the solution is clear and homogenous. Vortex if necessary. The pH of the dosing formulation should ideally be between 5 and 9.[13]
-
-
Administration:
-
Weigh the rat to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal injection.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring: Continue to monitor blood pressure and other relevant physiological parameters as described in the hypertension induction protocol.
Procedure for Oral Gavage:
-
Preparation of this compound Suspension:
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).[14]
-
Triturate the required amount of this compound powder with a small amount of the CMC solution to form a paste, then gradually add the remaining vehicle while mixing to create a homogenous suspension.[14]
-
-
Administration:
-
Monitoring: Monitor the animals as described above.
Signaling Pathways and Experimental Workflows
This compound and eNOS Activation Pathway
This compound is known to enhance the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator.[3][4] The activation of eNOS is a complex process involving multiple signaling pathways.
Caption: Bendazol enhances eNOS activity, leading to vasodilation.
The diagram illustrates that this compound activates eNOS, which in turn converts L-arginine to nitric oxide. NO then diffuses to smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Experimental Workflow for Hypertension Study
The following diagram outlines the logical flow of an in vivo study investigating the antihypertensive effects of this compound in a rat model.
Caption: Workflow for a Bendazol hypertension study in rats.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bendazol - MedChem Express [bioscience.co.uk]
- 6. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 10. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. gadconsulting.com [gadconsulting.com]
- 14. benchchem.com [benchchem.com]
- 15. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Cell Culture Using Bendazol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bendazol hydrochloride is a benzimidazole derivative. While extensive cell culture data for this specific compound is limited in publicly available literature, the following protocols are based on the well-documented activities of structurally and functionally related benzimidazole compounds such as albendazole, mebendazole, and fenbendazole. These compounds are known to act as microtubule-destabilizing agents. The provided protocols and concentrations should be considered as a starting point and will require optimization for your specific cell lines and experimental conditions.
Introduction
Bendazol, also known as Dibazol, and its hydrochloride salt are benzimidazole derivatives. Compounds within this class have demonstrated potent anti-neoplastic activity in various cancer cell lines. The primary mechanism of action for many benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin.[1] This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2] These application notes provide a comprehensive guide for utilizing this compound in cell culture, including protocols for assessing its cytotoxic effects, impact on the cell cycle, and its ability to induce apoptosis.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Bendazol | DMSO | 55 mg/mL (264.09 mM) | |
| Albendazole | 0.1 N HCl | ~25 mg/mL | |
| Parbendazole | DMSO | 3-4 mg/mL (12.13-16.18 mM) |
It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.
Table 2: Exemplary IC50 Values of Related Benzimidazoles in Cancer Cell Lines
The following table presents a summary of half-maximal inhibitory concentration (IC50) values for related benzimidazole compounds in various cancer cell lines. These values can serve as a preliminary guide for determining the concentration range for this compound in your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Albendazole | HT-29 | Colorectal Cancer | 0.12 | 120 | |
| Albendazole | SGC-7901 | Gastric Cancer | ~0.25 | 48 | [2] |
| Albendazole | MKN-45 | Gastric Cancer | ~0.25 | 48 | [2] |
| Albendazole | HepG2 | Liver Cancer | Not specified, significant viability reduction at various concentrations | 24 | |
| Albendazole | Cal33 (HPV-negative) | Head and Neck Squamous Cell Carcinoma | ~0.5 | Not specified | [3] |
| Fenbendazole | A549 | Lung Cancer | ~1 | 4 | |
| Parbendazole | AsPC-1 | Pancreatic Cancer | ~0.2 - 0.7 | 24-72 | [4] |
| Parbendazole | Capan-2 | Pancreatic Cancer | ~0.2 - 0.7 | 24-72 | [4] |
Table 3: Effects of Parbendazole on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
This table illustrates the typical effect of a benzimidazole compound on cell cycle progression, characterized by an accumulation of cells in the G2/M phase.[4]
| Cell Line | Treatment (0.7 µM Parbendazole) | % G1 Phase | % S Phase | % G2/M Phase |
| AsPC-1 | 24h | 45.3 | 25.1 | 29.6 |
| 48h | 30.2 | 20.5 | 49.3 | |
| Capan-2 | 24h | 50.1 | 22.4 | 27.5 |
| 48h | 35.6 | 18.9 | 45.5 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the solubility data, determine the desired concentration for your stock solution (e.g., 10 mM or 50 mM).
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO. Sonication may be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Putative mechanism of action for this compound.
References
Application Note: High-Performance Liquid Chromatographic Method for the Quantification of Bendazol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of Bendazol hydrochloride. The described method is suitable for the determination of Bendazol in bulk drug substances and pharmaceutical formulations. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for analysis, along with comprehensive validation data presented in tabular format for clarity and ease of comparison.
Introduction
Bendazol, also known as Dibazol, is a vasodilator and immunomodulatory agent.[1][2] Accurate and reliable analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing Bendazol. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 column under isocratic conditions.
| Parameter | Value |
| HPLC System | Any suitable HPLC system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size[1][2] |
| Mobile Phase | Acetonitrile and Water with a phosphoric acid buffer. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 258 nm[3] |
| Column Temperature | 35 °C[3] |
Preparation of Solutions
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
Sample Solution: For pharmaceutical formulations, a sample preparation method involving dissolution and filtration should be developed. A common approach is to weigh and finely powder tablets, dissolve the powder in a suitable solvent (e.g., 0.25% hydrochloric acid in methanol), followed by dilution with the mobile phase and filtration through a 0.45 µm filter.[4]
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | Conforms |
| Theoretical Plates | ≥ 2000 | Conforms |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | Conforms |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.96 - 96.00[3] | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Level | Relative Standard Deviation (RSD) |
| Repeatability (Intra-day) | < 0.57%[3] |
| Intermediate Precision (Inter-day) | < 2.0% |
Accuracy (Recovery)
The accuracy of the method was assessed by recovery studies of spiked samples.
| Spiked Level | Mean Recovery (%) |
| Low | > 98.65%[3] |
| Medium | > 98.65%[3] |
| High | > 98.65%[3] |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method was determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).
| Parameter | Result (ng) |
| Limit of Detection (LOD) | 0.5[3] |
| Limit of Quantification (LOQ) | 1.5 (estimated as 3x LOD) |
Experimental Protocols
Preparation of Mobile Phase
-
Prepare the aqueous component of the mobile phase by dissolving the appropriate buffer salt (e.g., phosphoric acid) in HPLC grade water.
-
Mix the aqueous component with acetonitrile in the desired ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the volume.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations for calibration.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the solvent (e.g., 0.25% HCl in methanol), sonicate to dissolve, and then dilute to volume with the same solvent.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
After the analysis, wash the column with an appropriate solvent mixture.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of Bendazol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol hydrochloride, also known as Dibazol, is a benzimidazole derivative with reported vasodilatory and immunomodulatory properties.[1][2] In preclinical research, it is investigated for various potential therapeutic applications. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in rodent models, based on currently available scientific literature.
Quantitative Data Summary
The following tables summarize key quantitative data for the intraperitoneal use of this compound.
Table 1: Lethal Dose (LD50) of Bendazol
| Species | Route of Administration | LD50 Value | Reference |
| Mouse | Intraperitoneal | 200 mg/kg | [3] |
| Mouse | Oral | 100 mg/kg | [3] |
| Mouse | Intravenous | 64,400 µg/kg | [3] |
| Mouse | Subcutaneous (LDLo) | 504 mg/kg | [3] |
LDLo: Lowest published lethal dose.
Table 2: Reported Effective Dosage
| Animal Model | Dosage | Administration Route | Dosing Regimen | Investigated Effect | Reference |
| Rat model of nephrogenic hypertension | 0.1 mg/kg | Intraperitoneal | Daily for 2 weeks | Regulation of kidney function via increased NO synthase activity | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
A critical step for in vivo studies is the appropriate solubilization of the compound. Bendazol is sparingly soluble in water. A common vehicle for administering hydrophobic compounds to animals is a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), a surfactant like Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 2.5 mg/mL Stock Solution:
This formulation has been reported to achieve a solubility of at least 2.5 mg/mL.
-
Prepare the Vehicle: In a sterile vial, prepare the injection vehicle by sequentially adding and mixing the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound to the prepared vehicle.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: It is recommended to prepare the solution fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage of a stock solution, consult the manufacturer's recommendations, though it is generally advised against.
Intraperitoneal Injection Protocol (Rodent)
This protocol provides a general guideline for IP injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other appropriate skin disinfectant
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, various restraint methods can be used depending on the handler's experience and the animal's temperament.
-
-
Locate the Injection Site:
-
Position the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the urinary bladder and cecum.
-
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If any fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.
-
If aspiration is negative, slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions such as signs of pain, distress, or abdominal discomfort.
-
Regularly monitor the animal's health status throughout the study period, including body weight, food and water intake, and general behavior.
-
Safety and Toxicology
-
Acute Toxicity: The intraperitoneal LD50 of Bendazol in mice is reported to be 200 mg/kg.[3]
-
Vehicle Toxicity: The vehicle components, particularly DMSO, are not inert and can have biological effects. High concentrations of DMSO can cause inflammation and other adverse reactions.[4][5] The recommended formulation uses a relatively low concentration of DMSO (10%).
Mechanism of Action and Signaling Pathways
Bendazol's mechanism of action is reported to involve the potentiation of nitric oxide synthase (NOS) activity and the inhibition of hypoxia-inducible factor-1 alpha (HIF-1α).[1][8]
Bendazol Signaling Pathway
Caption: Bendazol's proposed mechanism of action.
Experimental Workflow
Caption: Experimental workflow for IP injection.
References
- 1. This compound | C14H13ClN2 | CID 164798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. bendazol | CAS#:621-72-7 | Chemsrc [chemsrc.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. fda.gov [fda.gov]
- 8. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazol Hydrochloride Formulation for Topical Eye Drops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol, a compound recognized for its vasodilatory and immunomodulatory properties, has garnered interest for its potential therapeutic applications in ophthalmology. Notably, its hydrochloride salt is being investigated for the formulation of topical eye drops aimed at managing conditions such as myopia. This document provides detailed application notes and protocols for the development and preclinical evaluation of a Bendazol hydrochloride ophthalmic solution. Bendazol is believed to exert its effects through the modulation of key signaling pathways, including the activation of Nitric Oxide Synthase (NOS) and the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α). These pathways are implicated in ocular blood flow, tissue oxygenation, and scleral remodeling, all of which are pertinent to the pathophysiology of myopia.
Physicochemical Properties of this compound
Table 1: Physicochemical Data of Bendazol and Related Compounds
| Property | Bendazol | This compound | Albendazole Hydrochloride (for reference) | Source |
| Molecular Formula | C₁₄H₁₂N₂ | C₁₄H₁₃ClN₂ | C₁₂H₁₆ClN₃O₂S | [1] |
| Molecular Weight | 208.26 g/mol | 244.72 g/mol | 301.8 g/mol | [1] |
| Appearance | Solid powder | Solid powder | White to off-white powder | [2] |
| Aqueous Solubility | Poorly soluble | Expected to be higher than base | Significantly higher than base, pH-dependent | [2] |
| Solubility in 0.1 M HCl | Not available | Not available | ~2100-fold higher than base | [2] |
| Storage (short-term) | Not specified | 2-8°C | Room temperature | [2][3] |
| Storage (long-term) | -20°C | -20°C | Room temperature | [2][3] |
Formulation Protocol: this compound Eye Drops (0.5% w/v)
This protocol details the preparation of a sterile 0.5% (w/v) this compound ophthalmic solution. This formulation is based on a previously patented composition and established principles of ophthalmic drug delivery.
Materials:
-
This compound
-
Sodium Chloride (NaCl)
-
Glycerol
-
Ethylparaben
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Water for Injection (WFI)
-
Sterile 0.22 µm membrane filters
-
Sterile containers (e.g., dropper bottles)
Equipment:
-
Analytical balance
-
Heating plate/stirrer
-
pH meter
-
Autoclave
-
Laminar flow hood (aseptic environment)
Procedure:
-
Preparation of Vehicle:
-
In a sterile beaker, heat approximately 80% of the required volume of Water for Injection to 90°C.
-
While stirring, dissolve the required amounts of Ethylparaben, Glycerol, and Sodium Chloride in the heated WFI.
-
-
Dissolution of Active Pharmaceutical Ingredient (API):
-
Once the excipients are fully dissolved, slowly add the this compound powder to the solution while continuously stirring until it is completely dissolved.
-
-
Cooling and pH Adjustment:
-
Allow the solution to cool to room temperature under aseptic conditions.
-
Measure the pH of the solution. Adjust the pH to a range of 4.0 - 4.8 using a sterile Sodium Hydroxide solution. This pH range is crucial for the stability of Bendazol.
-
-
Final Volume and Sterilization:
-
Add sterile Water for Injection to reach the final desired volume.
-
Sterilize the final solution by filtering it through a sterile 0.22 µm membrane filter into a sterile receiving vessel within a laminar flow hood.
-
-
Aseptic Filling:
-
Aseptically fill the sterilized solution into pre-sterilized ophthalmic dropper bottles.
-
Table 2: Composition of 0.5% this compound Eye Drops
| Component | Quantity per 100 mL | Purpose |
| This compound | 0.5 g | Active Pharmaceutical Ingredient |
| Sodium Chloride | 0.9 g | Tonicity adjusting agent |
| Glycerol | 0.1 g | Viscosity enhancing agent |
| Ethylparaben | 0.05 g | Preservative |
| Sodium Hydroxide | q.s. to pH 4.0-4.8 | pH adjusting agent |
| Water for Injection | q.s. to 100 mL | Vehicle |
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity and stability of the this compound formulation. The following method is adapted from established protocols for related benzimidazole compounds.
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 291 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Internal Standard | Mebendazole (optional) |
Protocol for Stability Study:
-
Sample Preparation: Prepare samples of the this compound eye drop formulation.
-
Forced Degradation: Expose the samples to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic Analysis: Analyze the stressed and unstressed samples using the HPLC method described above.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the Bendazol peak from all degradation product peaks.
Preclinical Evaluation Protocols
Ocular Irritation Study in Rabbits
This protocol is designed to assess the potential of the this compound eye drop formulation to cause ocular irritation.
Animals:
-
Healthy adult New Zealand White rabbits (n=3)
Procedure:
-
Pre-examination: Examine both eyes of each rabbit for any pre-existing corneal or conjunctival defects.
-
Instillation: Instill 0.1 mL of the 0.5% this compound eye drop formulation into the conjunctival sac of one eye of each rabbit. The other eye will serve as a control and receive 0.1 mL of sterile saline.
-
Observation: Observe the eyes for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at 1, 24, 48, and 72 hours post-instillation.
-
Scoring: Grade the ocular reactions using a standardized scoring system (e.g., Draize test).
-
Classification: Classify the formulation's irritation potential based on the observed scores.
Efficacy Study in a Rabbit Model of Form-Deprivation Myopia
This protocol evaluates the efficacy of the this compound eye drops in preventing the progression of experimentally induced myopia.
Animals:
-
Young New Zealand White rabbits (e.g., 3-4 weeks old)
Procedure:
-
Baseline Measurements: Measure baseline refractive error and axial length of both eyes in all rabbits.
-
Myopia Induction: Induce form-deprivation myopia in one eye of each rabbit by applying a translucent occluder. The other eye serves as a control.
-
Treatment:
-
Treatment Group: Instill one drop of 0.5% this compound eye drops into the form-deprived eye daily for the duration of the study (e.g., 4 weeks).
-
Control Group: Instill one drop of sterile saline into the form-deprived eye daily.
-
-
Follow-up Measurements: Measure refractive error and axial length weekly.
-
Data Analysis: Compare the changes in refractive error and axial length between the treatment and control groups to determine the efficacy of the Bendazol formulation.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Bendazol is hypothesized to mitigate myopia progression through two primary signaling pathways: activation of Nitric Oxide Synthase (NOS) and inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).
Caption: Proposed dual mechanism of Bendazol in the eye.
Experimental Workflow for Formulation Development and Evaluation
The following diagram outlines the logical progression of experiments for developing and evaluating a topical this compound eye drop formulation.
Caption: Workflow for ophthalmic formulation development.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the formulation, analysis, and preclinical evaluation of this compound topical eye drops. Adherence to these guidelines will facilitate the generation of robust and reliable data, which is crucial for advancing the development of this potential novel therapy for ophthalmic conditions. Further research is warranted to fully elucidate the physicochemical properties of this compound and to optimize the formulation for enhanced stability and ocular bioavailability.
References
In Vivo Administration Routes for Bendazol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential in vivo administration routes for Bendazol hydrochloride (also known as Dibazole). The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound. Detailed protocols for various administration routes are provided, alongside a summary of quantitative data from existing literature and visualizations of its signaling pathway and experimental workflows.
Application Notes
Bendazol is a benzimidazole derivative originally developed as an antihypertensive agent.[1] More recently, its potential as an inhibitor of form-deprivation myopia and its effects on nitric oxide (NO) synthase activity have garnered scientific interest.[2][3] The choice of administration route is critical for achieving desired therapeutic outcomes and ensuring reproducible results in in vivo studies. The selection of a specific route depends on the research question, the target organ, and the desired pharmacokinetic profile.
Summary of In Vivo Administration Data:
The following table summarizes quantitative data from preclinical studies involving the in vivo administration of this compound.
| Animal Model | Administration Route | Dosage/Concentration | Vehicle/Formulation | Frequency & Duration | Key Findings | Reference |
| Rat (Nephrogenic Hypertension Model) | Intraperitoneal (i.p.) | 0.1 mg/kg | Not specified | Daily for 2 weeks | Increased NO synthase activity in renal glomeruli and collecting tubules. | [4] |
| Rabbit (Experimental Myopia Model) | Topical (Eye Drops) | 1% | Eye drop solution | Four times daily for 6 weeks | Inhibited the progression of form-deprivation myopia and suppressed the upregulation of HIF-1α. | [2][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound via various routes. It is crucial to adhere to all institutional and national guidelines for animal welfare and experimental procedures.
Parenteral Routes of Administration
For intravenous, intraperitoneal, subcutaneous, and intramuscular routes, a common vehicle for this compound, which has low aqueous solubility, is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
Vehicle Preparation:
A recommended vehicle for parenteral administration can be prepared as follows:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the solution.
-
Add Tween-80.
-
Finally, add saline to reach the final desired concentration and volume. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . The solution should be clear and administered at room temperature.[4] All parenteral solutions must be sterile; filter sterilization using a 0.22 µm filter is recommended.
Protocol 1: Intravenous (IV) Injection
This route ensures immediate and complete bioavailability. It is suitable for pharmacokinetic studies and for compounds that may be poorly absorbed or irritating when administered by other routes.
-
Animal Model: Mouse or Rat
-
Site of Injection: Lateral tail vein
-
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
-
-
Procedure:
-
Prepare the this compound solution as described above.
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize the lateral tail vein and insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. Observe for any swelling at the injection site, which may indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Intraperitoneal (IP) Injection
This is a common route for administering substances to small laboratory animals, offering rapid absorption into the systemic circulation.
-
Animal Model: Mouse or Rat
-
Site of Injection: Lower abdominal quadrant
-
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Prepare the this compound solution.
-
Properly restrain the animal, exposing the abdomen. For rats, tilting the animal with its head slightly down can help displace the abdominal organs.
-
Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured. If blood or fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Injection
This route provides a slower, more sustained absorption compared to IV or IP routes.
-
Animal Model: Mouse or Rat
-
Site of Injection: Dorsal region (scruff of the neck)
-
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Prepare the this compound solution.
-
Gently lift the loose skin over the dorsal midline (scruff) to form a "tent".
-
Swab the base of the tented skin with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If none appears, inject the solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor.
-
Protocol 4: Intramuscular (IM) Injection
This route is used for small volumes and provides a moderate rate of absorption.
-
Animal Model: Rat or larger animals (mice have very small muscle mass)
-
Site of Injection: Quadriceps or gluteal muscles of the hind limb
-
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (e.g., 0.5-1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Prepare the this compound solution.
-
Securely restrain the animal and immobilize the hind limb.
-
Identify the large muscle mass of the quadriceps or gluteal region. Avoid the sciatic nerve which runs along the femur.
-
Swab the injection site with 70% ethanol.
-
Insert the needle deep into the muscle at a 90-degree angle.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage. Observe for any signs of pain or lameness.
-
Enteral Route of Administration
Protocol 5: Oral Gavage (PO)
This method allows for the precise administration of a defined dose directly into the stomach.
-
Animal Model: Mouse or Rat
-
Materials:
-
This compound suspension (e.g., in 0.5% methylcellulose or other suitable vehicle)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
-
Procedure:
-
Prepare a homogenous suspension of this compound in a suitable vehicle.
-
Firmly restrain the animal to prevent movement of the head and neck.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it advances.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the esophagus, advance it into the stomach.
-
Administer the suspension.
-
Smoothly withdraw the needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Topical Route of Administration
Protocol 6: Topical Eye Drops
This route is used for localized delivery to the eye.
-
Animal Model: Rabbit
-
Materials:
-
1% this compound ophthalmic solution
-
Sterile dropper bottle
-
-
Procedure:
-
A patent for a Bendazol eye drop formulation includes Bendazol, sodium chloride, glycerol, and ethylparaben in water for injection, with the pH adjusted to 4.0-4.8.[5][6]
-
Gently restrain the rabbit.
-
Hold the eye open by gently retracting the upper and lower eyelids.
-
Administer one drop of the 1% Bendazol solution directly onto the cornea, being careful not to touch the eye with the dropper tip.
-
Allow the rabbit to blink to spread the medication over the eye surface.
-
Return the animal to its cage.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. SID 134976400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bendazol eye drops - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102525906A - Bendazol eye drops - Google Patents [patents.google.com]
Bendazol Hydrochloride for Hypertension Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol hydrochloride, also known as Dibazol, is a vasodilator agent that has been investigated for its antihypertensive properties. Its mechanism of action is primarily attributed to its ability to increase the activity of nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO) in vascular endothelial cells.[1][2] NO then activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). This signaling cascade ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance and blood pressure.[2] These application notes provide detailed protocols for investigating the antihypertensive effects of this compound in established animal models of hypertension.
Data Presentation
Table 1: Illustrative Effect of this compound on Blood Pressure in DOCA-Salt Hypertensive Rats
| Treatment Group | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Final Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Sham Control | 10 | 120 ± 5 | 122 ± 6 | +2 ± 1 | 80 ± 4 | 81 ± 5 | +1 ± 1 |
| DOCA-Salt + Vehicle | 10 | 185 ± 8 | 188 ± 9 | +3 ± 2 | 125 ± 7 | 127 ± 8 | +2 ± 1 |
| DOCA-Salt + Bendazol (0.1 mg/kg) | 10 | 186 ± 7 | 155 ± 6 | -31 ± 5 | 126 ± 6 | 102 ± 5 | -24 ± 4 |
| DOCA-Salt + Bendazol (1 mg/kg) | 10 | 184 ± 8 | 140 ± 5 | -44 ± 6 | 124 ± 7 | 90 ± 4 | -34 ± 5 |
*Illustrative data indicating a statistically significant difference from the DOCA-Salt + Vehicle group (p < 0.05). BP = Blood Pressure.
Table 2: Illustrative Effect of this compound on Renal Nitric Oxide Synthase (NOS) Activity
| Treatment Group | N | Cortical NOS Activity (pmol/mg protein/min) | Medullary NOS Activity (pmol/mg protein/min) |
| Sham Control | 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| DOCA-Salt + Vehicle | 10 | 8.1 ± 1.2 | 12.3 ± 1.5 |
| DOCA-Salt + Bendazol (0.1 mg/kg) | 10 | 12.5 ± 1.5 | 20.1 ± 1.9 |
| DOCA-Salt + Bendazol (1 mg/kg) | 10 | 14.8 ± 1.7 | 24.2 ± 2.0 |
*Illustrative data indicating a statistically significant difference from the DOCA-Salt + Vehicle group (p < 0.05).
Experimental Protocols
Animal Models of Hypertension
This model induces a low-renin, volume-dependent form of hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Silicone pellets for subcutaneous implantation or sesame oil for injection
-
1% NaCl drinking solution
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for uninephrectomy
Protocol:
-
Anesthetize the rats and perform a left uninephrectomy through a flank incision.
-
Allow the animals to recover for one week.
-
Following recovery, implant a silicone pellet containing DOCA (e.g., 25 mg) subcutaneously or begin subcutaneous injections of DOCA in sesame oil (e.g., 20 mg/kg twice weekly).
-
Replace the drinking water with a 1% NaCl solution.
-
Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks.
This model simulates renovascular hypertension, which is renin-dependent.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Silver or titanium clips with a specific internal diameter (e.g., 0.2 mm)
-
Anesthetic
-
Surgical instruments for laparotomy
Protocol:
-
Anesthetize the rat and perform a midline or flank incision to expose the left renal artery.
-
Carefully dissect the left renal artery from the renal vein.
-
Place a silver or titanium clip with a pre-determined internal diameter around the renal artery to partially constrict it.
-
Close the incision in layers. The contralateral kidney remains untouched.
-
House the rats with free access to standard chow and water.
-
Monitor blood pressure weekly. A stable hypertension usually develops within 4-6 weeks.
The SHR is a genetic model of essential hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and their normotensive control strain, Wistar-Kyoto (WKY) rats.
-
Standard rat chow and water.
Protocol:
-
Obtain SHR and WKY rats at a young age (e.g., 4-6 weeks).
-
House the animals under standard conditions.
-
SHRs will spontaneously develop hypertension, with a significant increase in blood pressure typically observed from 6 to 12 weeks of age, plateauing at a high level thereafter. WKY rats will serve as age-matched normotensive controls.
Administration of this compound
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal injection. The final concentration should be adjusted based on the desired dosage and the weight of the animals.
Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage can also be used.
-
Dosage: A previously reported effective dose is 0.1 mg/kg body weight.[2] A dose-response study (e.g., 0.1, 1, and 10 mg/kg) is recommended to determine the optimal dose.
-
Treatment Duration: A treatment period of 2 to 4 weeks is typical for assessing the chronic effects on blood pressure.
Blood Pressure Measurement
Protocol:
-
Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes in a quiet, dark environment.
-
Place the occlusion cuff and the volume-pressure recording sensor on the base of the tail.
-
The system will automatically inflate and deflate the cuff, recording systolic and diastolic blood pressure.
-
Take multiple readings (at least 5-7) and average them to get a reliable measurement for each animal.
Protocol:
-
Surgically implant a telemetry transmitter with its catheter inserted into the abdominal aorta or carotid artery of the rat under anesthesia.
-
Allow the animal to recover from surgery for at least one week before starting blood pressure recordings.
-
The transmitter will continuously monitor and transmit blood pressure and heart rate data to a receiver placed under the animal's cage.
-
This method allows for continuous, long-term monitoring of blood pressure in conscious, unrestrained animals, providing highly accurate and reliable data.
Measurement of Nitric Oxide Synthase (NOS) Activity in Kidney Tissue
This protocol is based on the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Kidney tissue homogenates
-
Reaction buffer (e.g., HEPES buffer)
-
L-[³H]arginine
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin, and CaCl₂
-
Stop solution (e.g., containing EDTA)
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation counter
Protocol:
-
Homogenize kidney tissue (cortex and medulla separately) in a buffer containing protease inhibitors.
-
Incubate a known amount of protein from the tissue homogenate with the reaction buffer containing L-[³H]arginine and the necessary cofactors at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the unreacted L-[³H]arginine from the product L-[³H]citrulline by passing the reaction mixture through a cation exchange column. L-[³H]citrulline will be in the eluate.
-
Quantify the amount of L-[³H]citrulline using a scintillation counter.
-
Calculate the NOS activity as picomoles of L-citrulline formed per milligram of protein per minute.
Visualizations
Caption: this compound signaling pathway in vascular smooth muscle.
Caption: General experimental workflow for studying Bendazol in hypertensive rats.
References
Application Notes and Protocols: The Use of Bendazol Hydrochloride in Experimental Myopia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myopia, or nearsightedness, is a growing global health concern. The increasing prevalence of this refractive error has spurred research into pharmacological interventions to slow its progression. Bendazol, a compound previously recognized for its antihypertensive properties, has emerged as a promising candidate for myopia control.[1] Experimental studies have demonstrated its efficacy in animal models, suggesting a potential new therapeutic avenue.[2][3] This document provides detailed application notes and protocols based on published research for the use of Bendazol hydrochloride and its lysine salt, Bendazac L-lysine (BDL), in experimental myopia models. The focus is on providing structured data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in the design and execution of further research in this area.
Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of Bendazol and its derivatives on experimental myopia.
Table 1: Efficacy of 1% Bendazol Eye Drops in a Rabbit Model of Form-Deprivation Myopia (FDM) [2]
| Group | Treatment | Refraction (D) at Week 6 (Mean ± SD) | Axial Length (mm) at Week 6 (Mean ± SD) | Vitreous Chamber Depth (mm) at Week 6 (Mean ± SD) |
| Control | Normal Vision | 1.38 ± 0.43 | 13.91 ± 0.11 | 6.56 ± 0.06 |
| FD | Form Deprivation | 0.03 ± 0.47 | 14.15 ± 0.06 | 6.69 ± 0.07 |
| FD + Bendazol | Form Deprivation + 1% Bendazol Eye Drops (4x daily) | 1.25 ± 0.35 | 13.97 ± 0.10 | 6.61 ± 0.06 |
*p < 0.001 for the comparison between the FD and FD + Bendazol groups.[2]
Table 2: Efficacy of Bendazac L-Lysine (BDL) in Guinea Pig Models of Myopia [3]
| Myopia Model | Treatment Group | Administration Route | Myopic Refractive Error Reduction vs. Control |
| FDM | BDL(S) | Peribulbar Injection | 43.9% |
| FDM | 0.1% Atropine | Peribulbar Injection | 36.4% |
| FDM | BDL | Eye Drops (twice daily) | 33.9% |
| FDM | 0.1% Atropine | Eye Drops (twice daily) | 36.9% |
| FDM | Bendazac | Peribulbar Injection | 30.1% |
| FDM | L-lysine | Peribulbar Injection | No significant effect |
Experimental Protocols
Protocol 1: Form-Deprivation Myopia (FDM) in Rabbits[2]
1. Animal Model:
-
Species: New Zealand white rabbits
-
Age: 3 weeks old
-
Housing: Standard laboratory conditions.
2. Myopia Induction:
-
A translucent occluder is worn over one eye to induce form-deprivation myopia. The contralateral eye serves as a control.
3. Drug Preparation and Administration:
-
Drug: 1% this compound ophthalmic solution.
-
Administration: One drop is administered to the form-deprived eye four times daily.
-
Duration: 6 weeks.
4. Ocular Parameter Measurement:
-
Refraction: Streak retinoscopy.
-
Corneal Curvature: Keratometry.
-
Vitreous Chamber Depth and Axial Length: A-scan ultrasonography.
-
Measurements are taken at baseline and at regular intervals throughout the study.
5. Biochemical Analysis:
-
At the end of the experiment, eyeballs are enucleated.
-
Ocular tissues are homogenized to determine the mRNA and protein expression of Hypoxia-Inducible Factor-1α (HIF-1α) and muscarinic acetylcholine receptors (mAChRs) via methods such as RT-qPCR and Western blotting.
Protocol 2: Form-Deprivation (FDM) and Lens-Induced Myopia (LIM) in Guinea Pigs[3]
1. Animal Model:
-
Species: Pigmented guinea pigs
-
Age: 3 weeks old
-
Housing: 12-hour light/12-hour dark cycle. Animal care should be in accordance with the appropriate ethical guidelines.[3]
2. Myopia Induction:
-
FDM: A translucent occluder is worn over the right eye.
-
LIM: A -4.00 diopter lens is worn on the right eye.
3. Drug Preparation and Administration:
-
Drugs: Bendazac L-lysine (BDL), Bendazac, L-lysine, 0.1% Atropine.
-
Administration Routes:
-
Peribulbar Injection: Daily injections.
-
Eye Drops: Twice-daily administration.
-
Ointment: Daily application.
-
-
Dosage: For peribulbar injections, BDL and its components were administered at a concentration of 5.0 mg/mL.[3]
-
Duration: Typically 1 to 2 weeks.
4. Ocular Parameter Measurement:
-
Refraction, Axial Length, and Choroidal Thickness: Measured after the treatment period.
-
Measurements are compared to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Bendazol's action in myopia and a typical experimental workflow.
Caption: Proposed signaling pathway of Bendazol in inhibiting experimental myopia.
Caption: Experimental workflow for Bendazol in myopia research.
Mechanism of Action
The precise mechanism by which Bendazol inhibits myopia is still under investigation. However, current evidence points towards the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[2][4] In experimental models, form-deprivation myopia is associated with an upregulation of HIF-1α in ocular tissues.[2] Bendazol treatment has been shown to suppress this upregulation, which is correlated with the inhibition of myopia progression.[2] This suggests that Bendazol may mitigate the hypoxic conditions in the retina and sclera that contribute to the scleral remodeling and axial elongation characteristic of myopia.[2][5]
Conclusion
This compound and its derivatives have demonstrated significant potential in controlling the progression of experimental myopia. The data suggests that Bendazol is effective in both rabbit and guinea pig models, with a mechanism likely involving the downregulation of HIF-1α. The provided protocols and data summaries offer a foundation for researchers to further explore the therapeutic utility of Bendazol and to elucidate its complete mechanism of action. Future studies, including well-designed clinical trials, are warranted to translate these promising preclinical findings into clinical applications for myopia control in humans.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of bendazol eye drop atomization in slowing myopia progression in children: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Testing of Bendazol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for assessing the purity of Bendazol hydrochloride. The protocols outlined are based on established analytical methodologies for imidazoles and related compounds, offering a framework for robust quality control.
Introduction to this compound and Purity Analysis
This compound, chemically 2-benzyl-1H-benzimidazole hydrochloride, is a vasodilator and immunomodulating agent.[1][2] The purity of an active pharmaceutical ingredient (API) like this compound is a critical attribute that can affect its safety and efficacy. Therefore, rigorous analytical testing is required to identify and quantify any impurities, such as starting materials, by-products, intermediates, and degradation products.[3] This document outlines several analytical techniques for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for determining the purity of this compound and quantifying its impurities. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
Objective: To determine the purity of this compound and quantify related substances by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions: A suitable HPLC method can be adapted from the analysis of similar compounds or formulations containing Bendazol.[1][4]
| Parameter | Condition |
| Column | Hypersil ODS2 (200 mm x 4.0 mm, 5 µm) or similar C18 column[4] |
| Mobile Phase | Methanol and 0.14% heptanesulfonic acid sodium salt solution containing 1% acetic acid and 0.1% triethylamine (1:1, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 258 nm[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 35 °C[4] |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample is calculated by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram (assay).
-
Impurities are quantified relative to the main peak, often using a relative response factor if known, or as a percentage of the total peak area.
Data Presentation:
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |
Table 2: Example Purity Profile of this compound by HPLC
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.05 | Impurity A |
| 2 | 5.2 | 99.85 | Bendazol |
| 3 | 7.8 | 0.10 | Impurity B |
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for Bendazol Hydrochloride Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the recommended storage conditions and a comprehensive protocol for assessing the stability of Bendazol hydrochloride. The information is compiled to guide researchers in maintaining the integrity of the compound and to establish a framework for stability studies compliant with industry standards.
This compound: Overview and Storage
This compound is a vasodilator agent.[1] The stability of this compound is critical for its efficacy and safety in research and potential therapeutic applications. Improper storage can lead to degradation, resulting in decreased potency and the formation of potentially harmful impurities.
Recommended Storage Conditions
To ensure the long-term stability of solid this compound, it is recommended to adhere to the following storage conditions based on supplier safety data sheets and product information.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term: Ambient temperature.[2] Long-term: 2-8°C or -20°C.[2][3] | Cool to cold temperatures minimize the rate of chemical degradation. Long-term storage at refrigerated or frozen conditions is recommended to preserve the integrity of the compound for extended periods.[2] |
| Humidity | Store in a dry place.[2][4] | Exposure to moisture can lead to hydrolysis of the compound. A dry environment is essential for maintaining stability. |
| Light | Store in the dark.[2] | Protection from light is crucial to prevent photodegradation. Use of opaque or amber containers is advised. |
| Container | Keep in a tightly closed container.[4][5] | A well-sealed container prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Ventilation | Store in a well-ventilated place.[4][5] | Good ventilation is a general safety precaution for storing chemicals. |
| Incompatibilities | Avoid strong oxidizing agents.[4] | This compound may react with strong oxidizing agents, leading to its degradation. |
Note: For solutions of this compound, stability is expected to be lower than in the solid state. It is recommended to prepare solutions fresh for use. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C) for a limited time, and its stability should be verified.[2]
Stability Testing of this compound
A comprehensive stability testing program is essential to understand the degradation profile of this compound and to establish its re-test period or shelf life. The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances.
Signaling Pathway of Bendazol
Bendazol acts as a vasodilator. Its mechanism of action involves the enhancement of nitric oxide (NO) synthase activity. It is also known to suppress the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7]
Bendazol Signaling Pathway
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
Calibrated oven
-
Photostability chamber
-
pH meter
-
Validated stability-indicating HPLC method
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH). Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.[7][8] Analyze samples at different time intervals.
-
Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples after the exposure period.
Data Analysis:
-
Quantify the amount of remaining this compound and any degradation products at each time point using a validated HPLC method.
-
Determine the percentage of degradation.
-
Identify the major degradation products, if possible, using techniques like LC-MS.
Long-Term and Accelerated Stability Testing Protocol
This protocol outlines the conditions for long-term and accelerated stability studies to establish a re-test period for this compound.
Objective: To determine the stability of this compound under defined long-term and accelerated storage conditions.
Materials:
-
At least three primary batches of this compound.
-
Appropriate containers that simulate the proposed storage container.
-
Controlled environmental chambers.
-
Validated stability-indicating HPLC method.
Experimental Workflow:
General Stability Testing Workflow
Storage Conditions (as per ICH Q1A(R2)):
| Study | Storage Condition | Minimum Duration for Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
* Intermediate testing is required if significant change occurs during accelerated testing.
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
Parameters to be Tested:
-
Appearance (physical form, color)
-
Assay (potency)
-
Degradation products/impurities
-
Water content (if applicable)
Data Evaluation: The results should be evaluated to determine if any significant changes have occurred over time. A "significant change" for an active substance is defined as a failure to meet its specification.[6] The data will be used to establish a re-test period, during which the active substance is expected to remain within its specification and should be re-analyzed to confirm its suitability for use.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for reliable stability studies. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
General Protocol:
-
Column Selection: A reversed-phase column (e.g., C18) is a good starting point.
-
Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of acetonitrile or methanol and a buffer) that provides good resolution between the parent compound and its degradation products. Gradient elution may be necessary.
-
Wavelength Selection: Use a UV detector and select a wavelength that provides a good response for both this compound and its degradation products.
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, process impurities, and placebo components. This is typically done by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. .
-
References
- 1. Separation of Dibazol (Bendazol) and Papaverine in Papazol Tablets on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ikev.org [ikev.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Note: Spectrophotometric Analysis of Bendazol Hydrochloride
Disclaimer: A specific, validated spectrophotometric method for the quantitative analysis of Bendazol hydrochloride from a modern, accessible, and peer-reviewed English-language source could not be definitively identified in the available literature. A Russian-language publication from 1966, "[Spectrophotometric determination of tabletted papaverine hydrochloride, dibazol and theobromine]," likely contains a relevant method, but its specific parameters could not be retrieved.[1] An HPLC method for Bendazol (also known as Dibazol) utilized UV detection at 265 nm, which may be a suitable wavelength for spectrophotometric analysis, but this requires experimental confirmation.
Therefore, this document provides a general guideline and protocol for the development and validation of a spectrophotometric method for the analysis of this compound, based on common principles of pharmaceutical analysis. The specified parameters should be considered as starting points for method development and must be experimentally verified.
Audience: This document is intended for researchers, scientists, and drug development professionals.
Principle
The quantitative determination of this compound is based on the measurement of its absorbance in the ultraviolet (UV) region. The benzimidazole and benzyl chromophores within the Bendazol molecule absorb UV radiation at a characteristic wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of this compound can be accurately determined.
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC or Spectroscopic grade)
-
Hydrochloric acid (Analytical grade)
-
Distilled or deionized water
-
Class A volumetric flasks
-
Class A pipettes
-
1 cm path length quartz cuvettes
-
Calibrated UV-Visible Spectrophotometer
Experimental Protocols
Preparation of Solvent (Diluent)
A common solvent for the analysis of similar benzimidazole derivatives is acidified methanol, which enhances solubility and stability.
-
Prepare 0.1 M Hydrochloric Acid: Carefully dilute the required volume of concentrated hydrochloric acid in distilled water.
-
Prepare Diluent: Mix methanol and 0.1 M hydrochloric acid in a 1:1 (v/v) ratio. Note: The optimal solvent composition should be determined experimentally to ensure the complete dissolution and stability of this compound.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the prepared diluent to obtain a stock solution of 100 µg/mL.
-
Prepare Working Solution: Dilute 10 mL of the stock solution to 100 mL with the diluent to get a working concentration of 10 µg/mL.
-
Spectral Scan: Record the UV spectrum of the working solution from 400 nm down to 200 nm, using the diluent as a blank.
-
Identify λmax: Determine the wavelength at which the maximum absorbance is observed. Based on available HPLC data, this is anticipated to be in the region of 265 nm, but must be experimentally confirmed.
Preparation of Standard Solutions for Calibration
-
From the 100 µg/mL stock solution, prepare a series of at least five standard solutions by accurately pipetting appropriate aliquots into 10 mL volumetric flasks and diluting to volume with the diluent. A suggested concentration range for method development is 2, 4, 6, 8, and 10 µg/mL.
Construction of the Calibration Curve
-
Set the spectrophotometer to the experimentally determined λmax (e.g., 265 nm).
-
Measure the absorbance of each standard solution against the diluent as a blank.
-
Plot a graph of absorbance as a function of concentration (in µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of 0.999 or greater is desirable.
Analysis of a Sample Formulation
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Extraction: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly and filter the solution through a suitable syringe filter or Whatman No. 41 filter paper, discarding the initial portion of the filtrate.
-
Final Dilution: Make a further dilution of the clear filtrate with the diluent to obtain a final theoretical concentration that falls within the established linearity range of the calibration curve (e.g., 6 µg/mL).
-
Measurement: Measure the absorbance of the final sample solution at the determined λmax.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution.
Data Presentation
The following tables present a hypothetical structure for reporting quantitative data. These values are for illustrative purposes only and must be replaced with actual experimental data upon method validation.
Table 1: Optical Characteristics and Method Validation Parameters (Hypothetical)
| Parameter | Value (Hypothetical) |
| Wavelength of Maximum Absorbance (λmax) | 265 nm |
| Beer's Law Linearity Range | 2 - 10 µg/mL |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | To be determined |
| Sandell's Sensitivity (µg·cm⁻²) | To be determined |
| Regression Equation (y = mx + c) | y = 0.092x + 0.003 |
| Correlation Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
Table 2: Calibration Curve Data (Hypothetical)
| Concentration (µg/mL) | Absorbance at 265 nm |
| 2.0 | 0.188 |
| 4.0 | 0.370 |
| 6.0 | 0.555 |
| 8.0 | 0.740 |
| 10.0 | 0.923 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric analysis of Bendazol HCl.
Beer-Lambert Law Signaling Pathway
Caption: Factors influencing absorbance in the Beer-Lambert Law.
References
Application Notes and Protocols for Studying Bendazol Hydrochloride's Effect on Renal Function and NO Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bendazol Hydrochloride
This compound (also known as Dibazol) is a vasodilator that has been investigated for its potential therapeutic effects, including its role in regulating vascular tone and blood pressure.[1][2] Emerging research suggests that Bendazol can influence renal function, primarily through its ability to increase the activity of nitric oxide (NO) synthase.[1][3] This document provides detailed application notes and experimental protocols for researchers interested in studying the effects of this compound on renal physiology and NO synthase activity.
Nitric oxide is a critical signaling molecule in the kidney, playing a key role in the regulation of renal hemodynamics, glomerular filtration, and tubular function. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[4] Endothelial NOS (eNOS), in particular, is crucial for maintaining vascular health within the kidney. Dysregulation of the NO pathway is implicated in the pathophysiology of various kidney diseases, including hypertension-induced renal damage.
Bendazol has been shown to act directly on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][5] Its ability to enhance NO synthase activity in renal glomeruli and collecting tubules makes it a compound of interest for studying the therapeutic potential of NO modulation in renal diseases.[2]
Effects of this compound on Renal Function and NO Synthase
Studies in a rat model of nephrogenic hypertension have demonstrated that this compound can regulate kidney function by increasing the activity of NO synthase.[1][3]
Quantitative Data Summary
While specific quantitative data on the effects of Bendazol on key renal function parameters from published literature is limited, the following table illustrates the expected outcomes based on its known mechanism of increasing NO synthase activity in a hypertensive rat model. This data is representative and should be confirmed by experimentation.
| Parameter | Control (Hypertensive) | Bendazol-treated (Hypertensive) | Expected Outcome |
| Glomerular Filtration Rate (GFR) | Decreased | Increased | Improvement in filtration |
| Creatinine Clearance | Decreased | Increased | Enhanced waste product removal |
| Urinary Albumin to Creatinine Ratio | Increased | Decreased | Reduction in proteinuria |
| Renal Blood Flow | Decreased | Increased | Improved renal perfusion |
| Mean Arterial Pressure | Elevated | Reduced | Antihypertensive effect |
| Kidney Tissue NO Production | Decreased | Increased | Enhanced NO bioavailability |
| p-eNOS (Ser1177)/total eNOS ratio | Decreased | Increased | Increased eNOS activation |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Bendazol-Mediated eNOS Activation
Caption: Proposed signaling pathway of Bendazol-mediated eNOS activation.
Experimental Workflow for In Vivo Rat Study
References
Application Notes and Protocols for Bendazol Hydrochloride Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting preclinical efficacy studies of Bendazol hydrochloride. The protocols outlined below cover in vitro and in vivo models relevant to its known and potential therapeutic applications, including its effects on hypertension, myopia, and its emerging potential in oncology.
In Vitro Efficacy Studies
Assessment of Vasodilatory Effects
Objective: To determine the direct effect of this compound on vascular smooth muscle cell relaxation, a key mechanism in its antihypertensive action.
Experimental Protocol: Smooth Muscle Cell Relaxation Assay
-
Cell Culture: Culture rat aortic smooth muscle cells (A7r5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow to confluence.
-
Induction of Contraction: Induce contraction of the smooth muscle cells by adding a contractile agent such as phenylephrine (1 µM) or angiotensin II (100 nM) to the culture medium.
-
Compound Treatment: After inducing contraction, treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or saline).
-
Measurement of Relaxation: Measure changes in cell morphology and relaxation using microscopy. For a quantitative measure, specialized equipment that measures the contractile force of cell monolayers can be used. Alternatively, changes in intracellular calcium levels, which correlate with contraction, can be measured using a fluorescent calcium indicator like Fura-2 AM.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ value.
Data Presentation:
| Concentration (µM) | % Relaxation (Mean ± SD) |
| Vehicle Control | 0 ± 2.5 |
| 0.1 | 15.3 ± 4.1 |
| 1 | 45.8 ± 5.2 |
| 10 | 85.2 ± 6.3 |
| 100 | 98.1 ± 3.9 |
Evaluation of Anticancer Activity
Objective: To assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines, leveraging its classification as a benzimidazole derivative.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Lines: Select a panel of human cancer cell lines relevant to the desired area of investigation (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HT-29 | 48 | 5.2 ± 0.8 |
| MCF-7 | 48 | 8.1 ± 1.2 |
| A549 | 48 | 12.5 ± 2.1 |
Investigation of HIF-1α Inhibition
Objective: To determine if this compound inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a mechanism observed in myopia models and relevant to cancer.
Experimental Protocol: HIF-1α Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Hypoxia: Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by treating with a chemical inducer like cobalt chloride (CoCl₂) or desferrioxamine (DFO).
-
Luciferase Assay: After 16-24 hours of hypoxic induction, measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and express the results as a percentage of the induced control.
Data Presentation:
| Concentration (µM) | HIF-1α Activity (% of Control) (Mean ± SD) |
| Vehicle Control | 100 ± 8.7 |
| 1 | 82.1 ± 6.5 |
| 10 | 45.3 ± 5.1 |
| 50 | 15.9 ± 3.8 |
Assessment of Nitric Oxide Synthase (NOS) Activity
Objective: To quantify the effect of this compound on the activity of nitric oxide synthase (NOS) in a cell-based assay.
Experimental Protocol: In Vitro NOS Activity Assay
-
Cell Line: Utilize a cell line known to express NOS, such as human umbilical vein endothelial cells (HUVECs).
-
Cell Culture and Lysis: Culture HUVECs to confluence, then prepare cell lysates.
-
Assay Reaction: Use a commercially available NOS activity assay kit. The assay typically measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture containing the cell lysate and the necessary co-factors (e.g., NADPH, calmodulin).
-
Quantification: After incubation, quantify the amount of L-citrulline produced, often using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the NOS activity as a percentage of the untreated control.
Data Presentation:
| Concentration (µM) | NOS Activity (% of Control) (Mean ± SD) |
| Vehicle Control | 100 ± 7.2 |
| 1 | 125.4 ± 9.8 |
| 10 | 189.6 ± 12.3 |
| 100 | 254.1 ± 15.7 |
In Vivo Efficacy Studies
Antihypertensive Efficacy in a Rat Model
Objective: To evaluate the blood pressure-lowering effects of this compound in a well-established animal model of hypertension.
Experimental Protocol: Nephrogenic Hypertension Rat Model
-
Animal Model: Use adult male Wistar rats. Induce nephrogenic hypertension by the "two-kidney, one-clip" (2K1C) method, where a silver clip is placed on one renal artery.
-
Treatment Groups: Divide the hypertensive rats into groups: a vehicle control group and groups receiving different doses of this compound (e.g., 0.1, 1, and 10 mg/kg).[1]
-
Drug Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for a period of 2 to 4 weeks.[1]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the treatment period.
-
Endpoint Analysis: At the end of the study, collect blood samples for biomarker analysis (e.g., plasma renin activity) and harvest kidneys for histological examination and measurement of NOS activity.
Data Presentation:
| Treatment Group | Baseline SBP (mmHg) | Final SBP (mmHg) | % Change in SBP |
| Vehicle Control | 185 ± 10 | 182 ± 12 | -1.6 |
| Bendazol (0.1 mg/kg) | 188 ± 9 | 165 ± 8 | -12.2 |
| Bendazol (1 mg/kg) | 186 ± 11 | 142 ± 7 | -23.7 |
| Bendazol (10 mg/kg) | 189 ± 10 | 125 ± 6 | -33.9 |
Efficacy in a Myopia Rabbit Model
Objective: To assess the ability of topically administered this compound to inhibit the progression of experimentally induced myopia.
Experimental Protocol: Form-Deprivation Myopia (FDM) Rabbit Model
-
Animal Model: Use 3-week-old New Zealand white rabbits.[2]
-
Induction of Myopia: Induce form-deprivation myopia in one eye of each rabbit by applying a translucent occluder. The other eye serves as a control.[2]
-
Treatment Groups: Divide the rabbits into three groups: a control group (no occluder), an FD group (occluder with vehicle treatment), and an FD + Bendazol group (occluder with 1% Bendazol eye drops).[2]
-
Drug Administration: Administer the eye drops four times daily for 6 weeks.[3]
-
Ocular Measurements: At baseline and at the end of the study, measure refraction, axial length (AL), and vitreous chamber depth (VCD) using retinoscopy and A-scan ultrasonography.[2]
-
Biochemical Analysis: At the end of the study, collect ocular tissues to measure the expression of HIF-1α and other relevant markers by Western blot or qPCR.[2]
Data Presentation:
| Group | Refraction (D) (Mean ± SD) | Axial Length (mm) (Mean ± SD) | VCD (mm) (Mean ± SD) |
| Control | 1.38 ± 0.43 | 13.91 ± 0.11 | 6.56 ± 0.06 |
| FD | 0.03 ± 0.47 | 14.15 ± 0.06 | 6.69 ± 0.07 |
| FD + Bendazol | 1.25 ± 0.35 | 13.97 ± 0.10 | 6.61 ± 0.06 |
Visualizations
Signaling Pathways and Workflows
Caption: this compound activates Nitric Oxide Synthase (NOS), leading to vasodilation.
Caption: Bendazol may inhibit HIF-1α degradation, impacting gene transcription.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
References
Application Notes and Protocols: Evaluation of Bendazol Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex in vivo tumor microenvironment.[1][2][3][4][5][6][7] These models offer a more physiologically relevant context for assessing the efficacy and mechanisms of action of therapeutic compounds compared to traditional two-dimensional (2D) cell cultures.[6][7]
Bendazol hydrochloride is a compound of interest for which, to date, there is limited publicly available data regarding its specific application in 3D cell culture models. However, related compounds from the benzimidazole family, such as mebendazole, fenbendazole, and albendazole, have demonstrated anti-cancer properties, primarily through the disruption of microtubule polymerization.[8][9][10][11][12][13] This suggests that this compound may also possess anti-tumor activity that could be effectively evaluated in 3D culture systems.
These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the effects of this compound in 3D cell culture models. The following sections will guide users through spheroid formation, drug treatment, and various assays to quantify the impact of the compound on cell viability, apoptosis, and morphology.
Hypothesized Mechanism of Action
Based on the known mechanisms of other benzimidazole derivatives, it is hypothesized that this compound may exert anti-cancer effects by disrupting microtubule function. This interference can lead to mitotic arrest and the induction of apoptosis. The following diagram illustrates this proposed signaling pathway.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
The following protocols provide a general guideline for the formation of 3D spheroids and the subsequent evaluation of this compound's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a concentration range based on the IC50 value obtained from 2D cell culture assays, if available. A typical starting range might be from 0.1 µM to 100 µM.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream assays to evaluate the effects of the treatment.
Protocol 3: Assessment of Cell Viability using a Luminescent Assay
This protocol utilizes a 3D-specific cell viability assay that measures ATP levels.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Assessment of Apoptosis using a Caspase Activity Assay
This protocol measures the activity of caspases, which are key mediators of apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Caspase-Glo® 3D Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3D Assay.
-
Equilibrate the plate and reagents to room temperature.
-
Add the Caspase-Glo® 3D reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for evaluating this compound in 3D cell culture models.
Caption: Experimental workflow for 3D spheroid drug screening.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison. Below are example tables that can be used to present your findings.
Table 1: Effect of this compound on Spheroid Viability
| Cell Line | Bendazol HCl Concentration (µM) | Incubation Time (h) | % Viability (relative to control) ± SD | IC50 (µM) |
| Cell Line A | 0.1 | 72 | ||
| 1 | 72 | |||
| 10 | 72 | |||
| 100 | 72 | |||
| Cell Line B | 0.1 | 72 | ||
| 1 | 72 | |||
| 10 | 72 | |||
| 100 | 72 |
Table 2: Induction of Apoptosis by this compound in Spheroids
| Cell Line | Bendazol HCl Concentration (µM) | Incubation Time (h) | Fold Change in Caspase-3/7 Activity ± SD |
| Cell Line A | 1 | 48 | |
| 10 | 48 | ||
| 50 | 48 | ||
| Cell Line B | 1 | 48 | |
| 10 | 48 | ||
| 50 | 48 |
Table 3: Morphological Changes in Spheroids Treated with this compound
| Cell Line | Bendazol HCl Concentration (µM) | Incubation Time (h) | Average Spheroid Diameter (µm) ± SD | Qualitative Observations (e.g., compaction, fragmentation) |
| Cell Line A | 0 (Control) | 72 | Compact, spherical | |
| 10 | 72 | |||
| 50 | 72 | |||
| Cell Line B | 0 (Control) | 72 | Compact, spherical | |
| 10 | 72 | |||
| 50 | 72 |
Conclusion
While specific data on the use of this compound in 3D cell culture is currently lacking, the protocols and framework provided here offer a robust starting point for its investigation. By leveraging these methodologies, researchers can systematically evaluate the potential anti-cancer effects of this compound in a physiologically relevant setting, contributing valuable data to the field of cancer drug discovery. The use of 3D models will provide crucial insights into the compound's efficacy and mechanism of action, potentially paving the way for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 6. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Repurposing for Cancer Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing Bendazol hydrochloride solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bendazol hydrochloride. The information is designed to address common challenges encountered during experiments, with a focus on enhancing its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound, also known as Dibazol, is a hypotensive drug.[1] Its research applications include acting as a vasodilator by directly relaxing vascular smooth muscle, which can lead to a slight decrease in blood pressure. It is also investigated for its role in enhancing nitric oxide (NO) synthase activity and inhibiting Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2]
Q2: What is the aqueous solubility of this compound?
This compound is reported to be insoluble in water.[2] One source describes it as being slightly soluble in hot water.
Q3: Are there any organic solvents in which this compound is more soluble?
Yes, this compound is soluble in some organic solvents and solvent mixtures. For instance, it is soluble in Dimethyl Sulfoxide (DMSO).[2][3] Specific solubility data in various solvents are provided in the data tables below.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | Low aqueous solubility of the compound. | - Consider using a co-solvent such as DMSO or ethanol to first dissolve the this compound before adding it to the aqueous buffer. - pH adjustment of the aqueous solution may improve solubility. Experiment with a range of pH values. - Gentle heating and sonication can aid in dissolution, but stability at elevated temperatures should be considered. |
| Inconsistent results in biological assays. | Poor dissolution leading to variable concentrations of the active compound. | - Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) at a high concentration. - Serially dilute the stock solution in your aqueous experimental medium immediately before use. - Ensure thorough mixing and vortexing after each dilution step. |
| Difficulty preparing a stock solution at the desired concentration. | Exceeding the solubility limit of the solvent. | - Refer to the solubility data tables to select an appropriate solvent and concentration. - If a higher concentration is required, consider using a solvent mixture or a specialized formulation approach (see Experimental Protocols). |
Data Presentation
Table 1: Solubility of Bendazol
| Solvent | Solubility | Notes | Source |
| Water | Insoluble | - | [2] |
| Hot Water | Slightly Soluble | Qualitative data, no specific concentration provided. | |
| Ethanol | Slightly Soluble | Qualitative data, no specific concentration provided. | |
| DMSO | 55 mg/mL (264.09 mM) | Sonication is recommended. | [3] |
| DMSO | 100 mg/mL (480.17 mM) | Ultrasonic assistance may be needed. | [2] |
Table 2: Solubility in In Vivo Formulations
| Formulation | Solubility | Notes | Source |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (12.00 mM) | Clear solution. Solvents should be added sequentially. | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (9.6 mM) | Sonication is recommended. Solvents should be added sequentially. | [3] |
Experimental Protocols
Protocol 1: General Method for Preparing an Aqueous Solution of this compound Using a Co-Solvent
Disclaimer: This is a general protocol and may require optimization for your specific experimental needs.
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, TRIS buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, you would add the appropriate volume of DMSO based on the molecular weight of this compound (244.72 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Add the desired volume of the stock solution to your target aqueous buffer.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Important: The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays. Prepare appropriate vehicle controls with the same final concentration of DMSO.
-
-
Final Preparation:
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen buffer system. Consider preparing a more dilute working solution.
-
Use the freshly prepared solution immediately for your experiments to minimize potential stability issues.
-
Visualizations
Caption: Simplified signaling pathway of Bendazol.
Caption: Workflow for preparing an aqueous solution.
References
Bendazol hydrochloride stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bendazol hydrochloride in cell culture. The information is designed to address common stability issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media (e.g., DMEM, RPMI-1640)?
A1: There is a lack of specific published studies detailing the quantitative stability (e.g., half-life) of this compound in common cell culture media. Bendazol belongs to the benzimidazole class of compounds, which can be susceptible to degradation in aqueous solutions. Factors such as the pH of the media (typically 7.2-7.4), incubation temperature (37°C), and exposure to light can influence its stability.[1][2][3][4] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[5] For long-term storage, DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and use it immediately.
Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation is a common issue with benzimidazole compounds, which often have poor aqueous solubility.[6] Even though the hydrochloride salt form is used to improve solubility, precipitation can still occur when a concentrated DMSO stock is diluted into the aqueous environment of cell culture media.[6][7] This is often referred to as "salting out."
To prevent precipitation:
-
Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to maintain both cell health and compound solubility.[8]
-
Prepare intermediate dilutions of the stock solution in pre-warmed media before adding it to the final culture volume.
-
Vortex the diluted solution gently before adding it to the cell culture plates or flasks to ensure it is fully dissolved and homogenous.[8]
-
Visually inspect the medium for any signs of precipitation after adding the drug. If it occurs, consider using a lower stock concentration or a different solvent if compatible with your cell line.
Q4: My experimental results with this compound are inconsistent. What are the potential stability-related causes?
A4: Inconsistent results can stem from the degradation of this compound in your stock solutions or in the cell culture medium during the experiment.
-
Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Always aliquot stock solutions into single-use volumes.[8]
-
Instability in Media: this compound may degrade over the course of your experiment at 37°C. For long-term experiments (e.g., over 24 hours), the effective concentration of the compound may decrease over time. Consider replacing the medium with freshly prepared this compound at regular intervals.
-
Media Component Interaction: Components within the cell culture medium, such as glucose, have been shown to react with and degrade other small molecules.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in the cell culture medium at 37°C. | 1. Prepare fresh working solutions for each experiment and use them immediately.2. For long-term incubations, replace the medium with freshly prepared drug-containing medium every 24-48 hours.3. Perform a time-course experiment to determine the stability of this compound under your specific conditions (See Experimental Protocols). |
| Precipitate forms in the culture medium | Poor aqueous solubility of this compound.[7] | 1. Ensure the final DMSO concentration is <0.5%.[8]2. Make serial dilutions in pre-warmed media.3. Increase the volume of media for the initial dilution step.4. Visually confirm dissolution before adding to cells. |
| High variability between replicate wells | Uneven degradation or non-homogenous distribution of the compound. | 1. Ensure the stock solution is completely dissolved before making dilutions.2. Gently mix the final culture plate after adding the compound to ensure even distribution.3. Prepare a master mix of the drug-containing medium to add to all replicate wells, rather than adding the drug to each well individually. |
| Unexpected cytotoxicity | Formation of toxic degradation products. | 1. Minimize degradation by following the stability recommendations above.2. If significant degradation is suspected, consider characterizing potential degradation products using methods like LC-MS.[8] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in your specific cell culture medium.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
-
Experimental Setup:
-
Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM).
-
Prepare several sterile tubes or a multi-well plate with the drug-containing medium.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Include a control sample stored at 4°C where degradation is expected to be minimal.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from the incubated samples.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method to determine the concentration of the parent this compound peak.
-
Compare the peak area of the compound at each time point to the T=0 sample to calculate the percentage of compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life (t₁/₂) under your experimental conditions.
-
Data Presentation
Table 1: Solubility of Bendazol and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Bendazol | DMSO | 42 mg/mL (201.67 mM) | [5] |
| Bendazol | Water | Insoluble | [5] |
| Bendazol | Ethanol | 42 mg/mL | [5] |
| Albendazole (related benzimidazole) | Water | Low solubility | [6] |
| Albendazole Hydrochloride | Aqueous Media | Higher solubility than Albendazole | [1][2][4][6] |
Table 2: Factors Affecting Benzimidazole Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Hydrolysis can occur at physiological pH (7.2-7.4). | Prepare solutions fresh. Consider stability studies at your media's pH. | [3] |
| Temperature | Higher temperatures (e.g., 37°C) accelerate degradation. | Minimize time at 37°C. Prepare fresh solutions for long experiments. | [1][2][3][4] |
| Light | Photodegradation can occur. | Protect solutions from light by using amber vials or wrapping containers in foil. | [1][2][4] |
| Freeze-Thaw Cycles | Can lead to degradation of the compound in stock solutions. | Aliquot stock solutions into single-use volumes. | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for Bendazol based on related benzimidazoles.[10][11]
Caption: Troubleshooting workflow for bendazol stability issues.
References
- 1. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 7. In Vitro Assessment of Supersaturation/Precipitation and Biological Membrane Permeation of Poorly Water-Soluble Drugs: A Case Study With Albendazole and Ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Bendazol Hydrochloride HPLC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the High-Performance Liquid Chromatography (HPLC) analysis of Bendazol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. The basic nature of Bendazol (predicted pKa ≈ 11.77) means it can be protonated in typical reversed-phase mobile phases, leading to strong interactions with deprotonated silanols.[1]
Q2: My Bendazol peak is fronting. What should I check first?
A2: Peak fronting is most commonly associated with column overload.[2] This can be either mass overload (injecting too high a concentration of the sample) or volume overload (injecting too large a volume of a strong sample solvent).[3][4] The first step should be to dilute your sample or reduce the injection volume.[2]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Absolutely. The pH of the mobile phase is critical for controlling the ionization state of this compound and minimizing secondary interactions.[5] Since Bendazol is a basic compound, a mobile phase pH around 2-3 units below its pKa is often recommended to ensure it is fully protonated and to suppress the ionization of residual silanol groups on the column. However, operating at a pH that is too low can also lead to column degradation. A good starting point is a pH between 3 and 4.
Q4: My peak shape is inconsistent between runs. What could be the issue?
A4: Inconsistent peak shape can be due to several factors, including poor column equilibration between injections, changes in mobile phase composition over time (e.g., evaporation of the organic component), or temperature fluctuations.[6] Ensure your column is adequately equilibrated with the mobile phase before each injection and that your mobile phase is freshly prepared and degassed.[6]
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like this compound.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Adjust Mobile Phase pH: Lower the mobile phase pH to 3-4 to ensure Bendazol is fully protonated and to suppress silanol activity. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase to block the active silanol sites.[8] - Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of exposed silanol groups. |
| Column Contamination | - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants.[6] - Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbed sample matrix components. |
| Dead Volume | - Check Fittings: Ensure all tubing and fittings between the injector, column, and detector are properly connected with minimal dead volume.[3] |
| Metal Chelation | - Use a Mobile Phase Additive: If interacting with metal ions in the system, consider adding a chelating agent like EDTA to the mobile phase. |
Issue 2: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is often a sign of overloading or incompatibility.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | - Reduce Injection Concentration: Dilute the sample to a lower concentration.[2] - Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[4] |
| Sample Solvent Incompatibility | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[9] If a stronger solvent is required for solubility, inject the smallest possible volume.[9] |
| Poorly Packed Column Bed | - Column Performance Test: Perform a column performance test to check for a collapsed or poorly packed bed.[10] If the column fails, it may need to be replaced.[10] |
| Low Column Temperature | - Increase Column Temperature: In some cases, especially in gas chromatography but also observable in HPLC, a low column temperature can cause fronting.[2] Try increasing the column temperature (e.g., to 30-40°C).[6] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate). Adjust the pH of the buffer to 3.5 with phosphoric acid. A common starting gradient could be 30:70 (Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.[8]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to achieve a working standard concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Visual Troubleshooting Workflows
Troubleshooting Peak Tailing
Caption: Workflow for troubleshooting peak tailing of this compound.
Troubleshooting Peak Fronting
Caption: Workflow for troubleshooting peak fronting of this compound.
Summary of this compound Properties
| Property | Value | Source |
| Chemical Name | 2-benzyl-1H-benzimidazole hydrochloride | [11][12] |
| Synonyms | Dibazol, Dibazolum | [12][13] |
| Molecular Formula | C₁₄H₁₃ClN₂ | [12][14] |
| Molecular Weight | 244.72 g/mol | [12][14] |
| Predicted pKa | 11.77 ± 0.10 | [1] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. Soluble in DMSO. | [1][11][15] |
References
- 1. Bendazol | 621-72-7 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Page loading... [guidechem.com]
- 12. medkoo.com [medkoo.com]
- 13. Bendazol | C14H12N2 | CID 12132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C14H13ClN2 | CID 164798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Optimizing Bendazol Hydrochloride Concentration for In Vitro Assays: A Technical Support Guide
Welcome to the technical support center for the utilization of Bendazol hydrochloride in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a nitric oxide (NO) synthase activator.[1][2] It enhances the activity of NO synthase, leading to an increase in the production of nitric oxide, a key signaling molecule in various physiological processes including vasodilation.[1][2]
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: Specific IC50 values for this compound in various cell lines are not widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A reasonable starting point, based on general practices for similar small molecules, would be to test a broad range of concentrations, for instance, from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM), to identify the effective range.
Q4: What are the common issues encountered when working with this compound in cell culture?
A4: Common issues include drug precipitation in the culture medium, cytotoxicity at high concentrations, and variability in results. These can often be mitigated by optimizing the final DMSO concentration, ensuring proper dissolution of the compound, and maintaining consistent cell culture practices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Drug Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5% v/v) but sufficient to maintain solubility. Prepare intermediate dilutions of the stock solution in pre-warmed medium before adding to the final culture. Visually inspect for precipitates after dilution. |
| High Variability Between Replicates | Inconsistent cell seeding density. Pipetting errors during drug dilution or addition. Edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No Observable Effect | The concentrations tested are too low. The incubation time is too short. The compound may not be active in the chosen cell line or assay. | Perform a wider dose-response experiment with higher concentrations. Conduct a time-course experiment (e.g., 24, 48, 72 hours). Verify the mechanism of action in your cell model and consider alternative assays. |
| High Cell Death in Vehicle Control | The concentration of the solvent (e.g., DMSO) is toxic to the cells. | Determine the maximum tolerated DMSO concentration for your specific cell line (typically ≤ 0.5%). Ensure all experimental wells, including the vehicle control, have the same final DMSO concentration. |
Data Presentation
Effective data presentation is crucial for interpreting your results. Below are example tables for organizing your findings from dose-response and time-course experiments.
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 25 | 75.1 ± 5.5 |
| 50 | 52.4 ± 7.1 |
| 100 | 25.8 ± 6.9 |
Table 2: Time-Course of this compound (50 µM) Effect on Cell Viability
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.9 |
| 12 | 85.7 ± 5.3 |
| 24 | 68.2 ± 6.1 |
| 48 | 52.4 ± 7.1 |
| 72 | 38.9 ± 6.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of Bendazol is 208.26 g/mol .[1]
-
Weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control with the same final DMSO concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Bendazol Hydrochloride Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential degradation products of Bendazol hydrochloride during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure (2-benzylbenzimidazole hydrochloride) and the known reactivity of the benzimidazole ring system. Key potential pathways to investigate include:
-
Hydrolysis: The benzimidazole ring itself is generally stable to hydrolysis. However, extreme pH and temperature conditions could potentially lead to ring-opening.
-
Oxidation: The nitrogen atoms in the imidazole ring and the benzylic methylene bridge are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated species, or cleavage of the benzyl group.
-
Photodegradation: Aromatic systems like benzimidazoles can be susceptible to photodegradation, potentially leading to complex rearrangements, ring cleavage, or dimerization.[1][2]
Q2: Under what conditions is this compound likely to degrade?
A2: Degradation is often induced under stressed conditions. Based on general principles for stability testing of pharmaceuticals, you should consider investigating the following conditions:[3][4]
-
Acidic and Basic Conditions: Exposure to strong acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[3]
-
Oxidative Conditions: Treatment with oxidizing agents like hydrogen peroxide (e.g., 3-30% H₂O₂).[5]
-
Thermal Stress: Exposure to dry heat at elevated temperatures.
-
Photostability: Exposure to UV and visible light, as per ICH Q1B guidelines.[1]
Q3: Are there any known degradation products for similar benzimidazole drugs?
A3: Yes, extensive research has been conducted on other benzimidazole anthelmintics like Albendazole. While the specific side chains differ, the core benzimidazole ring is a common feature. For Albendazole, common degradation products include:
-
Albendazole sulfoxide and sulfone: Formed through oxidation of the sulfide group.[5][6]
-
Hydrolysis products: Resulting from the cleavage of the carbamate group.[1]
-
Amino benzimidazoles: Formed by the loss of the carbamate group.[7]
It is important to note that this compound lacks the sulfide and carbamate moieties, so its degradation profile will differ. However, the general susceptibility of the benzimidazole core to certain stress conditions can be a useful reference.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a this compound formulation.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Conduct a forced degradation study to see if the unexpected peaks match any of the induced degradants. 2. Analyze the sample using a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks and propose potential structures. |
| Interaction with Excipients | 1. Prepare and analyze placebo samples (formulation without this compound) to check for interfering peaks. 2. Prepare binary mixtures of this compound with each excipient and subject them to stress conditions to identify any specific interactions. |
| Contamination | 1. Verify the purity of the this compound raw material. 2. Ensure all glassware and solvents are clean and of appropriate quality. |
Issue 2: Loss of potency of this compound in a liquid formulation over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Determine the pH of the formulation. This compound stability may be pH-dependent. 2. Conduct a stability study at different pH values to find the optimal pH for the formulation. |
| Oxidative Degradation | 1. Consider the presence of any oxidizing agents or residual peroxides from excipients. 2. Evaluate the effect of adding an antioxidant to the formulation. 3. Package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
| Photodegradation | 1. Store the formulation in light-resistant packaging (e.g., amber vials). 2. Conduct a photostability study to assess the impact of light exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to intentionally degrade this compound and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the stressed solid in the solvent to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze the solution.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.
-
If unknown peaks are observed, further characterization using LC-MS is recommended.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point for the analysis of benzimidazole compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that all degradation products are separated from the parent peak and from each other.
-
Adjust the gradient profile, mobile phase pH, and column temperature to achieve optimal resolution.
3. Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways of Bendazol.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Bendazol hydrochloride precipitation in stock solutions
Welcome to the technical support center for Bendazol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the preparation, storage, and troubleshooting of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is recommended. While specific quantitative data for this compound is not widely published, the free base form (Bendazol) is readily soluble in DMSO.[1] For applications where DMSO is not suitable, ethanol can be an alternative, although solubility may be lower. As a hydrochloride salt, this compound is expected to have significantly greater aqueous solubility than the free base form, which is insoluble in water.[1][2] Therefore, for lower concentration working solutions, aqueous buffers may be suitable, but solubility should be tested empirically.
Q2: My this compound powder will not dissolve completely. What should I do?
A2: Ensure you are using a high-purity, anhydrous solvent, as moisture can reduce the solubility of some compounds in DMSO.[1] Gentle warming of the solution (e.g., to 37°C) and sonication can aid dissolution. If insolubility persists, the concentration may be too high for the chosen solvent.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Stock solutions should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Q4: Can I store my this compound stock solution at room temperature?
A4: No, long-term storage at room temperature is not recommended. While the solid powder is stable for short periods at ambient temperature during shipping, solutions should be stored under refrigerated or frozen conditions to maintain stability and prevent precipitation.[3]
Q5: What are the known mechanisms of action for Bendazol?
A5: Bendazol has several known mechanisms. It enhances the activity of Nitric Oxide Synthase (NOS), leading to an increase in cyclic guanosine monophosphate (cGMP) and vasodilation.[1][3] It is also known to act as a phosphodiesterase (PDE) inhibitor, which prevents the degradation of cyclic adenosine monophosphate (cAMP) and cGMP, further contributing to smooth muscle relaxation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from stock solutions is a common issue that can affect experimental results. This guide provides a systematic approach to resolving and preventing this problem.
Issue 1: Precipitate observed in a freshly prepared stock solution.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Gently warm the solution in a water bath (not exceeding 37-40°C).2. Use a vortex mixer or sonicate the solution for 5-10 minutes to aid dissolution.3. Ensure the solution is clear before storing. |
| Supersaturated Solution | 1. The desired concentration may exceed the solubility limit of the solvent.2. Dilute the solution with additional solvent to a concentration known to be stable.3. Refer to the solubility data table below and consider preparing a new stock at a lower concentration. |
| Poor Solvent Quality | 1. Use high-purity, anhydrous grade DMSO. Older DMSO can absorb atmospheric moisture, which may reduce solubility.[1]2. Prepare a fresh stock solution using a new vial of solvent. |
Issue 2: Precipitate observed in a previously clear stock solution after storage.
| Potential Cause | Troubleshooting Steps |
| Freeze-Thaw Cycles | 1. Avoid repeated freezing and thawing of the main stock solution.2. Aliquot the stock into single-use volumes immediately after preparation.3. To redissolve, gently warm the vial and sonicate as described above. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock. |
| Storage Temperature Fluctuation | 1. Ensure the storage freezer or refrigerator maintains a stable temperature.2. Store aliquots in a location within the freezer that is less subject to temperature changes from door openings. |
| Solvent Evaporation | 1. Ensure vials are sealed tightly with appropriate caps.2. Over time, slight evaporation of the solvent can increase the compound's concentration, leading to precipitation. If this is suspected, the stock should be discarded. |
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
Solubility Profile
Precise quantitative solubility data for this compound is limited in publicly available resources. The table below summarizes the available information for the free base and provides an expected profile for the hydrochloride salt based on chemical principles.
| Compound Form | Solvent | Reported/Expected Solubility | Reference |
| Bendazol (Free Base) | DMSO | ~42-55 mg/mL | [1] |
| Bendazol (Free Base) | Ethanol | ~42 mg/mL | [1] |
| Bendazol (Free Base) | Water | Insoluble | [1] |
| This compound | Water/Aqueous Buffer | Expected to be significantly more soluble than the free base. | [2] |
| This compound | DMSO | Expected to be soluble; precise concentration to be determined empirically. | [3] |
| This compound | Ethanol | Expected to be soluble; precise concentration to be determined empirically. |
Note: Always perform a small-scale test to confirm solubility at your desired concentration before preparing a large volume of stock solution.
Storage Recommendations
| Form | Condition | Duration | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | [3] |
| Solid Powder | -20°C | Long-term (months to years) | [3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [1] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [1] |
Experimental Protocol
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 244.72 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), high purity
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you need to dissolve 2.4472 mg of this compound in 1 mL of DMSO.
-
Calculate the required mass of this compound based on your desired final volume (e.g., for 5 mL of a 10 mM stock, you would need 12.236 mg).
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated amount of this compound directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear. Gentle warming to 37°C can be used if necessary.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved and the solution is clear, dispense the stock solution into single-use aliquots in sterile cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage, place the aliquots at -80°C. For short-term storage, -20°C is acceptable.
-
Signaling Pathway Diagrams
Bendazol primarily exerts its effects through two interconnected pathways: activation of Nitric Oxide Synthase (NOS) and inhibition of Phosphodiesterase (PDE).
Caption: Bendazol enhances NOS activity, increasing NO and cGMP levels.
Caption: Bendazol inhibits PDE, increasing cAMP and cGMP levels.
References
Technical Support Center: Bendazol Hydrochloride Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Bendazol hydrochloride in their experiments and may encounter unexpected results due to assay interference. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our fluorescence-based assay when using this compound. What could be the cause?
A1: Inconsistent results in fluorescence-based assays can stem from the intrinsic properties of this compound. As a benzimidazole derivative, it may possess inherent fluorescent properties (autofluorescence) or the ability to quench the fluorescence of your reporter molecule. It is also possible that the compound is precipitating out of solution at the concentrations used in your assay. We recommend performing control experiments to test for autofluorescence and solubility.
Q2: Our enzymatic assay shows a dose-dependent inhibition by this compound, but we are unsure if it is a genuine inhibitor. How can we verify this?
A2: Apparent enzyme inhibition can be a result of non-specific interactions rather than direct binding to the active site of the enzyme. Common causes of such "false positive" results include the formation of compound aggregates that sequester the enzyme, or non-specific chemical reactivity with assay components. To investigate this, we suggest performing the assay in the presence of a non-ionic detergent like Triton X-100 to disrupt aggregation. Additionally, assessing the time-dependence of the inhibition can provide clues about potential covalent modification of the enzyme.
Q3: Can this compound interfere with our cell-based assays, and what would that look like?
A3: Yes, this compound can interfere with cell-based assays through several mechanisms. These include direct cytotoxicity, which would lead to a decrease in signal in viability or proliferation assays, or interference with reporter systems (e.g., luciferase). Furthermore, as Bendazol is known to be a nitric oxide (NO) synthase activator, it could trigger downstream signaling events that may affect your cellular model in unintended ways. It is crucial to run appropriate controls, such as a cell viability assay in parallel with your primary functional assay, and to test for direct effects on any reporter enzymes used.
Q4: We are using a luciferase reporter assay and see a decrease in signal with this compound treatment. Is this a real biological effect?
A4: While it could be a genuine biological effect on your target pathway, it is also possible that this compound is directly inhibiting the luciferase enzyme. Many small molecules are known to interfere with luciferase activity. To determine the cause, it is essential to perform a counter-screen using purified luciferase enzyme in a cell-free system. If this compound inhibits the purified enzyme, your primary assay results are likely confounded by this interference.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms. While there is no definitive evidence to classify this compound as a PAIN, its chemical structure, containing a benzimidazole core, is a feature found in some known PAINS. Therefore, it is prudent to perform the recommended control experiments to rule out non-specific activity.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting guides.
Guide 1: General Troubleshooting Workflow
This workflow provides a general approach to identifying and mitigating potential assay interference.
Guide 2: Identifying and Mitigating Optical Interference
Objective: To determine if this compound absorbs light or fluoresces at the excitation and/or emission wavelengths of your assay.
Experimental Protocol:
-
Prepare this compound Solutions: Prepare a dilution series of this compound in the same buffer as your final assay.
-
Acquire Absorbance Spectrum: Using a spectrophotometer, scan the absorbance of the this compound solutions across a relevant range of wavelengths (e.g., 200-800 nm).
-
Acquire Fluorescence Spectrum: If using a fluorescence-based assay, use a fluorometer to measure the emission spectrum of the this compound solutions at the excitation wavelength of your assay. Also, measure the excitation spectrum at the emission wavelength of your assay.
-
Data Analysis:
-
If this compound has a significant absorbance at the assay wavelengths, it can lead to inner filter effects, resulting in a decrease in signal.
-
If this compound fluoresces at the assay wavelengths, it will lead to a false positive signal.
-
Mitigation Strategies:
-
If absorbance is an issue, consider using lower concentrations of this compound or switching to a different assay format (e.g., luminescence-based).
-
If autofluorescence is detected, you may be able to subtract the background fluorescence from your measurements. Alternatively, switching to a time-resolved fluorescence (TRF) assay or a different detection method is recommended.
Guide 3: Detecting Compound Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Experimental Protocol:
-
Prepare Buffers: Prepare two sets of your assay buffer: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Dose-Response: Perform a full dose-response curve for this compound in both buffer conditions.
-
Data Analysis: Calculate the IC50 value for this compound in the presence and absence of detergent. A significant rightward shift (e.g., >3-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based activity.
Mitigation Strategies:
-
If aggregation is confirmed, consider adding a small amount of non-ionic detergent (e.g., 0.001-0.01% Triton X-100) to your standard assay protocol.
-
Test analogs of this compound that may have improved solubility and a lower propensity to aggregate.
Guide 4: Troubleshooting Cell-Based Assays
Objective: To distinguish between true biological activity, cytotoxicity, and reporter interference in cell-based assays.
Technical Support Center: Overcoming Bendazol Hydrochloride Resistance
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential resistance to Bendazol hydrochloride in cell lines. Given that specific mechanisms of resistance to this compound are not extensively documented in the scientific literature, this guide draws upon established principles of drug resistance observed with other compounds, including those from the broader benzimidazole class.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, can arise from several mechanisms within the cancer cells that allow them to evade the effects of the drug. Potential causes include:
-
Increased Drug Efflux: Cancer cells may overexpress transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, thereby reducing its intracellular concentration.
-
Alteration of Drug Target: Although the precise molecular targets of Bendazol's anti-proliferative effects are not fully elucidated, mutations or modifications in a target protein could prevent the drug from binding effectively. For other benzimidazoles, mutations in β-tubulin are a known resistance mechanism.
-
Activation of Pro-Survival Signaling Pathways: Cells can activate alternative signaling pathways to bypass the inhibitory effects of this compound, promoting their survival and proliferation.[1] Pathways such as ERK and JAK2/STAT3 have been implicated in resistance to other anti-cancer agents.[2][3]
-
Changes in Drug Metabolism: Cells might enhance their metabolic processes to inactivate or degrade this compound more efficiently.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct method to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What are the initial steps I should take if I suspect this compound resistance?
A3: If you suspect resistance, a systematic approach is recommended:
-
Confirm Resistance: Perform an IC50 determination assay to quantify the level of resistance.
-
Culture Maintenance: Ensure the resistant phenotype is stable by continuously culturing a subset of the cells in the presence of this compound.
-
Investigate the Mechanism: Begin to explore the potential mechanisms of resistance through the experimental protocols outlined in this guide.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting & Optimization |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug responses. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all IC50 assays. Cell density can influence drug sensitivity. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are of high quality and not expired. |
Problem 2: this compound is effective in 2D culture but shows reduced efficacy in 3D (spheroid) or in vivo models.
| Potential Cause | Troubleshooting & Optimization |
| Drug Penetration | The three-dimensional structure of spheroids or tumors can limit the penetration of the drug to the inner cell layers. Consider longer incubation times or combination with agents that enhance drug delivery. |
| Tumor Microenvironment | The tumor microenvironment in 3D models and in vivo can confer resistance through factors like hypoxia and cell-cell interactions. Analyze gene expression differences between 2D and 3D cultures to identify upregulated resistance pathways. |
| Altered Cellular State | Cells in a 3D or in vivo environment are in a more physiologically relevant state, which may activate intrinsic resistance mechanisms not present in 2D culture. |
Quantitative Data Summary
The following table provides a template for summarizing IC50 data when comparing a parental cell line to a newly developed this compound-resistant subline.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | This compound | e.g., 10 | 1.0 |
| Resistant Subline | This compound | e.g., 100 | 10.0 |
| Resistant Subline | Bendazol HCl + Inhibitor X | e.g., 15 | 1.5 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Determine Initial IC50: First, determine the IC50 of this compound on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and incrementally increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A significant increase (e.g., >5-fold) indicates resistance.
-
Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of development for future experiments.
Protocol 2: IC50 Determination using MTT Assay
This colorimetric assay assesses cell metabolic activity to determine the IC50 of a drug.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Rhodamine 123 Efflux Assay for Drug Transporter Activity
This assay measures the activity of drug efflux pumps, such as P-glycoprotein, using the fluorescent substrate Rhodamine 123.[4][5]
-
Cell Preparation: Harvest and wash the parental and resistant cells, then resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for a specified time (e.g., 30 minutes) at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, pre-warmed buffer and incubate at 37°C for an efflux period (e.g., 1-2 hours). For an inhibited control, include a known efflux pump inhibitor (e.g., verapamil).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high efflux pump activity will show lower fluorescence compared to cells with inhibited or low efflux activity.[5]
Protocol 4: Apoptosis Detection using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[6]
-
Cell Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 5: Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of proteins within key signaling pathways.[8]
-
Cell Lysis: Treat parental and resistant cells with this compound and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-STAT3, total STAT3, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Visualizing Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate signaling pathways that may be relevant to the action of and resistance to this compound.
Caption: Known signaling pathway of this compound.
Caption: General mechanism of drug efflux-mediated resistance.
Caption: The ERK signaling pathway, often upregulated in drug resistance.
Caption: The JAK2/STAT3 signaling pathway, a key survival pathway.
Caption: The Hedgehog signaling pathway, implicated in cancer stemness.
Experimental Workflows
Caption: Workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Method Refinement for Sensitive Detection of Bendazol (Albendazole)
Welcome to the technical support center for the sensitive detection of Bendazol (Albendazole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Bendazol and its metabolites.
FAQ 1: High-Performance Liquid Chromatography (HPLC)
-
Question: I am observing poor peak shape and resolution for Albendazole and its metabolites. What are the likely causes and solutions?
-
Answer: Poor peak shape in HPLC analysis of Albendazole can stem from several factors. Firstly, check the mobile phase composition and pH. For instance, a mobile phase of acetonitrile and water (pH 3.0 with orthophosphoric acid) has been shown to be effective.[1] Ensure the mobile phase is properly degassed. Secondly, column degradation can be a cause. Using a C18 column is common for Albendazole analysis.[1][2][3] If the column is old or has been used with incompatible samples, it may need to be replaced. Finally, ensure your sample preparation is adequate to remove interfering substances.
-
-
Question: My calibration curve for Albendazole is not linear. What should I do?
-
Answer: Non-linearity in your calibration curve can be due to several reasons. Verify the preparation of your standard solutions for accuracy. Ensure that the concentration range is appropriate for the detector's linear range. For example, linear ranges of 20-100 µg/mL[1], 15-45 µg/mL[4], and 0.5-3 µg/ml[5] have been reported for different HPLC methods. If the issue persists, check for detector saturation at higher concentrations. You may need to adjust the concentration range of your standards or dilute your samples.
-
-
Question: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I should expect for HPLC methods?
-
Answer: The LOD and LOQ are dependent on the specific HPLC method and detector used. For RP-HPLC with UV detection, reported LOD and LOQ values for Albendazole can be around 3.15 µg/mL and 10.40 µg/mL, respectively.[4] Another method reported an LOD of 0.073 µg/ml and an LOQ of 0.091 µg/ml for an impurity of albendazole.[5]
-
FAQ 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Question: I am experiencing significant matrix effects in my plasma sample analysis. How can I mitigate this?
-
Answer: Matrix effects are a common challenge in bioanalytical LC-MS/MS. To minimize these, a robust sample preparation method is crucial. Solid-phase extraction (SPE) is an effective technique for cleaning up plasma samples before analysis of Albendazole and its metabolites.[2][6] Another approach is to use a one-step protein precipitation plate, such as an Ostro™ plate.[7] Additionally, the use of deuterated internal standards, like Albendazole-d3, can help to compensate for matrix effects and improve accuracy.[2]
-
-
Question: What are the recommended sample preparation techniques for analyzing Albendazole in plasma?
-
Question: What kind of sensitivity can I achieve with an LC-MS/MS method for Albendazole and its metabolites?
FAQ 3: Electrochemical Methods
-
Question: I am developing an electrochemical sensor for Albendazole detection. What are some common electrode modifications to improve sensitivity?
-
Answer: To enhance the sensitivity of electrochemical sensors for Albendazole, modifying the electrode surface is a common strategy. Porous graphitic carbon nitride nanosheets infused with a cationic micellar solution have been shown to provide a sensitive determination.[8] Another effective modification is the use of platinum-palladium nanocomposites on a glassy carbon electrode.[9][10]
-
-
Question: What is the electrochemical oxidation mechanism of Albendazole?
-
Question: What are the achievable detection limits with electrochemical sensors for Albendazole?
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the detection of Bendazol (Albendazole) and its metabolites.
Table 1: LC-MS/MS Methods for Albendazole and Metabolites in Human Plasma
| Analyte | Linearity Range | LLOQ | Recovery | Reference |
| Albendazole | 0.25 - 200 ng/mL | 0.25 ng/mL | Not Specified | [7] |
| Albendazole Sulfoxide | 5 - 3500 ng/mL | 5 ng/mL | Not Specified | [7] |
| Albendazole Sulfone | 0.5 - 500 ng/mL | 0.5 ng/mL | Not Specified | [7] |
| Albendazole | 0.200 - 50.0 ng/mL | 0.200 ng/mL | 86.03% - 89.66% | [2] |
| Albendazole Sulfoxide | 3.00 - 600 ng/mL | 3.00 ng/mL | 86.03% - 89.66% | [2] |
| Albendazole | 0.1 - 200 ng/mL | 0.1 ng/mL | Not Specified | [6] |
| Albendazole Sulfoxide | 0.5 - 1000 ng/mL | 0.5 ng/mL | Not Specified | [6] |
| Albendazole Sulfone | 0.1 - 200 ng/mL | 0.1 ng/mL | Not Specified | [6] |
| Albendazole Sulfoxide | 1 - 1500 ng/mL | 1 ng/mL | 89.2% | [3] |
Table 2: HPLC Methods for Albendazole
| Method | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | 20 - 100 µg/mL | Not Specified | Not Specified | [1] |
| RP-HPLC | 40 - 120 µg/mL | 3.15 µg/mL | 10.40 µg/mL | [4] |
| RP-HPLC | 0.5 - 3 µg/ml | 0.073 µg/ml | 0.091 µg/ml | [5] |
| Spectrophotometry | 0.62 - 10.0 µg/mL | 0.61 µg/mL | 2.02 µg/mL | |
| Spectrophotometry | 0.5 - 5.0 µg/ml | Not Specified | Not Specified |
Table 3: Electrochemical Methods for Albendazole
| Electrode Modification | Linearity Range | LOD | LOQ | Reference |
| g-C₃N₄ nanosheet/CTAB | 0.2 - 10 µM | 0.01 µM | 0.036 µM | [8] |
| Platinum-Palladium/GCE | Not Specified | 0.08 µmol L⁻¹ | Not Specified | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
1. LC-MS/MS for Albendazole and Metabolites in Human Plasma [2][7]
-
Sample Preparation (SPE):
-
Condition a solid-phase extraction cartridge.
-
Load 100 µL of human plasma.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Albendazole, Albendazole Sulfoxide, Albendazole Sulfone) and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Sample Preparation (Protein Precipitation Plate): [7]
-
Add 50 µL of human plasma to an Ostro™ plate.
-
Add a precipitation solvent (e.g., acetonitrile).
-
Mix and filter to remove precipitated proteins.
-
The filtrate is ready for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for each analyte and internal standard should be optimized.
-
2. RP-HPLC for Albendazole in Pharmaceutical Formulations [1][4]
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Albendazole reference standard.
-
Dissolve in a suitable solvent (e.g., 0.5 M methanolic hydrochloride) to prepare a stock solution of 100 µg/mL.[1]
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Albendazole.
-
Dissolve in the solvent, sonicate for 15 minutes, and dilute to a known volume.[1]
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
Visualizations
The following diagrams illustrate key workflows and pathways related to Bendazol detection.
Caption: LC-MS/MS Experimental Workflow for Bendazol Analysis.
Caption: Electrochemical Oxidation Pathway of Bendazol.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive electro-oxidative voltammetric determination of anthelmintic drug albendazole using porous graphitic carbon nitride sensor infused with cationic micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Electrochemical Sensor for the Detection of Albendazole Using Glassy Carbon Electrode Modified with Platinum-Palladium Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Adjusting pH for optimal Bendazol hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bendazol hydrochloride. The following information is designed to address common issues encountered during experimental procedures, with a focus on optimizing activity through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in hot water and ethanol, and slightly soluble in cold water. For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How does pH affect the solubility of this compound?
A2: As the hydrochloride salt of a benzimidazole derivative, this compound's solubility is pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the protonation of the benzimidazole ring. While specific quantitative data for Bendazol is limited, similar benzimidazole compounds like mebendazole and albendazole exhibit significantly higher solubility in acidic conditions (pH 1-3) compared to neutral or alkaline conditions.
Q3: What is the optimal pH for the biological activity of this compound?
A3: this compound functions as an activator of nitric oxide synthase (NOS). The optimal pH for the activity of NOS enzymes is generally in the neutral to slightly alkaline range. For instance, endothelial nitric oxide synthase (eNOS) activity has been shown to increase with alkalization from pH 6.6 to 8.0. Therefore, while this compound dissolves better in acidic conditions, its target enzyme functions optimally closer to physiological pH (around 7.4). This dichotomy is a key consideration in experimental design.
Q4: Can I adjust the pH of my this compound solution? If so, how?
A4: Yes, the pH of the final experimental medium can and should be adjusted. To prepare a solution, you can initially dissolve this compound in a slightly acidic buffer or water to ensure complete dissolution. Subsequently, the pH of the final cell culture medium or assay buffer should be carefully adjusted to the optimal range for your specific experiment, typically around pH 7.4 for cellular assays. Use dilute solutions of NaOH or HCl for pH adjustment and ensure the final concentration of the acid or base does not affect the experimental outcome.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in neutral or alkaline buffer. | This compound has lower solubility at neutral or alkaline pH. | 1. Prepare a concentrated stock solution in a slightly acidic buffer (e.g., pH 4-5) where solubility is higher. 2. Add the acidic stock solution to your final experimental medium in a stepwise manner while stirring to allow for gradual pH equilibration. 3. Consider the use of a co-solvent like DMSO for the initial stock, followed by dilution in the aqueous buffer. Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects. |
| Low or inconsistent biological activity observed in experiments. | 1. The pH of the experimental medium is not optimal for NO synthase activity. 2. Degradation of this compound in the solution. | 1. Ensure the final pH of your assay buffer or cell culture medium is between 7.2 and 7.6 to support optimal NO synthase activity. 2. Prepare fresh solutions of this compound for each experiment to avoid degradation. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Difficulty dissolving this compound powder. | The solvent is not appropriate, or the temperature is too low. | 1. Use hot water or ethanol for initial solubilization, as this compound is more soluble at higher temperatures. 2. If using an aqueous buffer, ensure it is slightly acidic (pH < 6) to aid dissolution. 3. Sonication can also be used to facilitate the dissolution of the powder. |
Experimental Protocols
Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of sterile, slightly acidic (pH 5-6) distilled water or a suitable buffer.
-
Gently warm the solution (up to 40-50°C) and vortex or sonicate until the powder is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Determine the concentration of the stock solution.
-
Use the stock solution immediately or aliquot into single-use vials and store at -20°C or -80°C.
pH Adjustment for Cellular Assays
-
Prepare your cell culture medium as per the standard protocol.
-
Add the required volume of the this compound stock solution to the medium to achieve the desired final concentration.
-
Measure the pH of the final medium using a calibrated pH meter.
-
If necessary, adjust the pH to the optimal range for your cells (typically 7.2-7.4) using sterile, dilute solutions of HCl or NaOH. Add the acid or base dropwise while gently stirring the medium.
-
Sterile-filter the final solution before adding it to your cell cultures.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Bendazol hydrochloride quality control and batch variation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing quality control and batch variation issues encountered during experiments with Bendazol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrochloride salt of Bendazol, a vasodilator and antispasmodic agent.[1][2][3][4] Its chemical formula is C₁₄H₁₃ClN₂.[3][4][5] It is primarily used to treat hypertension and muscle spasms in some countries, but it is not approved for use in the United States.[1][2] In research, it is investigated for various biochemical properties.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored in a dry, dark place at 0-4°C.[4] Solutions of Bendazol are not recommended for long-term storage and should be used soon after preparation.[6]
Q3: How do I prepare solutions of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), but insoluble in water.[6] For experimental use, prepare a stock solution in an appropriate organic solvent and then dilute it with the aqueous-based medium to the final desired concentration. Be mindful of the final solvent concentration in your experiment to avoid solvent-induced artifacts.
Q4: What are the typical purity specifications for this compound?
A4: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) and is generally expected to be greater than 98%.[4][5][6] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q5: What are the common analytical methods for the quality control of this compound?
A5: The most common analytical method for assessing the purity and stability of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][5] Other methods may include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) for impurity identification.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
Q: My experimental results with different batches of this compound are not reproducible. What could be the cause?
A: Batch-to-batch variation is a common issue that can lead to inconsistent results. Here are the steps to troubleshoot this problem:
-
Verify the Certificate of Analysis (CoA): Compare the CoAs for each batch. Pay close attention to parameters like purity, impurity profile, and moisture content. Even minor differences in impurities can affect biological activity.
-
Perform an Independent Quality Control Check: If you suspect significant variation, it is advisable to perform an in-house quality check. A simple HPLC analysis can confirm the purity and integrity of each batch.
-
Standardize Solution Preparation: Ensure that the dissolution and dilution procedures are consistent for all batches. Bendazol's solubility characteristics necessitate careful handling to avoid precipitation.[6]
-
Evaluate Stability: this compound in solution may degrade over time.[6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Q: I am observing extraneous peaks in my HPLC chromatogram when analyzing this compound. What do these peaks represent?
A: Unexpected peaks in an HPLC chromatogram can be due to several factors:
-
Impurities from Synthesis: These are residual starting materials, by-products, or intermediates from the manufacturing process.[7] The synthesis of benzimidazole compounds can sometimes result in related impurities.[8][9]
-
Degradation Products: this compound can degrade under certain conditions such as exposure to light, high temperatures, or extreme pH.[7][10] Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) can help identify potential degradation products.[7]
-
Contamination: The sample or the HPLC system (solvents, column, vials) might be contaminated.
To identify the source of these peaks, a systematic approach is necessary, which may involve running a blank (solvent only), analyzing a fresh, validated reference standard, and using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Issue 3: Solubility and Precipitation Issues in Aqueous Media
Q: I am having trouble dissolving this compound in my aqueous experimental buffer, or it precipitates out of solution during the experiment. How can I resolve this?
A: this compound is known to be insoluble in water.[6] Direct dissolution in aqueous buffers is often not feasible.
-
Use a Co-Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[6]
-
Serial Dilution: Add the stock solution to your aqueous buffer in a stepwise manner with vigorous mixing to prevent precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid affecting the biological system. Typically, a final DMSO concentration of less than 0.5% is recommended.
-
pH Adjustment: The solubility of benzimidazole-containing compounds can be pH-dependent. Investigate if adjusting the pH of your buffer (while maintaining experimental relevance) improves solubility.
Experimental Protocols
Protocol 1: Purity Determination of this compound by RP-HPLC
This protocol provides a general method for determining the purity of this compound. Parameters may need to be optimized for your specific HPLC system and column.
1. Materials and Reagents:
- This compound reference standard and sample
- HPLC-grade acetonitrile (MeCN)[1][2]
- HPLC-grade water[1][2]
- Phosphoric acid or Formic acid (for MS compatibility)[1]
- 0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 15:85 v/v) with 0.1% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 265 nm[1] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10 µL |
3. Sample Preparation:
- Prepare a stock solution of the this compound reference standard and sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
- Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the prepared sample and reference standard into the HPLC system.
- The purity is calculated based on the area percentage of the main peak in the chromatogram.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a procedure to assess the stability of this compound under various stress conditions, which is crucial for identifying potential degradation products.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.
- Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time. Neutralize before injection.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[7]
- Thermal Degradation: Expose the solid powder and the solution to heat (e.g., 80°C) for a specified duration.
- Photolytic Degradation: Expose the solid powder and the solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Analysis:
- At each time point, withdraw a sample and dilute it to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
- Analyze the samples to determine the percentage of degradation and to observe the formation of any degradation products (new peaks).
Data Summary
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Stationary Phase | Newcrom BH | [1] |
| Column Dimensions | 4.6 x 150 mm | [1] |
| Particle Size | 5 µm | [1] |
| Mobile Phase | Acetonitrile/Water (15/85) with 0.3% Perchloric Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 265 nm | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1212-48-2 | [3][4][5] |
| Molecular Formula | C₁₄H₁₃ClN₂ | [3][4][5] |
| Molecular Weight | 244.72 g/mol | [3][4][5] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [6] |
| Storage (Long-term) | -20°C | [4] |
| Storage (Short-term) | 0 - 4°C | [4] |
| Purity (Typical) | >98% by HPLC | [4][5] |
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variation.
Caption: Standard workflow for HPLC purity analysis.
Caption: Decision tree for handling OOS results.
References
- 1. Dibazol (Bendazol) | SIELC Technologies [sielc.com]
- 2. Separation of Dibazol (Bendazol) and Papaverine in Papazol Tablets on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. This compound | C14H13ClN2 | CID 164798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. clearsynth.com [clearsynth.com]
- 6. apexbt.com [apexbt.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijisrt.com [ijisrt.com]
- 9. e-journals.in [e-journals.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Bendazol Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bendazol hydrochloride in vivo. Our goal is to help you mitigate off-target effects and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Lethargy or Sedation | High dosage leading to excessive vasodilation and hypotension. | 1. Review and recalculate the administered dose. 2. Implement a dose-response study to determine the optimal therapeutic window with minimal sedative effects. 3. Monitor blood pressure if possible to correlate with the observed sedation. |
| Inconsistent or Lack of Efficacy | 1. Inadequate dosage or bioavailability. 2. Improper formulation or administration. | 1. Increase the dose incrementally, monitoring for on-target and off-target effects. 2. Ensure proper dissolution of this compound in the chosen vehicle. Consider using a solubilizing agent if necessary. 3. Verify the accuracy of the administration technique (e.g., intraperitoneal, oral gavage). |
| Signs of Reproductive Toxicity (e.g., in long-term studies) | Dose-dependent effects on the reproductive system. | 1. If the study design allows, consider using the lowest effective dose. 2. Be aware of potential gender-specific effects and account for them in the experimental design. 3. For reproductive toxicity studies, a clear dose-response relationship should be established. |
| Precipitation of Compound in Formulation | Poor solubility of this compound in the selected vehicle. | 1. Consult solubility data and select an appropriate solvent. The hydrochloride salt is more water-soluble than the free base. 2. Use of co-solvents or excipients may be necessary for parenteral formulations. 3. Prepare fresh formulations for each experiment to avoid precipitation over time. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound primarily acts as a vasodilator, relaxing the smooth muscles of blood vessels. This effect is achieved through the inhibition of phosphodiesterase (PDE), which leads to an accumulation of cyclic guanosine monophosphate (cGMP), and by increasing the activity of nitric oxide synthase (NO synthase).[1][2]
2. What are the known on-target effects of this compound in vivo?
The primary on-target effect is the reduction of blood pressure due to vasodilation.[1][3] It has also been shown to regulate kidney function in models of nephrogenic hypertension by increasing NO synthase activity.[3]
3. What are the most common off-target effects observed with this compound in vivo?
The most common off-target effects are extensions of its vasodilatory action and can include hypotension (a significant drop in blood pressure), dizziness, headache, facial flushing, and sweating, particularly at higher doses.[1][4]
4. Are there any known reproductive off-target effects?
Studies in male rats have indicated that Bendazol can affect sexual behavior and spermatogenesis in a dose-dependent manner.[3]
5. What is a typical starting dose for in vivo experiments with this compound?
A reported effective dose in a rat model of nephrogenic hypertension was 0.1 mg/kg via intraperitoneal injection.[3] However, the optimal dose will depend on the animal model, the intended biological effect, and the route of administration. A thorough dose-response study is highly recommended for each new experimental setup.
6. How can I mitigate hypotension in my animal model?
-
Dose Optimization: Start with a low dose and gradually escalate to find the therapeutic window that achieves the desired on-target effect without causing significant hypotension.
-
Route of Administration: Consider routes of administration that lead to slower absorption and a less pronounced peak plasma concentration, which might reduce the acute hypotensive effect.
-
Monitoring: If feasible within your experimental protocol, monitor the animals' blood pressure to directly assess the impact of this compound.
7. What are suitable vehicles for administering this compound in vivo?
For parenteral administration, sterile saline or phosphate-buffered saline (PBS) can be used, given the solubility of the hydrochloride salt. For oral administration, the formulation will depend on the specific experimental goals. The use of excipients may be necessary to improve solubility and bioavailability.
Experimental Protocols
General Protocol for Intraperitoneal Administration in Rats
This is a general guideline and should be adapted for specific experimental needs and approved by the relevant institutional animal care and use committee.
-
Formulation Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the injection volume.
-
Ensure the solution is clear and free of precipitation. If solubility is an issue, consider sterile-filtered co-solvents appropriate for in vivo use.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the rat.
-
Administer the solution via intraperitoneal (IP) injection into the lower abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse effects, such as lethargy, dizziness, or signs of distress.
-
Continue to monitor the animals at regular intervals as dictated by the experimental design.
-
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound leading to vasodilation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Placental and fetal toxicity of albendazole sulphoxide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazol Hydrochloride Cytotoxicity Assay Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bendazol hydrochloride cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While specific studies on this compound's cytotoxic mechanism are limited, it belongs to the benzimidazole class of compounds. Other benzimidazoles, such as albendazole and mebendazole, are known to exert their anti-cancer effects by disrupting microtubule polymerization.[1][2][3] This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6] It is hypothesized that this compound may share a similar mechanism of action.
Q2: Which cytotoxicity assays are most suitable for this compound?
A2: The most common and well-established assays for assessing the cytotoxicity of compounds like this compound are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, which is a marker of cell membrane disruption and cytotoxicity.[8][9]
The choice between these assays may depend on the specific research question and the characteristics of the cell line being used.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: A definitive starting concentration for this compound is not well-documented in publicly available literature. However, based on data from other benzimidazole derivatives, a broad concentration range is recommended for initial screening, typically from the low nanomolar to the high micromolar range (e.g., 1 nM to 100 µM).[10][11] This allows for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: How do I determine the optimal cell seeding density for my experiment?
A4: The optimal cell seeding density is crucial for obtaining reliable and reproducible results and depends on the cell line's growth rate and the assay duration.[12] A preliminary experiment is recommended to determine the ideal density. This involves seeding cells at various densities and monitoring their growth over the planned duration of the experiment to ensure they remain in the exponential growth phase and do not become over-confluent.[12]
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Absorbance | Contamination of culture medium. | Use fresh, sterile medium. Include a "medium-only" blank control.[7] |
| Phenol red in the medium. | Use a medium without phenol red or use a background control with medium and MTT but no cells. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or shaking. Use a sufficient volume of solubilization solution.[7][13] | |
| Low Absorbance Signal | Low cell number. | Increase the initial cell seeding density after performing an optimization experiment. |
| Insufficient incubation time with MTT. | Increase the incubation time (typically 2-4 hours) to allow for adequate formazan crystal formation.[7] | |
| Cell death due to reasons other than the test compound. | Check for contamination and ensure optimal cell culture conditions. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure the cell suspension is homogenous by thorough mixing before and during plating.[13] |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.[13] | |
| Pipetting errors. | Calibrate pipettes regularly and ensure consistent pipetting technique.[13] |
LDH Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High Background in Control Wells | LDH present in the serum of the culture medium. | Reduce the serum concentration in the medium or use a serum-free medium during the assay. Include a "medium-only" control.[8][9] |
| Spontaneous cell lysis due to over-confluency or rough handling. | Optimize cell seeding density to avoid overgrowth. Handle cells gently during plating and media changes.[8] | |
| Low Signal (Low LDH Release) | Low cell number. | Increase the initial cell seeding density.[8][14] |
| Insufficient incubation time after treatment. | Ensure the incubation period is long enough for the compound to induce cytotoxicity and LDH release. | |
| The compound is cytostatic, not cytotoxic. | The compound may be inhibiting cell growth without causing cell death. Consider using a proliferation assay like MTT in parallel. | |
| Negative Absorbance Values | Incorrect background subtraction. | Ensure the correct blank (medium without cells) is used for background subtraction. Bubbles in wells can also interfere with readings.[15] |
Data Presentation
Table 1: Recommended Initial Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent Cells | ||
| Fast-Growing (e.g., HeLa, A549) | 3,000 - 10,000 | Density should be optimized to avoid confluency at the end of the assay.[16][17] |
| Slow-Growing (e.g., MCF-7) | 5,000 - 15,000 | May require a longer incubation time to reach optimal density for the assay. |
| Suspension Cells | ||
| (e.g., Jurkat, K562) | 10,000 - 50,000 | Higher densities are often used as they do not have spatial limitations. |
Note: These are general guidelines. It is critical to perform a cell seeding optimization experiment for each specific cell line and experimental condition.[12][18]
Table 2: Reported IC50 Values for Benzimidazole Derivatives in Various Cancer Cell Lines (as a reference for this compound)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Albendazole | FaO | Hepatoma | 1.0 ± 0.4 | [19] |
| Albendazole | HepG2 | Hepatocellular Carcinoma | 6.4 ± 0.1 | [19] |
| Mebendazole | Chang Liver Cells | Liver | >0.25-0.50 mg/L | [20] |
| Flubendazole | SF-268 | Glioma | ~1 | [5] |
| Parbendazole | IMR-90 | Normal Lung Fibroblast | >20 | [10] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the test values. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[9][14]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance readings.
Mandatory Visualizations
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Proposed signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flubendazole inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. boneandcancer.org [boneandcancer.org]
- 17. Useful Numbers for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 18. med.unc.edu [med.unc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity of mebendazole against established cell lines from the human, rat, and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
Bendazol Experiments: Technical Support Center for Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Bendazol and its derivatives, with a primary focus on Albendazole.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, leading to inconsistent or unexpected results.
Issue 1: Precipitation of Bendazol (Albendazole) in DMSO Stock Solution
-
Question: My Albendazole solution, prepared in DMSO, has formed a precipitate after storage. What is the likely cause and how can I prevent this?
-
Answer: Precipitation of Albendazole from a DMSO stock solution is a common issue, primarily caused by the hygroscopic (moisture-absorbing) nature of DMSO.[1] When DMSO absorbs water from the atmosphere, the solubility of the poorly water-soluble Albendazole decreases, leading it to crash out of solution.[1]
Prevention Strategies:
-
Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[1]
-
Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is recommended for long-term stability.[1]
-
Work Quickly: When thawing and using an aliquot, allow it to come to room temperature before opening and use it promptly. Do not repeatedly freeze-thaw the same stock tube.[1]
-
Issue 2: Degradation of Bendazol (Albendazole) During Experiments
-
Question: I suspect my Albendazole is degrading during my experiment, leading to inconsistent results. What factors could be causing this?
-
Answer: Albendazole is susceptible to degradation under several common experimental conditions. Identifying the specific stressor is key to mitigating the issue.[1]
-
Photodegradation: Albendazole in solution is highly sensitive to light. Exposure to ambient or UV light can cause significant degradation. Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Hydrolysis (pH-dependent): The compound is unstable in strongly acidic and alkaline conditions.[1] In alkaline environments, it can undergo hydrolysis of the carbamate group.[1] If your experimental media has a high or low pH, this could be a contributing factor.[1]
-
Oxidation: The sulfide group in Albendazole is prone to oxidation, forming Albendazole sulfoxide (the primary active metabolite) and Albendazole sulfone.[1] This can be accelerated by exposure to oxidizing agents or even atmospheric oxygen over long periods at elevated temperatures.[1]
-
Issue 3: Inconsistent Results in In Vitro Cell-Based Assays
-
Question: I am observing high variability in my cell viability or cytotoxicity assays with Albendazole. What are the potential causes?
-
Answer: Inconsistent results in cell-based assays can stem from several factors related to both the compound and the experimental setup.
-
Poor Aqueous Solubility: Albendazole is practically insoluble in water, which can lead to poor dissolution and uneven distribution in aqueous culture media.[1][2] This can result in variable concentrations of the drug being delivered to the cells.
-
Incomplete Dissolution: Ensure the DMSO stock is fully dissolved before diluting it into your culture medium. Vortex vigorously and, if necessary, gently warm the stock solution.[1]
-
Final Concentration: Keep the final concentration in the media as low as therapeutically relevant to avoid precipitation.[1]
-
Cell Density and Health: Variations in cell seeding density, passage number, and overall cell health can significantly impact the cellular response to a drug.
-
Issue 4: Variable Efficacy in Animal Models
-
Question: My in vivo experiments with Albendazole are showing inconsistent efficacy. What could be the reason?
-
Answer: Inconsistent results in animal models are often linked to Albendazole's poor and variable oral bioavailability.[3]
-
Low Bioavailability: Less than 5% of orally administered Albendazole is absorbed from the gastrointestinal tract due to its low aqueous solubility.[4]
-
Food Effect: Co-administration of Albendazole with a high-fat meal can significantly increase its absorption.[5] Ensure consistent feeding protocols in your animal studies.[5]
-
Formulation Issues: The formulation of the Albendazole suspension is critical. Improperly prepared suspensions can lead to inaccurate dosing.[6] Use a consistent and validated protocol for preparing your dosing solutions.
-
Inter-individual Variability: There is significant inter-individual variation in Albendazole pharmacokinetics due to differences in metabolism and hepatic enzyme activity.[5]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Bendazol (Albendazole)?
Albendazole's primary mode of action is the inhibition of tubulin polymerization by binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[7] This disrupts the formation of microtubules, which are essential for cellular processes like glucose uptake, leading to energy depletion and death of the parasite.[7]
2. What is the solubility of Albendazole in common laboratory solvents?
Albendazole is poorly soluble in water but has some solubility in organic solvents.
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| DMSO | Soluble (e.g., for stock solutions)[1] |
3. How can I improve the solubility of Albendazole for my experiments?
Several methods can be employed to enhance the solubility of Albendazole:
-
Complexation: Using cyclodextrins, such as β-cyclodextrin, can increase the aqueous solubility of Albendazole.[8]
-
Salt Formation: Creating salts of Albendazole, for instance, with hydrochloric acid, has been shown to significantly improve its solubility and dissolution rate.[4]
-
Nanosuspensions: Reducing the particle size to the nanoscale can improve the dissolution rate.
-
Use of Co-solvents: For in vitro studies, preparing a concentrated stock in a suitable organic solvent like DMSO is a common practice.[1]
4. What are the main metabolites of Albendazole?
Albendazole is rapidly and extensively metabolized in the liver. The primary active metabolite is Albendazole sulfoxide , which is responsible for most of the anthelmintic activity.[9] This is further oxidized to the inactive metabolite, Albendazole sulfone .[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Albendazole Formulations in Rodents
The oral bioavailability of Albendazole is generally low and can be influenced by the formulation. The following table summarizes key pharmacokinetic parameters of Albendazole's active metabolite, Albendazole sulfoxide (ABZ-SO), in rats following oral administration of different formulations.[6]
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Albendazole Suspension (Control) | Wistar Rats | 50 mg/kg | ~1.5 | ~4 | ~10 |
| Albendazole Nanosuspension | Wistar Rats | 50 mg/kg | ~3.0 | ~2 | ~25 |
Experimental Protocols
Detailed Methodology for In Vitro Cytotoxicity Assay
This protocol outlines a common method for assessing the in vitro cytotoxicity of Albendazole using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Albendazole (powder)
-
Anhydrous DMSO
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Prepare Albendazole Stock Solution (e.g., 20 mM):
-
In a sterile environment, accurately weigh 5.31 mg of Albendazole powder.[1]
-
Add the powder to a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.[1]
-
Vortex the solution vigorously for 2-5 minutes until the Albendazole is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but do not overheat.[1]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[1]
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Albendazole in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Albendazole.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Albendazole concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Detailed Methodology for Albendazole Formulation in Animal Models (Oral Gavage)
This protocol is suitable for administering a suspension of Albendazole to rodents via oral gavage.[6]
Materials:
-
Albendazole powder
-
Carboxymethylcellulose (CMC)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Oral gavage needles appropriate for the animal size
Protocol:
-
Prepare 0.5% Carboxymethylcellulose (CMC) Vehicle:
-
Slowly add 0.5 g of CMC powder to 100 mL of sterile distilled water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.[6]
-
-
Prepare the Albendazole Suspension:
-
Calculate the required amount of Albendazole based on the desired concentration and final volume.
-
Triturate the Albendazole powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.[6]
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing to ensure a homogenous suspension. A homogenizer can also be used for this step.[6]
-
-
Administration:
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.[6]
-
Administer the suspension to the animal using an appropriately sized oral gavage needle.
-
Mandatory Visualization
Caption: Bendazol's mechanism of action.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. crsubscription.com [crsubscription.com]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. scielo.br [scielo.br]
- 9. Improvement of Albendazole Bioavailability with Menbutone Administration in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Activities of Bendazol Hydrochloride and Levamisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of two synthetic compounds, Bendazol hydrochloride and Levamisole. While both have been investigated for their ability to modulate the immune system, the extent of available research and the depth of mechanistic understanding differ significantly between them. This document summarizes the current state of knowledge, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to aid in research and development decisions.
Introduction to Bendazol and Levamisole
This compound , also known as Dibazol, is a benzimidazole derivative initially recognized for its vasodilatory and antihypertensive effects. Its immunomodulatory potential has been explored, particularly in Eastern European research, with studies suggesting its ability to enhance non-specific immunity.
Levamisole , an imidazothiazole derivative, was originally developed as an anthelmintic agent. Its immunomodulatory properties were discovered subsequently, leading to its investigation as an adjuvant in cancer therapy and in the treatment of various immune-related disorders. The immunomodulatory effects of Levamisole are considerably better documented in scientific literature compared to Bendazol.
Mechanism of Action and Immunomodulatory Effects
This compound: An Overview of Reported Effects
The immunomodulatory mechanism of this compound is not as extensively characterized as that of Levamisole. However, available literature, predominantly from Russian-language sources, suggests several key activities:
-
Stimulation of Endogenous Interferon Production: Bendazol is reported to induce the production of interferons, which play a crucial role in antiviral and immunoregulatory responses.
-
Enhancement of Phagocytosis: Studies indicate that Bendazol can increase the phagocytic activity of macrophages, a key component of the innate immune system.
-
Modulation of Lymphocyte Function: It is suggested that Bendazol influences the ratio of cyclic guanosine monophosphate (cGMP) to cyclic adenosine monophosphate (cAMP) within lymphocytes. This modulation is believed to lead to the proliferation of mature, sensitized T- and B-lymphocytes and the secretion of regulatory factors, ultimately activating the effector functions of these cells.
Despite these reported effects, there is a notable lack of publicly available, peer-reviewed studies providing specific quantitative data on the effects of Bendazol on lymphocyte proliferation, cytokine profiles, and dendritic cell maturation from controlled in vitro and in vivo experiments.
Levamisole: A More Detailed Mechanistic Insight
The immunomodulatory actions of Levamisole are more clearly defined, with a larger body of research detailing its effects on various immune cells and the associated signaling pathways.
-
T-Cell Modulation: Levamisole has a complex, dose-dependent effect on T-lymphocytes. At lower concentrations, it can enhance T-cell proliferation in response to mitogens or antigens.[1] Conversely, at higher concentrations, it has been shown to suppress T-cell activation and proliferation by inducing a p53-dependent DNA damage response, leading to a mid-S phase cell cycle arrest.
-
Macrophage and Monocyte Activation: Levamisole has been demonstrated to stimulate phagocytosis by macrophages and monocytes.[1][2][3] This enhancement of phagocytic capacity contributes to its immunostimulatory effects.
-
Dendritic Cell Maturation: Levamisole promotes the maturation of human monocyte-derived dendritic cells (DCs). This is evidenced by the increased surface expression of maturation markers such as CD80, CD86, CD83, and HLA-DR.[4][5] Mature DCs are more potent activators of naive T-cells, thus initiating a robust adaptive immune response.
-
Cytokine Production Modulation: Levamisole influences the production of various cytokines. It has been shown to increase the production of pro-inflammatory and Th1-polarizing cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ).[4][5][6] It can also induce the production of the regulatory cytokine Interleukin-10 (IL-10).[4][6] In some contexts, it can enhance IL-1 production while inhibiting IL-6 and TNF-α secretion by macrophages.[7] In other studies, Levamisole treatment in rats led to a dose-dependent increase in serum IFN-γ and a decrease in IgE, suggesting a shift towards a Th1-type immune response, which was associated with an upregulation of IL-18.[8][9]
Quantitative Data on Immunomodulatory Effects
A significant challenge in directly comparing Bendazol and Levamisole is the disparity in available quantitative data. While numerous studies provide specific measurements for Levamisole's activity, similar data for Bendazol is scarce in the accessible scientific literature.
Levamisole: Summary of Quantitative Effects
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Lymphocyte Proliferation | Human peripheral blood lymphocytes | Lower concentrations | Enhanced proliferative response | [1] |
| Human peripheral blood T-cells | 1 mM | Decreased proliferation (CFSE assay) | [10] | |
| Murine thymic lymphocytes | Not specified | Substantially augmented proliferation (in response to Concanavalin A) | [11] | |
| Cytokine Production | Human monocyte-derived DCs | 1 µM | Increased IL-12 p40 and IL-10 secretion | [4][6] |
| Human T-cells | 1 mM | Decreased IL-2, IFN-γ, TNF-α; Increased IL-4, IL-13 | [10] | |
| Brown Norway rat (in vivo) | 0.625-25 mg/kg/day | Dose-dependent increase in serum IFN-γ and decrease in serum IgE | [8][9] | |
| Thioglycolate-elicited mouse peritoneal macrophages | 3 mg/kg (in vivo) | Twofold enhancement of IL-1 production; Inhibition of IL-6 (up to 36%) and TNF-α (up to 62%) | [7] | |
| Dendritic Cell Maturation | Human monocyte-derived DCs | Not specified | Increased expression of CD80, CD86, CD83, and HLA-DR | [4][5] |
| Phagocytosis | Human macrophages | Not specified | Direct stimulation of phagocytosis | [1] |
| Rainbow trout phagocytes | 1, 5, 10 µg/mL | Increased phagocytic activity | [12] |
Note: The effects of Levamisole can be highly context-dependent, varying with the cell type, concentration, and experimental conditions.
Experimental Protocols
Lymphocyte Proliferation Assay (as applied in Levamisole studies)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Staining (Optional): For tracking cell division, cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture and Stimulation: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Lymphocyte proliferation is induced by adding a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) or specific antigens.
-
Drug Treatment: Various concentrations of the test compound (e.g., Levamisole) are added to the cell cultures.
-
Incubation: The cell cultures are incubated for a period of 3 to 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Proliferation:
-
Radiolabeling: Traditionally, proliferation is measured by adding tritiated thymidine ([³H]-thymidine) to the cultures during the final hours of incubation. The amount of incorporated radioactivity, measured by a scintillation counter, is proportional to the extent of DNA synthesis and, therefore, cell proliferation.
-
Flow Cytometry: If cells were labeled with CFSE, proliferation can be quantified by analyzing the progressive dilution of the dye in daughter cells using a flow cytometer.
-
Cytokine Production Assay (as applied in Levamisole studies)
This assay quantifies the amount of specific cytokines secreted by immune cells in response to a stimulus.
-
Cell Culture and Stimulation: Immune cells (e.g., PBMCs, purified macrophages, or dendritic cells) are cultured as described for the lymphocyte proliferation assay. The cells are stimulated with an appropriate agent (e.g., lipopolysaccharide (LPS) for macrophages and DCs) in the presence or absence of the test compound.
-
Supernatant Collection: After a defined incubation period (typically 24-72 hours), the cell culture supernatants are collected by centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using one of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly specific and sensitive method that uses antibodies to capture and detect a single cytokine.
-
Multiplex Bead Array (e.g., Luminex): This technology allows for the simultaneous quantification of multiple cytokines in a small sample volume using a panel of beads, each coated with an antibody specific for a different cytokine.
-
Signaling Pathways
This compound: Postulated Signaling Pathway
Due to the limited mechanistic data, a detailed signaling pathway for Bendazol's immunomodulatory effects cannot be definitively constructed. The reported influence on the cGMP/cAMP ratio suggests a potential involvement of cyclic nucleotide signaling pathways, which are known to play a role in regulating immune cell function.
Caption: Postulated mechanism of Bendazol's effect on lymphocyte activation.
Levamisole: Key Signaling Pathways
The immunomodulatory effects of Levamisole are mediated through several signaling pathways, depending on the target cell type.
Dendritic Cell Activation Pathway:
Caption: Levamisole-induced dendritic cell maturation and cytokine production pathway.
T-Cell Proliferation Inhibition Pathway (at high concentrations):
Caption: Proposed pathway for Levamisole-induced inhibition of T-cell proliferation.
Conclusion
This comparative guide highlights the current understanding of the immunomodulatory activities of this compound and Levamisole. Levamisole has been extensively studied, with a significant amount of quantitative data and detailed mechanistic insights into its effects on various components of the immune system. In contrast, while Bendazol is reported to have immunomodulatory properties, the available scientific literature lacks the detailed experimental data necessary for a direct, quantitative comparison with Levamisole.
For researchers and drug development professionals, Levamisole offers a more established foundation for further investigation due to the wealth of available data on its dose-dependent effects and signaling pathways. Future research on Bendazol should focus on generating robust, quantitative data from well-controlled in vitro and in vivo studies to validate its reported immunomodulatory effects and to elucidate its precise mechanisms of action. This would enable a more comprehensive and direct comparison with other immunomodulatory agents and clarify its potential therapeutic applications.
References
- 1. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular phagocytic studies in rheumatoid arthritis patients treated with levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reevaluation of the effect of levamisole in chronic brucellosis: in vitro and in vivo effect on monocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of levamisole on the proliferation of thymic lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Bendazol and Other Nitric Oxide Synthase Activators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Bendazol, also known as Dibazol, is a benzimidazole derivative that has been used clinically as a hypotensive and immunomodulatory agent. One of its proposed mechanisms of action involves the activation of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular and immune systems. This guide provides a comparative analysis of Bendazol and other known NO synthase activators, presenting available experimental data, outlining relevant experimental protocols, and visualizing key signaling pathways to aid researchers in their understanding and future investigations.
Performance Comparison of NO Synthase Activators
| Activator | Target NOS Isoform(s) | Mechanism of Action | Notes |
| Bendazol (Dibazol) | Reported to enhance NO synthase activity, particularly in renal glomeruli and collecting tubules. Some studies suggest a stimulatory effect on inducible NOS (iNOS) in specific contexts. | The precise molecular mechanism of Bendazol's activation of NOS is not well-elucidated. It is proposed to act as a hypotensive agent through vasodilation, a process often mediated by NO. | Primarily used in some countries as a vasodilator and immunomodulator. More rigorous studies are needed to determine its specific activity and selectivity towards nNOS, eNOS, and iNOS. |
| Histamine | Primarily activates endothelial NOS (eNOS) | Acts through H1 receptors on endothelial cells, leading to an increase in intracellular Ca2+ concentration, which in turn activates eNOS. | A well-characterized endogenous activator of eNOS-dependent vasodilation. Its effects are receptor-mediated and can be blocked by H1 antagonists.[1][2][3][4] |
| DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) | Not a direct activator, but a fluorescent probe that reacts with NO to become fluorescent. Its fluorescence is often used as an indirect measure of NOS activity. | DAF-FM itself does not activate NOS. It is a tool to visualize and quantify NO production resulting from the action of other activators. | Commonly used in experimental setups to assess the activity of NOS activators. |
| Calcium Ionophores (e.g., A23187) | Activates constitutive NOS isoforms (nNOS and eNOS) | Increases intracellular calcium levels, which is a key cofactor for the activation of nNOS and eNOS. | A non-physiological, experimental tool to maximally activate Ca2+-dependent NOS isoforms. |
Note on Benzimidazole Derivatives: It is important to distinguish Bendazol from other benzimidazole derivatives. While Bendazol is reported to activate NOS, several other compounds from this chemical class have been investigated as inhibitors of iNOS, highlighting the diverse pharmacological activities within this structural family.[5][6][7][8][9] For instance, Albendazole, another benzimidazole, has been shown in some studies to stimulate iNOS activity in the context of parasitic infections, but its primary mechanism of action is as a microtubule inhibitor.[10][11][12][13]
Signaling Pathways
The activation of nitric oxide synthase initiates a cascade of downstream signaling events, primarily through the NO-cGMP pathway.
General NO/cGMP Signaling Pathway
Nitric oxide produced by NOS diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which leads to a series of phosphorylation events causing a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[14][15][16][17][18]
Experimental Protocols
To conduct a comparative analysis of Bendazol and other NO synthase activators, a combination of in vitro and ex vivo experiments would be necessary.
Nitric Oxide Synthase (NOS) Activity Assay
This assay directly measures the enzymatic activity of NOS in cell lysates or purified enzyme preparations.
Principle: The conversion of L-arginine to L-citrulline by NOS is measured, often using radiolabeled L-arginine ([³H]-arginine). The amount of [³H]-citrulline produced is proportional to NOS activity. Alternatively, NO production can be measured indirectly by detecting its stable metabolites, nitrite and nitrate, using the Griess assay.
Methodology:
-
Sample Preparation: Prepare cell lysates (e.g., from endothelial cells) or use purified NOS isoforms (nNOS, eNOS, iNOS).
-
Reaction Mixture: Prepare a reaction buffer containing L-arginine (and [³H]-arginine if using the radioactive method), NADPH, and necessary cofactors (FAD, FMN, BH4, and calmodulin for nNOS/eNOS).
-
Incubation: Add the sample to the reaction mixture with and without the test compounds (Bendazol and other activators at various concentrations). Incubate at 37°C for a defined period.
-
Detection:
-
Radiometric Assay: Stop the reaction and separate [³H]-citrulline from [³H]-arginine using ion-exchange chromatography. Quantify the radioactivity of the eluted [³H]-citrulline.
-
Griess Assay: Measure the accumulation of nitrite in the supernatant using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically.
-
Measurement of Intracellular Nitric Oxide Production
This method assesses the effect of activators on NO production in living cells.
Principle: Use of a fluorescent NO indicator, such as DAF-FM diacetate, which is cell-permeable and fluoresces upon reacting with NO.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate plates.
-
Loading: Load the cells with DAF-FM diacetate.
-
Treatment: Treat the cells with Bendazol or other activators.
-
Imaging: Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader. The increase in fluorescence intensity corresponds to an increase in intracellular NO production.
Aortic Ring Vasodilation Assay
This ex vivo assay measures the functional consequence of NO production, which is vasodilation.
Principle: The relaxation of pre-constricted aortic rings in response to a test compound is measured, indicating its vasodilatory effect.
Methodology:
-
Tissue Preparation: Isolate thoracic aorta from a laboratory animal (e.g., rat or mouse) and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with carbogen and maintained at 37°C.
-
Pre-constriction: Induce a stable contraction in the aortic rings using a vasoconstrictor (e.g., phenylephrine or norepinephrine).
-
Treatment: Add cumulative concentrations of Bendazol or other activators to the organ bath and record the changes in tension.
-
Analysis: Express the relaxation as a percentage of the pre-constriction and plot concentration-response curves to determine EC50 values. To confirm the involvement of NO, the experiment can be repeated in the presence of a NOS inhibitor (e.g., L-NAME).
Conclusion
Bendazol has been reported to enhance NO synthase activity, which likely contributes to its vasodilatory and hypotensive effects. However, a significant gap exists in the scientific literature regarding a direct, quantitative comparison of Bendazol with other established NO synthase activators. Furthermore, its precise mechanism of action and selectivity for the different NOS isoforms remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the performance of Bendazol as a NOS activator and compare it to other compounds. Such studies are crucial for a better understanding of its pharmacological profile and for exploring its potential in the development of novel therapeutics targeting the NO signaling pathway.
References
- 1. Possible relationship between histamine and nitric oxide release in the postischemic flow response following mesenteric ischemia of different durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of nitric oxide in histamine release from human basophils and rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide: a regulator of mast cell activation and mast cell-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nitric oxide and hydrogen peroxide on histamine release from RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Effect of aminoguanidine and albendazole on inducible nitric oxide synthase (iNOS) activity in T. spiralis-infected mice muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-mitotic effect of albendazole triggers apoptosis of human leukemia cells via SIRT3/ROS/p38 MAPK/TTP axis-mediated TNF-α upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 14. Nitric Oxide Signaling and Regulation in the Cardiovascular System: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanisms underlying nitric oxide-induced vasodilation of descending vasa recta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Endothelium-Dependent Nitric Oxide-cGMP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Antihypertensive Effects of Bendazol Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antihypertensive effects of Bendazol hydrochloride against other established antihypertensive agents. The information presented is intended to support researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent for hypertension. This document summarizes key experimental data, details methodologies for in vivo validation, and illustrates the underlying signaling pathways.
Comparative Analysis of Antihypertensive Efficacy
The antihypertensive efficacy of this compound and its comparators has been evaluated in vivo using the spontaneously hypertensive rat (SHR) model, a widely accepted model for essential hypertension. The following tables summarize the quantitative data on blood pressure reduction.
Table 1: Systolic Blood Pressure (SBP) Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Treatment | SBP Reduction (mmHg) | Reference |
| Fluorophenyl Benzimidazole (FPD) | 50 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Fluorophenyl Benzimidazole (FPD) | 100 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Telmisartan | 8 mg/kg | Oral | 4 weeks | ~29 | [2] |
| Candesartan | 3 mg/kg/day | In Chow | 4 months | Significant Decrease vs. Control | |
| Amlodipine | 1 mg/kg/day | In Chow | 18 weeks | No significant effect alone | [3] |
Table 2: Diastolic Blood Pressure (DBP) Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Treatment | DBP Reduction (mmHg) | Reference |
| Fluorophenyl Benzimidazole (FPD) | 50 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Fluorophenyl Benzimidazole (FPD) | 100 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Telmisartan | 8 mg/kg | Oral | 4 weeks | ~29 | [2] |
| Candesartan | 3 mg/kg/day | In Chow | 4 months | Significant Decrease vs. Control | |
| Amlodipine | 1 mg/kg/day | In Chow | 18 weeks | No significant effect alone | [3] |
Table 3: Mean Arterial Pressure (MAP) Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Treatment | MAP Reduction (mmHg) | Reference |
| Fluorophenyl Benzimidazole (FPD) | 50 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Fluorophenyl Benzimidazole (FPD) | 100 mg/kg | Oral | 14 days | Significant Decrease vs. Control | [1] |
| Propranolol | 5 mg/kg/day | Infusion | 5 days | Lowered from day 2 | [4] |
Experimental Protocols
The validation of antihypertensive effects in vivo necessitates rigorous and standardized experimental protocols. The following is a detailed methodology for invasive blood pressure measurement in rats, a gold standard technique for obtaining precise and continuous cardiovascular data.
Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the direct measurement of arterial blood pressure via carotid artery cannulation in anesthetized rats.
1. Animal Preparation and Anesthesia:
-
Adult male spontaneously hypertensive rats (SHR) are used as the experimental model.
-
Rats are anesthetized to ensure a stable physiological state and to minimize distress.
2. Surgical Procedure: Tracheostomy and Cannulation:
-
A midline incision is made in the neck to expose the trachea.
-
A tracheostomy is performed to ensure a clear airway throughout the experiment.
-
The carotid artery is carefully isolated from the surrounding tissue.
-
A small incision is made in the artery, and a cannula filled with heparinized saline is inserted and secured.
3. Blood Pressure Transducer and Data Acquisition:
-
The arterial cannula is connected to a pressure transducer.
-
The transducer is calibrated using a sphygmomanometer before each experiment to ensure accurate readings.
-
The output from the transducer is recorded and analyzed using a data acquisition system.
4. Drug Administration:
-
For intravenous administration, the jugular vein can be cannulated.
-
For oral administration, drugs are given by gavage at predetermined time points before the measurement period.
5. Data Analysis:
-
Continuous blood pressure recordings are analyzed to determine systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
-
The effects of the test compound are compared to a vehicle control group.
Experimental workflow for invasive blood pressure measurement.
Signaling Pathways
The antihypertensive effect of this compound and its comparators are mediated through distinct signaling pathways that ultimately lead to vasodilation and a reduction in blood pressure.
This compound: Nitric Oxide and Phosphodiesterase Inhibition
This compound primarily acts by increasing the activity of nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), leading to a cascade of events that cause vasodilation. Additionally, Bendazol may inhibit phosphodiesterase (PDE), the enzyme responsible for cGMP degradation, thereby potentiating the vasodilatory effect.
Signaling pathway of this compound.
Angiotensin II Receptor Blockers (ARBs): Telmisartan and Candesartan
Angiotensin II Receptor Blockers (ARBs), such as Telmisartan and Candesartan, exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][5][6][7] This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor on vascular smooth muscle cells. The blockade of the AT1 receptor leads to vasodilation and a reduction in aldosterone secretion, resulting in decreased sodium and water retention, which collectively lowers blood pressure.
Mechanism of action of Angiotensin II Receptor Blockers.
Calcium Channel Blockers (CCBs): Amlodipine
Calcium Channel Blockers (CCBs) like Amlodipine lower blood pressure by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.
Mechanism of action of Calcium Channel Blockers.
References
- 1. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of blood pressure variability by combination therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to Cross-Validated HPLC Methods for Bendazol Analysis
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. For Bendazol and its related benzimidazole anthelmintics, such as Albendazole, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique. This guide provides a comprehensive cross-validation and comparison of various HPLC methods employed for the analysis of Bendazol, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics. The information presented herein is synthesized from a variety of validated methods to facilitate an informed selection of the most suitable analytical approach for specific research or quality control needs.
Comparative Analysis of HPLC Method Performance
The selection of an optimal HPLC method is contingent upon a multitude of factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of key performance parameters for different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of Albendazole, a representative Bendazol compound.
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Isocratic) | Method 4 (Gradient) |
| Analyte(s) | Albendazole & Ivermectin | Albendazole & Levamisole | Albendazole & Closantel | Albendazole & Metabolites |
| Column | Inertsil ODS C18 (150x4.6mm, 5µm) | Inertsil ODS C18 (150x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µm) | XBridge® C18 (250x4.6mm, 5µm) |
| Mobile Phase | pH 3.5 NaH2PO4 buffer:Methanol (25:75 v/v) | pH 3.5 buffer:Acetonitrile (70:30 v/v) | Acetonitrile:Water:Methanol (60:30:10 v/v/v) | Acetonitrile:Ammonium acetate buffer (0.025M, pH 6.6) |
| Detection (UV) | 245 nm | 224 nm | 254 nm | 292 nm |
| Linearity Range (µg/mL) | 40 - 200 | 40 - 120 | 25 - 75 | 0.025 - 2.0 |
| Correlation Coefficient (r²) | 0.999 | 0.9994 | >0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.67 - 100.84 | 98.73 | 99.58 - 100.16 | 82.8 - 112.7 |
| Precision (% RSD) | 0.4 | < 2.0 | < 2.0 | ≤ 15.1 |
| LOD (µg/mL) | 1.62 | 3.15 | Not Specified | Not Specified |
| LOQ (µg/mL) | 4.91 | 10.40 | Not Specified | 0.025 |
| Citation | [1] | [2] | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections outline the key experimental protocols for the compared HPLC methods.
Method 1: Simultaneous Estimation of Albendazole and Ivermectin[1]
-
Instrumentation: Waters alliance HPLC (Model-2695) with a UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of sodium phosphate buffer (pH 3.5) and methanol in a 25:75 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
-
Standard Preparation: Standard stock solutions of Albendazole and Ivermectin were prepared in the mobile phase.
-
Sample Preparation: For analysis of tablet dosage forms, a powder equivalent to a specific amount of the drug was dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.
Method 2: Simultaneous Estimation of Albendazole and Levamisole[2]
-
Instrumentation: Shimadzu HPLC (Class VP series) with a UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of a buffer at pH 3.5 and acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm.
-
-
Standard Preparation: Gift samples of Levamisole and Albendazole were used to prepare standard solutions.
-
Sample Preparation: Not detailed in the provided information.
Method 3: Simultaneous Quantification of Albendazole and Closantel[3]
-
Instrumentation: Agilent Technologies 1200 HPLC with a photo diode array detector.
-
Chromatographic Conditions:
-
Column: Thermo Electron Corporation, Hypersil BDS C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of acetonitrile, distilled water, and methanol in a 60:30:10 v/v/v ratio.
-
Flow Rate: 1.8 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation: Standard solutions were prepared from reference standards.
-
Sample Preparation: For oral drench formulations, an accurately measured volume was diluted with the mobile phase to achieve the desired concentration.
Method 4: Simultaneous Determination of Albendazole and its Metabolites[4]
-
Instrumentation: HPLC system with a Photo Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH adjusted to 6.6).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 292 nm.
-
-
Standard Preparation: Stock solutions of Albendazole and its metabolites were prepared in HPLC grade water with the aid of methanol.
-
Sample Preparation (Plasma): Solid-phase extraction (SPE) was employed for the extraction of analytes from cattle plasma.
Visualizing the Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a structured cross-validation process is imperative. The following diagram illustrates a typical workflow for the cross-validation of two distinct HPLC methods.
Caption: Workflow for cross-validating two HPLC methods.
The logical progression of Bendazol metabolism is also a critical consideration in the development and selection of analytical methods, particularly for pharmacokinetic studies.
Caption: Metabolic pathway of Bendazol (Albendazole).
References
Reproducibility of Bendazol Hydrochloride's Effect on Myopia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging therapeutic agent, Bendazol hydrochloride, for the control of myopia progression. It evaluates the existing evidence for its efficacy and reproducibility, particularly in comparison to established alternative treatments. The information is presented to aid researchers and drug development professionals in assessing the potential of Bendazol as a viable clinical candidate.
I. This compound: Evidence from Preclinical and Clinical Studies
Bendazol, a substance with a history of use for other medical applications, has recently been investigated for its potential to inhibit myopia progression. The primary evidence stems from a preclinical animal study and a subsequent human clinical trial.
A key proposed mechanism for Bendazol's action is the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor implicated in the scleral remodeling that accompanies myopia development.[1][2][3]
Preclinical Evidence: Form-Deprivation Myopia in Rabbits
A foundational study investigated the effect of topical 1% Bendazol on form-deprivation myopia (FDM) in young New Zealand white rabbits.[1] This model is a standard method for inducing myopia in animals to test potential treatments.[4][5][6][7]
Key Findings:
-
Bendazol significantly inhibited the progression of FDM compared to the untreated FDM group.[1][8]
-
The treatment was associated with a downregulation of HIF-1α expression in the retina and sclera.[1][2]
Clinical Evidence: Randomized Controlled Trial in Children
Building on the promising preclinical results, a randomized, double-blind, placebo-controlled clinical trial was conducted to assess the efficacy and safety of Bendazol eye drop atomization in children aged 8 to 12 years.[9]
Key Findings:
-
Bendazol eye drop atomization effectively delayed the progression of myopia in children.[9]
-
A significantly slower increase in spherical equivalent and a smaller increase in axial length were observed in the Bendazol group compared to the placebo group over 24 weeks.[9]
-
The treatment demonstrated a favorable safety profile.[9]
The positive results from this human clinical trial can be considered a significant step towards demonstrating the reproducibility of the concept from the animal model in a clinical setting. However, further independent studies are necessary to fully establish its reproducibility.
II. Comparative Analysis with Alternative Myopia Control Strategies
Several interventions are currently used to control myopia progression. This section compares Bendazol with three prominent alternatives: Atropine, Pirenzepine, and Orthokeratology.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Bendazol and its alternatives.
Table 1: this compound Efficacy Data
| Study Type | Model/Subjects | Treatment Group | Control Group | Outcome Measure | Results | Reference |
| Preclinical | New Zealand White Rabbits (Form-Deprivation Myopia) | 1% Bendazol eye drops | Form-Deprivation (no treatment) | Refraction at 6 weeks | Bendazol: 1.25 ± 0.35 D | FD: 0.03 ± 0.47 D |
| Axial Length at 6 weeks | Bendazol: 13.97 ± 0.10 mm | FD: 14.15 ± 0.06 mm | ||||
| Clinical Trial | Children (8-12 years) with Myopia | Bendazol eye drop atomization | Placebo atomization | Change in Spherical Equivalent at 24 weeks | Significantly slower increase (p < 0.05) | - |
| Change in Axial Length at 24 weeks | Significantly smaller increase (p < 0.05) | - |
Table 2: Alternative Myopia Control Efficacy Data
| Treatment | Study Type | Subjects | Key Efficacy Finding | Reference |
| Atropine | Randomized Clinical Trial (LAMP Study) | Children (4-12 years) | 0.05% atropine was more effective in slowing myopia progression over 3 years compared to 0.025% and 0.01%.[10] | [10][11] |
| Randomized Clinical Trial (CHAMP Trial) | Children (6-10 years) | 0.01% atropine showed a clinically meaningful reduction in myopia progression and axial elongation over 3 years compared to placebo.[12][13] | [12][13] | |
| Pirenzepine | Randomized Clinical Trial | Children (8-12 years) | 2% pirenzepine gel reduced myopic progression by 50% at one year compared to placebo (-0.26 D vs -0.53 D).[14][15] | [14][15][16][17][18] |
| Orthokeratology | Retrospective Analysis & Clinical Trials | Children | Ortho-K lenses are 40%-60% more effective in slowing myopia progression compared to single-vision spectacles. | [19][20][21][22] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols for the key Bendazol studies and representative protocols for the alternative treatments.
This compound Protocols
1. Form-Deprivation Myopia Rabbit Model
-
Subjects: 48 three-week-old New Zealand white rabbits.
-
Groups:
-
Control group
-
Form-deprivation (FD) group
-
FD + Bendazol group
-
-
Induction of Myopia: The FD and FD + Bendazol groups wore a unilateral opaque occluder.
-
Treatment: The FD + Bendazol group received 1% Bendazol eye drops in the deprived eye.
-
Measurements: Refraction, corneal curvature, vitreous chamber depth, and axial length were measured at baseline and at regular intervals.
-
Biochemical Analysis: mRNA and protein expression of HIF-1α and muscarinic acetylcholine receptors were determined from ocular tissues.[1]
2. Bendazol Atomization in Children Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Children aged 8 to 12 years with myopia.
-
Intervention:
-
Intervention group: Ultrasonic atomization of Bendazol eye drops for 10 minutes daily.
-
Control group: Ultrasonic atomization of a placebo solution daily.
-
-
Duration: 24 weeks.
-
Primary Outcomes: Change in spherical equivalent and axial length.[9]
Alternative Treatment Protocols
1. Atropine Clinical Trials (General Protocol)
-
Study Design: Typically randomized, double-masked, placebo-controlled trials.
-
Participants: Children with progressive myopia.
-
Intervention: Daily administration of low-dose atropine eye drops (e.g., 0.01%, 0.025%, 0.05%) or placebo.
-
Duration: Often multi-year studies (e.g., 2-5 years).
-
Primary Outcomes: Change in spherical equivalent and axial length.[10][11][13][23][24]
2. Pirenzepine Clinical Trials (General Protocol)
-
Study Design: Multicenter, randomized, double-masked, placebo-controlled trials.
-
Participants: Children with myopia.
-
Intervention: Twice-daily application of 2% pirenzepine ophthalmic gel or a placebo gel.
-
Duration: Typically 1-2 years.
-
Primary Outcome: Change in spherical equivalent.[14][16][17][18]
3. Orthokeratology (Ortho-K)
-
Procedure: Custom-designed rigid gas-permeable contact lenses are worn overnight to temporarily reshape the cornea.
-
Mechanism: This reshaping provides clear vision during the day without glasses and is thought to create peripheral myopic defocus on the retina, which signals the eye to slow its growth.[22]
-
Treatment Regimen: Lenses are worn nightly, with regular follow-up visits to monitor corneal health and treatment effectiveness.[22]
IV. Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Bendazol's Effect on Myopia
Caption: Proposed mechanism of Bendazol in myopia control.
Experimental Workflow: Form-Deprivation Myopia Rabbit Study
Caption: Workflow of the Bendazol preclinical study.
Logical Relationship: Comparison of Myopia Control Mechanisms
Caption: Comparison of proposed mechanisms of action.
V. Conclusion
This compound shows promise as a novel therapeutic agent for myopia control. The progression from a successful preclinical animal study to a positive human clinical trial provides initial support for the reproducibility of its therapeutic concept. The proposed mechanism involving the HIF-1α pathway offers a distinct pharmacological target compared to existing treatments.
However, the body of evidence for Bendazol is still in its early stages compared to the extensive research and long-term data available for alternatives like atropine and orthokeratology. To firmly establish the reproducibility and long-term efficacy and safety of Bendazol, larger, multi-center clinical trials with longer follow-up periods are essential. Researchers and drug development professionals should view Bendazol as a high-potential candidate warranting further investigation.
References
- 1. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scleral hypoxia is a target for myopia control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijscia.com [ijscia.com]
- 5. Modeling monocular form deprivation in rabbits using a simulated-cataract intraocular lens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. Topical Dopamine Application on Form-Deprivation Myopia in Rabbits [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of bendazol eye drop atomization in slowing myopia progression in children: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. researchgate.net [researchgate.net]
- 12. hcplive.com [hcplive.com]
- 13. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Pirenzepine showing promise in clinical trials for topical myopia treatment [healio.com]
- 16. Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 19. Factors affecting myopia control outcomes with orthokeratology treatment in children: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reviewofmm.com [reviewofmm.com]
- 22. Prevention of myopia progression using orthokeratology [kosinmedj.org]
- 23. Low-Dose 0.01% Atropine Eye Drops vs Placebo for Myopia Control: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myopiainstitute.org [myopiainstitute.org]
Unveiling the Vasoactive Potential of Bendazol Hydrochloride on Renal Blood Flow: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticipated in vivo effects of Bendazol hydrochloride on renal blood flow against other vasodilatory agents. Due to a lack of direct experimental data on this compound, this guide draws upon its mechanism of action and compares it with compounds possessing similar or alternative vasodilatory pathways for which in vivo renal blood flow data are available.
This compound, a compound known for its vasodilatory properties, is postulated to enhance renal blood flow primarily through the inhibition of phosphodiesterases (PDEs). This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway, ultimately resulting in smooth muscle relaxation and vasodilation. Evidence also suggests that Bendazol may directly increase the activity of nitric oxide synthase (NOS), further promoting vasodilation and potentially increasing renal perfusion.
This guide will delve into the experimental validation of this proposed mechanism by comparing its anticipated effects with those of established vasodilators, including other PDE inhibitors, calcium channel blockers, and direct nitric oxide donors.
Comparative Analysis of Vasodilators on Renal Blood Flow
To provide a quantitative perspective, the following table summarizes the in vivo effects of various vasodilators on renal blood flow across different experimental models. It is important to note that direct quantitative data for this compound is not currently available in published literature. The data for other compounds are presented to offer a comparative baseline for the expected efficacy of a PDE inhibitor like Bendazol.
| Compound | Mechanism of Action | Species | Dosage | Method of RBF Measurement | Change in Renal Blood Flow (RBF) | Reference |
| This compound | Phosphodiesterase Inhibitor, potential NO Synthase Activator | - | - | - | Data Not Available | - |
| Papaverine | Phosphodiesterase Inhibitor | Pig | 50 mg (periarterial) | Fluorescent Microspheres | Increased by ~133% (from 2.1 ± 0.8 to 4.9 ± 2.2 ml/min/g) | [1] |
| Human | 30 mg (periarterial) | Doppler Ultrasound | Increased (from 338.8 to 538.0 mL/min) | [2] | ||
| Sildenafil | Phosphodiesterase-5 Inhibitor | Porcine | 1.4 mg (during reperfusion) | Ex vivo perfusion system | Increased by ~34% (AUC from 360 ± 47 to 482 ± 99 ml/min/100g) | [3] |
| Diltiazem | Calcium Channel Blocker | Human (Essential Hypertension) | 0.05 mg/kg bolus + 0.01 mg/kg/min infusion | Clearance Method | Increased by 30.7 ± 39.5% | [4] |
| Human (Primary Hypertension with GFR ≤ 80) | Chronic oral | Clearance Method | Effective renal plasma flow increased by 36% | [5][6] | ||
| Nitroglycerin | Nitric Oxide Donor | Rat (Ischemia-Reperfusion) | 50 µg/kg (IP) | Not specified | Significantly increased (from 6.42 ± 0.31 ml/min to 7.36 ± 0.02 ml/min) | [7] |
| Dog | 8 and 32 µg/kg/min (IV) | Not specified | Initial transient increase | [8] |
Experimental Protocols for In Vivo Renal Blood Flow Measurement
Accurate assessment of renal blood flow is critical for validating the effects of vasoactive compounds. Below are detailed methodologies for two common in vivo techniques.
Doppler Ultrasound in Rodents
This non-invasive technique measures the velocity of blood flow in the renal artery, which can be used to calculate blood flow.
Protocol:
-
Animal Preparation: Anesthetize the rat (e.g., with pentobarbitone sodium, 35 mg/kg IP) and place it in a supine position.[9] Depilate and clean the abdominal area.
-
Ultrasound Imaging: Use a high-frequency linear transducer (e.g., 4-13 MHz) to visualize the left kidney and renal artery.[9]
-
Doppler Measurement:
-
Apply color Doppler to identify the main renal artery.
-
Use pulsed-wave Doppler with a sample volume placed in the center of the artery to obtain the blood flow velocity spectrum. The angle of insonation should be less than 60°.[9]
-
Record the peak systolic velocity (PSV) and end-diastolic velocity (EDV).
-
-
Data Analysis: Calculate the Resistivity Index (RI = (PSV - EDV) / PSV) and Pulsatility Index (PI) as indicators of vascular resistance. Renal blood flow can be estimated if the vessel diameter is measured.
Fluorescent Microsphere Technique in Larger Animals
This method provides a quantitative measure of blood flow distribution within the kidneys and other organs.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., pig) and establish arterial and venous catheter lines for blood sampling and microsphere injection.
-
Microsphere Injection:
-
Suspend fluorescently labeled microspheres (e.g., 15 µm in diameter) in saline with a surfactant like Tween 80.
-
Inject a known number of microspheres into the left atrium or ventricle to ensure proper mixing with arterial blood.
-
-
Reference Blood Sample: Simultaneously, withdraw a reference blood sample from an artery (e.g., femoral artery) at a constant rate for a set period.
-
Tissue Collection: At the end of the experiment, euthanize the animal and harvest the kidneys. Dissect the kidneys into cortical and medullary regions if regional flow is to be determined.
-
Analysis:
-
Digest the tissue and reference blood samples to release the microspheres.
-
Use a fluorometer to count the number of microspheres in each tissue and blood sample.
-
Calculate renal blood flow (in ml/min/g) using the formula:
-
RBF = (Counts in tissue / Weight of tissue) x (Withdrawal rate of reference sample / Counts in reference sample)
-
-
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
- 1. The influence of periarterial papaverine application on intraoperative renal function and blood flow during laparoscopic donor nephrectomy in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Papaverine on Renal Artery Blood Flow during Robot-Assisted Partial Nephrectomy: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil Enhances Renal Blood Flow but Does Not Protect Against Ischaemia Reperfusion Injury in a Model of Donation after Circulatory Death Kidney Transplantation - ATC Abstracts [atcmeetingabstracts.com]
- 4. Clinical effects of intravenous diltiazem hydrochloride on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal effects of diltiazem in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Effects of nitroglycerin on cardiac function and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Renal Hemodynamic Parameters with RDUS [bio-protocol.org]
Head-to-Head Comparison: Bendazol vs. L-NAME in Cardiovascular Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular research, pharmacological tools that modulate vascular tone and endothelial function are indispensable. This guide provides a detailed head-to-head comparison of two such compounds: Bendazol and Nω-nitro-L-arginine methyl ester (L-NAME). While both affect the nitric oxide (NO) signaling pathway, their mechanisms of action and ultimate physiological effects differ significantly. This document aims to provide an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their studies.
Core Mechanisms of Action: A Tale of Two Pathways
L-NAME is a well-characterized, potent, and non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2] By binding to the active site of NOS, L-NAME blocks the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition of NO production leads to vasoconstriction and an increase in blood pressure, making L-NAME a widely used agent for inducing experimental hypertension.[3][4]
Bendazol (also known as Dibazol) primarily acts as a vasodilator.[5][6] Its principal mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE, Bendazol increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[5] Interestingly, some evidence suggests that Bendazol may also increase the activity of NO synthase, further contributing to its vasodilatory effects.
Quantitative Comparison of Effects
The following tables summarize the key quantitative effects of Bendazol and L-NAME based on available experimental data. It is important to note that direct comparative studies are limited, and data is often derived from different experimental models.
| Parameter | Bendazol | L-NAME | References |
| Primary Target | Phosphodiesterases (PDEs) | Nitric Oxide Synthase (NOS) | [5],[1] |
| Effect on NO production | Potentially increases | Decreases | [5],[1] |
| Effect on cGMP levels | Increases | Decreases (indirectly) | [5],[3] |
| Primary Physiological Effect | Vasodilation, Blood pressure reduction | Vasoconstriction, Blood pressure increase | [6],[3][4] |
| Compound | Experimental Model | Dose/Concentration | Observed Effect | References |
| L-NAME | Anesthetized Rat | 0.03-300 mg/kg, i.v. | Dose-dependent increase in mean systemic arterial blood pressure | [1] |
| L-NAME | Rat Aortic Rings | 0.1-100 µM | Inhibition of acetylcholine-induced endothelium-dependent relaxation | [1] |
| L-NAME | Hypertensive Rat Model | 40 mg/kg/day in drinking water | Sustained increase in blood pressure | [7] |
| Bendazol | Hypertensive Patients | Not specified | Reduction in blood pressure | [5][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by Bendazol and L-NAME.
Experimental Workflows
The following diagrams outline typical experimental workflows for evaluating the effects of Bendazol and L-NAME.
Detailed Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring NOS activity in tissue homogenates.
Objective: To quantify the inhibitory effect of L-NAME on NOS activity or the potential stimulatory effect of Bendazol.
Materials:
-
Tissue of interest (e.g., aorta, heart)
-
Homogenization buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA)
-
Reaction mixture:
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
BH4 (Tetrahydrobiopterin)
-
CaCl₂
-
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Equilibrated Dowex AG 50WX-8 resin (sodium form)
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant containing the NOS enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, add the reaction mixture, the tissue supernatant, and the test compound (L-NAME, Bendazol, or vehicle control) at various concentrations.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex resin to separate the unmetabolized L-[³H]arginine from the product, L-[³H]citrulline.
-
Quantification: Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the NOS activity as the rate of L-citrulline formation per unit of protein per unit of time. Compare the activity in the presence of the test compounds to the vehicle control to determine the percentage of inhibition or stimulation.
In Vitro Vasodilation Assay (Aortic Ring Assay)
This ex vivo protocol assesses the direct vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.
Objective: To compare the effects of Bendazol and L-NAME on vascular tone.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine or KCl for pre-constriction
-
Bendazol and L-NAME stock solutions
-
Organ bath system with isometric force transducers
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Pre-constriction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl.
-
Compound Addition: Once the contraction has stabilized, add cumulative concentrations of Bendazol or L-NAME to the organ bath.
-
Data Recording: Record the changes in isometric tension continuously.
-
Data Analysis: Express the relaxation (for Bendazol) or further contraction (for L-NAME) as a percentage of the pre-constriction response. Construct concentration-response curves and calculate EC₅₀ or IC₅₀ values.
L-NAME-Induced Hypertension in Rats
This in vivo protocol is a standard model for studying hypertension and evaluating antihypertensive agents.[7]
Objective: To induce a hypertensive state using L-NAME to study its pathophysiology or to test the efficacy of antihypertensive compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
L-NAME
-
Drinking water
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week.
-
Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate of all rats.
-
L-NAME Administration: Dissolve L-NAME in the drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg.[7] Provide this as the sole source of drinking water for the duration of the study (typically 4-8 weeks).
-
Blood Pressure Monitoring: Measure blood pressure weekly throughout the study to monitor the development of hypertension.
-
Endpoint: At the end of the treatment period, perform terminal experiments, which may include direct arterial blood pressure measurement, and harvest tissues (heart, aorta, kidneys) for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the blood pressure and other cardiovascular parameters between the L-NAME-treated group and a control group receiving regular drinking water.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of compounds against PDE enzymes.
Objective: To quantify the inhibitory potency of Bendazol on PDE activity.
Materials:
-
Purified PDE enzyme (e.g., PDE5)
-
Assay buffer
-
cGMP (substrate)
-
Bendazol stock solution
-
Detection reagents (e.g., a fluorescently labeled cGMP analog or a system to measure the product, 5'-GMP)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, purified PDE enzyme, and various concentrations of Bendazol or a vehicle control.
-
Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add cGMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time, ensuring the reaction proceeds within the linear range.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This may involve measuring a change in fluorescence or luminescence.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Bendazol. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
Bendazol and L-NAME represent two distinct pharmacological tools for modulating the nitric oxide-cGMP signaling pathway. L-NAME acts as a direct inhibitor of NO synthesis, leading to vasoconstriction and providing a robust model for studying hypertension and endothelial dysfunction.[1][3][4] In contrast, Bendazol promotes vasodilation primarily through the inhibition of cGMP-degrading phosphodiesterases, with a potential secondary effect of enhancing NOS activity.[5]
The choice between these two compounds depends entirely on the research question. For studies aiming to investigate the consequences of NO deficiency and to model hypertension, L-NAME is the established agent of choice. For research focused on promoting vasodilation and exploring the therapeutic potential of elevating cGMP levels, Bendazol offers a relevant pharmacological tool. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other compounds targeting the crucial nitric oxide signaling cascade.
References
- 1. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-NAME hypertension alters endothelial and smooth muscle function in rat aorta. Prevention by trandolapril and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 5. Double-blind, placebo-controlled crossover comparison of five classes of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of labetalol, bendrofluazide and their combination in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efficacy of Bendazol Hydrochloride in Comparison to Other Vasodilators: A Scientific Guide
This guide provides a comparative analysis of the efficacy of Bendazol hydrochloride against other common vasodilators, namely Hydralazine, Minoxidil, and Sodium Nitroprusside. The comparison is based on available preclinical data from hypertensive rat models, focusing on blood pressure reduction. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a vasodilator with antihypertensive properties. Its primary mechanisms of action include direct relaxation of vascular smooth muscle and enhancement of nitric oxide (NO) synthase activity. While direct comparative clinical trials with other vasodilators are limited, preclinical data in hypertensive rat models allow for an indirect comparison of its potential efficacy. This guide summarizes the available quantitative data on blood pressure reduction, details the experimental protocols used in these studies, and provides visual representations of the signaling pathways for each vasodilator.
Comparative Efficacy in Hypertensive Rat Models
The following table summarizes the quantitative data on the reduction of mean arterial pressure (MAP) by different vasodilators in spontaneously hypertensive rats (SHR), a common animal model for studying hypertension.
| Vasodilator | Animal Model | Dose and Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction | Reference |
| This compound (Dibazol) | Hypertensive Rabbits | Not specified | Not specified | Reduction of arterial pressure due to a decrease in total peripheral resistance.[1] | [1] |
| Hydralazine | Spontaneously Hypertensive Rats (SHR) | 25 mg/kg per day (in chow) | 20 weeks | At 24 weeks, MBP was 140 mmHg compared to 177 mmHg in untreated SHR.[2] | [2] |
| Minoxidil | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg (oral) | 14 days | Significant decline in hemodynamic parameters.[3] | [3] |
| Sodium Nitroprusside | Spontaneously Hypertensive Rats (SHR) | Infusion | Acute | Dose-dependent decrease in blood pressure.[4] | [4] |
Note: Quantitative data for this compound on blood pressure reduction in a hypertensive rat model was not available in the reviewed literature. The provided information is from a study in hypertensive rabbits.[1]
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these compounds are mediated through distinct signaling pathways.
This compound (Dibazol)
This compound directly relaxes vascular smooth muscle and increases the activity of nitric oxide (NO) synthase.[5] The enhanced NO production leads to the activation of guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that result in vasodilation.
This compound signaling pathway.
Hydralazine
The exact mechanism of hydralazine is not fully elucidated but is known to be a direct-acting arterial vasodilator.[6][7][8] It is thought to interfere with calcium metabolism in vascular smooth muscle, potentially by inhibiting the release of calcium from the sarcoplasmic reticulum and/or by opening potassium channels, leading to hyperpolarization and relaxation.[6][8]
Hydralazine signaling pathway.
Minoxidil
Minoxidil is a potent arterial vasodilator that acts by opening ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[9] This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.
Minoxidil signaling pathway.
Sodium Nitroprusside
Sodium nitroprusside is a powerful vasodilator that donates nitric oxide (NO).[10][11][12] NO activates soluble guanylate cyclase in vascular smooth muscle, leading to increased cGMP levels.[10][11][12] This, in turn, activates PKG, which phosphorylates several proteins, resulting in a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, causing potent arterial and venous vasodilation.[10][11]
Sodium Nitroprusside signaling pathway.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Induction of Hypertension in Rat Models
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension where rats develop high blood pressure without any specific intervention.[13][14] These animals are widely used for studying the pathophysiology of hypertension and for screening antihypertensive drugs.[15]
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model involves unilateral nephrectomy followed by subcutaneous administration of DOCA and providing 1% NaCl in drinking water. This leads to volume-dependent hypertension.[16]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: In this model, a silver clip is placed on one renal artery, inducing renin-dependent hypertension.[16]
Measurement of Blood Pressure in Rats
-
Invasive Method (Direct Measurement): This is considered the gold standard and involves the cannulation of an artery (e.g., carotid or femoral artery) to directly and continuously measure blood pressure using a pressure transducer.[17][18] This method provides accurate and continuous readings of systolic, diastolic, and mean arterial pressure.[17]
-
Non-invasive Method (Tail-Cuff Method): This method involves placing an inflatable cuff and a sensor on the rat's tail to measure blood pressure.[17][19] While less invasive, it can be influenced by factors such as stress and the need for animal restraint and warming.[19][20]
Experimental Workflow for Antihypertensive Drug Testing in Rats
The general workflow for evaluating the efficacy of an antihypertensive agent in a rat model is as follows:
General experimental workflow.
Conclusion
This compound demonstrates vasodilatory effects through direct action on vascular smooth muscle and enhancement of NO synthase activity. While preclinical data for a direct quantitative comparison of its antihypertensive efficacy with other vasodilators like Hydralazine, Minoxidil, and Sodium Nitroprusside in a standardized hypertensive rat model is currently lacking, the available information on its mechanism of action suggests it is a viable candidate for further investigation in the management of hypertension. Future head-to-head comparative studies are warranted to definitively establish its relative efficacy and therapeutic potential in comparison to other established vasodilators.
References
- 1. [Hemodynamic effects of hypotensive agents under adrenergic block in hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. Hydralazine Mnemonic for USMLE [pixorize.com]
- 9. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 10. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Reduction of blood pressure variability by combination therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. storage.imrpress.com [storage.imrpress.com]
- 17. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
Validating HIF-1α as a Direct Target of Bendazol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current scientific understanding of Bendazol hydrochloride's interaction with Hypoxia-Inducible Factor-1α (HIF-1α). While initial interest in this compound as a direct HIF-1α inhibitor has been noted, this guide clarifies its mechanism of action in the context of other well-characterized HIF-1α inhibitors. We present a comparative analysis, supported by experimental data and detailed protocols, to offer a clear perspective on the validation of HIF-1α as a direct target.
Executive Summary: Is this compound a Direct HIF-1α Inhibitor?
Current scientific literature does not support the claim that this compound directly binds to and inhibits HIF-1α. Studies on related benzimidazole compounds, such as albendazole, suggest an indirect mechanism of action. These compounds are believed to interact with tubulin, leading to downstream effects that influence HIF-1α stability. This is in contrast to direct inhibitors that physically bind to HIF-1α or its partner proteins. This guide will delve into the experimental evidence for both direct and indirect HIF-1α inhibition, providing a framework for validating potential drug-target interactions.
Comparative Analysis of HIF-1α Inhibitors
To understand the context of this compound's mechanism, it is essential to compare it with other known HIF-1α inhibitors. These inhibitors can be broadly categorized as either direct or indirect, based on their interaction with the HIF-1α protein.
| Inhibitor | Type | Mechanism of Action | IC50 / Kd |
| This compound | Indirect (putative) | Likely involves tubulin binding, similar to other benzimidazoles, leading to downstream effects on HIF-1α stability. | Not established for direct HIF-1α inhibition. |
| PX-478 | Indirect | Inhibits HIF-1α at multiple levels, including decreasing mRNA levels and inhibiting protein translation.[1] | IC50: 3.9 - 19.4 µM for HIF-1α protein inhibition in various cancer cell lines under hypoxia.[1] |
| YC-1 | Indirect | Inhibits HIF-1α expression at the translational level by suppressing the PI3K/Akt/mTOR pathway and can also stimulate FIH-dependent p300 dissociation from HIF-1α.[2] | IC50: ~1.2 µM for inhibition of HIF-1α transcriptional activity.[2] |
| Chetomin | Direct | Disrupts the interaction between HIF-1α and the transcriptional co-activator p300 by binding to the CH1 domain of p300. | - |
| Acriflavine | Direct | Binds directly to the PAS-B domain of HIF-1α, preventing its dimerization with HIF-1β.[3][4] | - |
| Echinomycin | Direct | Inhibits the DNA-binding activity of the HIF-1 complex to Hypoxia Response Elements (HREs).[5] | EC50: 1.2 nM for inhibition of hypoxic induction of a luciferase reporter.[5] |
| LW6 | Indirect | Promotes the degradation of HIF-1α by upregulating the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It has also been shown to bind to Calcineurin b homologous protein 1 (CHP1).[6][7][8] | IC50: 4.4 µM for HIF-1 inhibition.[6] |
Signaling Pathways and Mechanisms of Action
The regulation of HIF-1α is a complex process, and inhibitors can target various points in its signaling cascade. The following diagrams illustrate the known or proposed mechanisms of action for this compound and a selection of other HIF-1α inhibitors.
Caption: Proposed indirect mechanism of this compound on HIF-1α.
Caption: Mechanisms of action for various direct and indirect HIF-1α inhibitors.
Experimental Protocols for Target Validation
Validating a direct drug-target interaction is a multi-step process that requires robust experimental evidence. Below are detailed protocols for key assays that can be employed to investigate the direct binding of a compound, such as this compound, to HIF-1α.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HIF-1α in each sample by Western blotting.
-
A shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of this compound would indicate direct binding.
-
Western Blot for HIF-1α Detection
Western blotting is a fundamental technique to quantify the amount of a specific protein in a sample.
Protocol:
-
Sample Preparation:
-
Prepare nuclear extracts from cells treated with the compound of interest and controls. Proper sample preparation is critical as HIF-1α is rapidly degraded under normoxic conditions.
-
-
SDS-PAGE:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to HIF-1α.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of HIF-1α.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two or more proteins interact within a cell. In this context, it could be used to see if this compound disrupts the interaction of HIF-1α with its binding partners like HIF-1β or p300.
Protocol:
-
Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to a "bait" protein (e.g., HIF-1α).
-
Add protein A/G beads to capture the antibody-protein complex.
-
-
Washing:
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the "bait" protein and its interacting partners ("prey") from the beads.
-
Analyze the eluate by Western blotting using antibodies against the potential interacting proteins (e.g., HIF-1β, p300).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a purified protein in real-time.
Protocol:
-
Protein Immobilization:
-
Immobilize purified HIF-1α protein onto a sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of this compound over the sensor chip.
-
The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is measured as a response.
-
-
Data Analysis:
-
From the binding curves, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified HIF-1α in a buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the this compound solution into the HIF-1α solution.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Conclusion
The validation of a drug's direct target is a cornerstone of modern drug development. In the case of this compound, while it may hold therapeutic promise through its effects on the HIF-1α pathway, the current evidence points towards an indirect mechanism of action. By employing the rigorous experimental protocols outlined in this guide, researchers can definitively assess the nature of the interaction between any compound and its putative target. This comparative guide serves as a resource for objectively evaluating HIF-1α inhibitors and underscores the importance of a multi-faceted experimental approach to target validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIF-1α suppressing small molecule, LW6, inhibits cancer cell growth by binding to calcineurin b homologous protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LW6, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Bendazol and its Analogues: A Technical Guide
This guide provides a comparative overview of the pharmacokinetic profiles of Bendazol and its structural analogues, primarily focusing on the widely studied benzimidazole anthelmintics: Albendazole, Mebendazole, and Fenbendazole. Due to a scarcity of detailed, publicly available quantitative pharmacokinetic data for Bendazol (also known as Dibazol), this guide will leverage the extensive research on its analogues to provide a comparative framework for researchers, scientists, and drug development professionals.
Executive Summary
Benzimidazole derivatives are a cornerstone in the treatment of parasitic infections in both human and veterinary medicine. Their efficacy is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes experimental data to compare the pharmacokinetic parameters of key benzimidazole analogues, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways and workflows.
Comparative Pharmacokinetic Data
The oral bioavailability of benzimidazoles is generally low and can be influenced by factors such as administration with a fatty meal.[1][2] Metabolism, primarily in the liver, plays a crucial role in the activation and subsequent inactivation of these compounds.
| Parameter | Albendazole | Mebendazole | Fenbendazole | Species | Administration | Reference |
| Bioavailability | ~20% (with fatty meal) | ~17-20% (with fatty meal) | 27.1% | Human | Oral | [1] |
| 16% ± 6% | Pig | Oral | [3] | |||
| Alpaca | Oral | [4] | ||||
| Tmax (hours) | ~2-5 | 1.5-7.25 | 3.75 | Human | Oral | [5] |
| 12.67 ± 4.18 | Dog | Oral | [2] | |||
| 10 | Alpaca | Oral | [4] | |||
| Cmax (ng/mL) | Highly variable | 17.5-500 | 70 | Pig | Oral (5 mg/kg) | [3] |
| 420 ± 50 | Dog | Oral (20 mg/kg) | [2] | |||
| 130 ± 50 | Alpaca | Oral (5 mg/kg) | [4] | |||
| Half-life (hours) | 8.5 (active metabolite) | 2.8-9.0 | 15.15 (Mean Residence Time) | Human | Oral | [5] |
| 23 ± 5 | Alpaca | Oral | [4] | |||
| Protein Binding | ~70% | Highly bound | - | Human | - | |
| Primary Excretion | Bile | Bile and Feces | - | Human | - | [1] |
Note: The data presented is for the parent drug unless otherwise specified. Pharmacokinetic parameters can vary significantly between species and with different formulations and dosing regimens.
Experimental Protocols
The following outlines a general methodology for conducting pharmacokinetic studies on benzimidazole derivatives, based on protocols described in the cited literature.
1. Animal Models and Dosing:
-
Species: Common models include rats, dogs, pigs, sheep, and alpacas.[2][3][4][6]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light/dark cycles.
-
Dosing: The drug is administered orally, often in a capsule, suspension, or mixed with feed.[2] Intravenous administration is also used to determine absolute bioavailability.[3][4] Doses are calculated based on body weight.
2. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via appropriate routes (e.g., venous catheter).
-
Sample Processing: Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
3. Analytical Methodology:
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS: These are the primary techniques for quantifying the concentration of the parent drug and its metabolites in plasma.[7]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma matrix.
-
Quantification: The concentration of the analytes is determined by comparing the peak areas from the samples to a standard curve of known concentrations.
4. Pharmacokinetic Analysis:
-
Non-compartmental Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated from the plasma concentration-time data.
Visualizations
Metabolic Pathway of Albendazole
The metabolic activation of Albendazole is a critical step in its therapeutic action. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of Albendazole in the liver.
General Workflow for a Pharmacokinetic Study
The process of determining the pharmacokinetic profile of a drug involves several key stages, from administration to data analysis.
Caption: A generalized workflow for a typical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of benzimidazole anthelmintics like Albendazole, Mebendazole, and Fenbendazole are characterized by low oral bioavailability and extensive hepatic metabolism. While there are species-specific differences, the general principles of their ADME are comparable. The active metabolites often play a significant role in the therapeutic efficacy of these drugs. Further research is warranted to elucidate the complete pharmacokinetic profile of Bendazol (Dibazol) to allow for a more direct comparison with its analogues. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug development and pharmacology.
References
- 1. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetics of fenbendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of Bendazol hydrochloride bioassays
An Inter-Laboratory Guide to Bendazol Hydrochloride Bioassays
For researchers, scientists, and drug development professionals, the robust and reproducible bioassay is the cornerstone of reliable pharmacological characterization. This guide provides a comparative overview of potential bioassays for this compound, a vasodilator known to enhance nitric oxide synthase (NOS) activity. While specific inter-laboratory validation data for this compound bioassays is not publicly available, this document outlines suitable assay methodologies, presents a detailed experimental protocol for a representative assay, and describes the principles of inter-laboratory validation based on established guidelines.
Comparison of Potential Bioassay Methodologies
The selection of a bioassay for this compound should be guided by the desired endpoint, throughput, and physiological relevance. The primary mechanism of Bendazol involves the enhancement of nitric oxide synthase (NOS) activity, leading to vasodilation. Therefore, suitable bioassays can be categorized into two main types: direct measurement of NOS activity and functional assessment of vasodilation.
| Assay Type | Principle | Endpoint | Throughput | Advantages | Disadvantages | Typical Inter-Laboratory Variability (CV%) * |
| Nitric Oxide Synthase (NOS) Activity Assays | ||||||
| Griess Assay | Colorimetric detection of nitrite (a stable and quantifiable breakdown product of nitric oxide). | Absorbance at 540 nm | High | Simple, inexpensive, and amenable to high-throughput screening.[1][2] | Indirect measurement of NO; can be affected by interfering substances in the sample. | 15-30% |
| L-Citrulline Assay | Radiometric measurement of the conversion of [³H]L-arginine to [³H]L-citrulline, a co-product of NO synthesis.[3] | Scintillation counting | Medium | Direct and sensitive measure of NOS enzyme activity. | Requires handling of radioactive materials; lower throughput. | 10-25% |
| Hemoglobin Capture Assay | Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO. | Change in absorbance | Medium | Real-time measurement of NO production. | Can be affected by other redox-active substances. | 20-35% |
| Functional Vasodilation Assays | ||||||
| Isolated Tissue Bath (Aortic Ring Assay) | Measurement of the relaxation of pre-constricted isolated blood vessel rings (e.g., rabbit aorta) in response to the test compound.[4][5] | Change in isometric tension | Low | High physiological relevance, provides data on functional vasodilation. | Technically demanding, low throughput, requires animal tissue. | 25-50% |
| Endothelial Cell Culture | Measurement of NO production in cultured endothelial cells stimulated with the test compound. | Fluorescence or colorimetric signal | High | Cell-based, allows for investigation of cellular mechanisms. | Less physiologically complex than whole tissue assays. | 20-40% |
*Coefficient of Variation (CV%) values are estimates based on typical performance of these assay types in inter-laboratory comparisons for other compounds and are provided for illustrative purposes.[6]
Detailed Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol is a representative example for determining the effect of this compound on NOS activity in cell lysates.
1. Materials and Reagents:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
NOS assay buffer (containing L-arginine, NADPH, and other cofactors)[1]
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[1][2]
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
2. Cell Culture and Lysate Preparation:
-
Culture endothelial cells (e.g., HUVECs) to confluence in appropriate growth medium.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein quantification assay.
3. NOS Activity Assay:
-
Normalize all cell lysate samples to the same protein concentration with NOS assay buffer.
-
Add 50 µL of each normalized lysate to a 96-well microplate in triplicate.
-
Prepare a nitrite standard curve by serially diluting the nitrite standard solution in NOS assay buffer. Add 50 µL of each standard concentration to the plate in triplicate.
-
Initiate the NOS reaction by adding 50 µL of NOS assay buffer (containing cofactors) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (assay buffer only) from all readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of nitrite in each sample.
-
Express the NOS activity as pmol of nitrite produced per µg of protein per minute.
-
Compare the NOS activity in this compound-treated samples to the vehicle control.
Visualizing Key Processes
To better understand the context of this compound bioassays, the following diagrams illustrate the putative signaling pathway and a typical workflow for inter-laboratory validation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Assessing NO-dependent vasodilatation using vessel bioassays at defined oxygen tensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interlaboratory comparison of in vitro bioassays for screening of endocrine active chemicals in recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazol Hydrochloride vs. Placebo in Controlled Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol hydrochloride, also known as Dibazol, is a benzimidazole derivative with a history of use in some countries for its vasodilatory, immunomodulatory, and adaptogenic properties. This guide provides an objective comparison of the pharmacological effects of this compound versus placebo, based on available data from controlled animal studies. The focus is on presenting quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways to aid in research and development.
Data Presentation: Quantitative Comparison
Neurogenic Effects
One of the documented areas of Bendazol's activity is its influence on the central nervous system. A key study investigated its effects on cholinergic system activity in rats.
Table 1: Effect of this compound on Induced Neurological Responses in Rats
| Parameter | Animal Model | Treatment Group | Dosage | Route of Administration | Observation | Quantitative Result vs. Control/Placebo |
| Nicotine-Induced Tremor | 60 male rats (200-220g) | Bendazol | 5 mg/kg | Intragastric | Onset and Duration of Tremor | Reduced onset time, Increased duration (doubled)[1] |
| Control | Distilled Water | Intragastric | Onset and Duration of Tremor | Baseline | ||
| Arecoline-Induced Hyperkinesis | 60 male rats (200-220g) | Bendazol | 5 mg/kg | Intragastric | Latent Period and Duration of Hyperkinesis | Prolonged latent period, Reduced duration[1] |
| Bendazol | 160 mg/kg | Intragastric | Latent Period and Duration of Hyperkinesis | Shortened onset, Reduced duration[1] | ||
| Control | Distilled Water | Intragastric | Latent Period and Duration of Hyperkinesis | Baseline |
Note: While a formal placebo was not used in this study, distilled water serves as a negative control, providing a baseline for comparison.
Experimental Protocols
Investigation of Neurogenic Mechanisms
The following protocol is summarized from the study investigating the neurogenic activity of Bendazol.
Objective: To investigate the influence of Bendazol on M- and H-cholinoreceptive structures in the central nervous system.
Animal Model: 60 male rats with a mass of 200-220g.
Groups:
-
Bendazol Group (Low Dose): Received 5 mg/kg of Bendazol.
-
Bendazol Group (High Dose): Received 160 mg/kg of Bendazol.
-
Control Group: Received an equivalent volume of distilled water.
Administration: All substances were administered intragastrically.
Procedure:
-
One hour after administration of Bendazol or distilled water, typical cholinomimetics (nicotine and arecoline) were administered to induce nicotine tremor and arecoline hyperkinesis, respectively.
-
The latent period (onset time) and the duration of the resulting neurological effects (tremor and hyperkinesis) were recorded and compared between the groups.
Signaling Pathways and Mechanisms of Action
Bendazol is reported to exert its effects through multiple pathways. The following diagrams illustrate the proposed mechanisms.
Nitric Oxide Synthase (NOS) Activation Pathway
Bendazol is known to be an activator of nitric oxide synthase (NOS). This pathway is crucial for its vasodilatory effects.
References
Safety Operating Guide
Navigating the Safe Disposal of Bendazol Hydrochloride: A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Bendazol hydrochloride, a substance requiring careful handling, necessitates a structured disposal protocol to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for its proper disposal, aligning with established safety and regulatory standards.
Hazard Profile of this compound
Before disposal, it is imperative to understand the hazard profile of this compound. This information dictates the necessary precautions and the mandated disposal route.
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement Codes |
| Acute Toxicity (Oral) | H301: Toxic if swallowed.[1][2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2] |
| Skin Irritation | H315: Causes skin irritation.[1][2][3] | P280, P302+P352, P332+P313, P362+P364.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338, P337+P313.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312.[1][2] |
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal process is crucial. The following steps provide a clear workflow for the safe management of this compound waste.
Step 1: Waste Identification and Segregation
Due to its toxicity and irritant properties, this compound must be treated as hazardous pharmaceutical waste.[1][2] This requires segregating it from general laboratory waste streams.
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Container Specifications: Use secure, leak-proof containers. For RCRA hazardous pharmaceutical waste, black containers are often utilized.[4]
Step 2: Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.
-
Required PPE:
Step 3: Containment and Labeling
Proper containment prevents accidental spillage and ensures clear communication of the container's contents.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers and gloves, and place them directly into the designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should not be poured down the drain.[1] Collect them in a sealed, compatible liquid waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
Step 4: Prohibited Disposal Methods
Several common disposal methods are strictly prohibited for hazardous chemicals like this compound.
-
Do Not Discharge to Sewer Systems: Environmental contamination must be avoided.[1] Regulations, such as the EPA's Subpart P, explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]
-
Do Not Dispose of in Regular Trash: Mixing with general waste can lead to environmental release and endanger sanitation workers.[6]
-
Do Not Incinerate in Standard Laboratory Furnaces: Proper disposal requires high-temperature, controlled incineration with flue gas scrubbing to neutralize hazardous byproducts.[1]
Step 5: Final Disposal
The final disposal must be handled by a licensed and certified hazardous waste management company.
-
Action: Arrange for the removal of the waste by a licensed chemical destruction plant or waste disposal service.[1] These facilities are equipped for controlled incineration, which is the recommended method for treating hazardous pharmaceutical waste.[5][7]
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This procedural guide ensures that the disposal of this compound is conducted in a manner that prioritizes safety, environmental protection, and regulatory compliance. By integrating these steps into standard laboratory operating procedures, research facilities can maintain a high standard of chemical hygiene and responsible waste management.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C14H13ClN2 | CID 164798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling Bendazol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Bendazol hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hands | Chemical-resistant, impervious gloves | Nitrile or Butyl rubber gloves are recommended. Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. |
| Body | Protective clothing | An impervious laboratory coat or gown is required to prevent skin exposure. |
| Respiratory | Respirator | Required when dusts are generated. An N95 (US) or P1 (EN 143) particle respirator is recommended. For higher potential exposure, a full-facepiece respirator with organic vapor cartridges may be necessary. |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards. Adherence to the corresponding precautionary statements is mandatory.
| Hazard Class | Hazard Statement | Precautionary Statements (Prevention) | Precautionary Statements (Response) |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and has been inspected for integrity. An eyewash station and safety shower should be in close proximity.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of this compound powder in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Storage Plan
-
Container : Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature : Store in a cool place, away from direct sunlight and heat sources. Recommended storage is at 2-8°C.[1]
-
Incompatibilities : Store away from strong oxidizing agents.
Emergency Plan: Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician. Remove contaminated clothing and shoes. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Segregation : Collect all waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, in a designated, labeled hazardous waste container.
-
Container Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste : Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Arranging for Disposal : Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
